Methyl 3,3-diphenyloxirane-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3,3-diphenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-15(17)14-16(19-14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXKNKDKHCSQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442173 | |
| Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |
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Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76527-25-8 | |
| Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76527-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-diphenyloxirane-2-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50442173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, 3,3-diphenyl-, methyl ester | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,3-diphenyloxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 3,3-diphenyloxirane-2-carboxylate, identified by its CAS number 76527-25-8 , is a fascinating and synthetically valuable molecule. Belonging to the class of glycidic esters, this compound features a strained three-membered oxirane (epoxide) ring substituted with two phenyl groups and a methyl carboxylate group. This unique structural arrangement imparts a high degree of reactivity and stereochemical complexity, making it a powerful intermediate in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures, offering a gateway to a variety of functionalized products. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical behavior, and applications, with a particular focus on its relevance to drug discovery and development.
Core Molecular Attributes
A clear understanding of the fundamental properties of a compound is the bedrock of its effective application. The key attributes of this compound are summarized below.
| Property | Value |
| CAS Number | 76527-25-8 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2,3-epoxy-3,3-diphenyl-propionic acid methyl ester, 3,3-diphenyl-2,3-epoxypropionic acid methyl ester |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
The Darzens Condensation: A Classic Approach
The Darzens condensation, or glycidic ester condensation, stands as a cornerstone for the synthesis of α,β-epoxy esters. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[1] For the synthesis of this compound, benzophenone serves as the ketone component and methyl chloroacetate as the α-haloester.
Reaction: Benzophenone + Methyl Chloroacetate → this compound
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the methyl chloroacetate by a strong base, such as sodium methoxide or potassium tert-butoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the chloride to form the oxirane ring.
Sources
Methyl 3,3-diphenyloxirane-2-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 3,3-diphenyloxirane-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a key glycidic ester intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, spectral characteristics, and synthetic utility, grounding all claims in established chemical principles and authoritative sources.
Introduction and Molecular Architecture
This compound is a functionally rich organic molecule characterized by a strained three-membered oxirane (epoxide) ring. Its structure is distinguished by the presence of two phenyl groups on one of the epoxide carbons (C3) and a methyl carboxylate group on the other (C2). This specific arrangement of a highly reactive epoxide and a versatile ester group within a sterically hindered framework dictates its chemical behavior and establishes its value as a synthetic precursor. As a member of the glycidic ester family, it serves as a powerful building block for constructing complex molecular architectures.[1][2]
Synthesis via Darzens Glycidic Ester Condensation
The primary and most efficient route to this compound is the Darzens condensation (also known as the glycidic ester condensation).[3][4] This powerful reaction facilitates the formation of the carbon-carbon bond and the epoxide ring in a single, convergent step.
Mechanistic Rationale
The causality of the Darzens condensation stems from a sequence of fundamental organic reactions: enolate formation, nucleophilic addition, and intramolecular substitution. The reaction involves the condensation of a ketone (benzophenone) with an α-haloester (methyl chloroacetate) in the presence of a strong, non-nucleophilic base.[4]
The mechanism proceeds through three critical steps:
-
Deprotonation: A strong base, such as sodium methoxide or potassium tert-butoxide, abstracts an acidic α-proton from methyl chloroacetate. This step is the cornerstone of the reaction, generating a reactive enolate nucleophile.
-
Aldol-type Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of benzophenone. The extreme steric hindrance from the two phenyl groups on benzophenone makes this step challenging, often requiring carefully optimized conditions. This addition forms a chlorohydrin intermediate.[5]
-
Intramolecular Sₙ2 Cyclization: The intermediate alkoxide, generated in the previous step, performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This Sₙ2 displacement of the chloride ion results in the formation of the strained three-membered epoxide ring, yielding the final product.[4]
Experimental Workflow: Darzens Condensation
Sources
An In-depth Technical Guide to the Structure Elucidation of Methyl 3,3-diphenyloxirane-2-carboxylate
Foreword: The Imperative of Unambiguous Structural Verification
In the realms of synthetic chemistry and pharmaceutical development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable drug candidates. This guide provides a comprehensive, field-proven methodology for the structure elucidation of Methyl 3,3-diphenyloxirane-2-carboxylate, a classic example of a glycidic ester. Our approach is not merely a sequence of protocols but a logical framework, demonstrating how orthogonal analytical techniques—NMR, IR, and Mass Spectrometry—are synergistically employed to create a self-validating system of evidence, ensuring the highest degree of scientific integrity.
Foundational Chemistry: Synthesis via Darzens Condensation
The target molecule, this compound, is a quintessential product of the Darzens condensation reaction, also known as the glycidic ester condensation.[1][2][3] This reaction provides a powerful method for forming α,β-epoxy esters by coupling a carbonyl compound with an α-haloester in the presence of a base.[3][4] For our target molecule, the specific reactants are benzophenone and methyl chloroacetate.
The causality behind this choice of synthesis is rooted in its efficiency and directness. The Darzens condensation constructs the required carbon-carbon bond and the epoxide ring in a single, elegant sequence.[4]
Reaction Mechanism: A Stepwise View
The mechanism begins with the deprotonation of the α-carbon of methyl chloroacetate by a strong base, creating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, displacing the chloride to form the three-membered oxirane ring.[3]
Caption: The Darzens condensation workflow.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of benzophenone (1.0 eq) and methyl chloroacetate (1.2 eq) in dry toluene, add sodium methoxide (1.5 eq) portion-wise at 0°C under an inert atmosphere (N₂).
-
Execution: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure glycidic ester.
Spectroscopic Interrogation: A Multi-faceted Approach
With the compound synthesized, we proceed to the core of our investigation: structure elucidation. This is achieved by systematically analyzing the molecule with a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide irrefutable proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to build a complete picture.
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Caption: Standard workflow for ¹H NMR analysis.
Predicted ¹H NMR Data: For this compound, we anticipate the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.50 - 7.20 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) | Protons on the two phenyl rings reside in a complex electronic environment, leading to overlapping signals. |
| 4.15 | Singlet | 1H | Epoxide proton (CH -CO₂Me) | This proton is on the C2 of the oxirane ring. It has no adjacent protons, hence it appears as a singlet. |
| 3.85 | Singlet | 3H | Methyl ester protons (O-CH₃ ) | The three equivalent protons of the methyl group are shielded and show no coupling, resulting in a singlet. |
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is expected to show the following key signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168.5 | Carbonyl carbon (C =O) | The ester carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.[5][6] |
| 138.0 | Aromatic quaternary carbons | The two ipso-carbons of the phenyl rings attached to the epoxide. |
| 129.0 - 128.0 | Aromatic CH carbons | Signals corresponding to the ortho, meta, and para carbons of the two equivalent phenyl rings. |
| 70.0 | Quaternary epoxide carbon (C Ph₂) | The C3 of the oxirane ring is a quaternary carbon bonded to two phenyl groups and the epoxide oxygen. |
| 62.5 | Tertiary epoxide carbon (C H) | The C2 of the oxirane ring is bonded to the electron-withdrawing carboxylate group. |
| 52.5 | Methyl ester carbon (OC H₃) | The carbon of the methyl ester group appears in the typical range for sp³ carbons attached to an oxygen atom.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Preparation: Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Pressing: Compress the mixture in a die under high pressure to form a transparent pellet.
-
Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (Methyl) |
| 1745 | Strong | C=O stretch | Ester carbonyl |
| 1600, 1495 | Medium | C=C stretch | Aromatic ring |
| 1250 - 1050 | Strong | C-O stretch | Ester and Epoxide C-O |
| ~850 | Medium | C-O-C symmetric stretch | Epoxide ring |
The most diagnostic peak is the strong carbonyl (C=O) stretch around 1745 cm⁻¹, which is a hallmark of an ester functional group.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its exact molecular formula. The fragmentation pattern offers further corroborative evidence for the proposed structure.
Caption: Generalized workflow for Mass Spectrometry.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₆H₁₄O₃
-
Molecular Weight: 254.28 g/mol
-
High-Resolution MS (HRMS): The calculated exact mass for the [M+H]⁺ ion would be 255.0965. Observing this mass experimentally confirms the elemental composition.
-
Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxycarbonyl radical (•CO₂CH₃, 59 Da), leading to a significant fragment ion at m/z 195. This corresponds to the stable diphenyl oxiranyl cation.
Data Synthesis and Final Structure Confirmation
-
MS confirms the molecular formula is C₁₆H₁₄O₃.
-
IR confirms the presence of an ester (C=O at 1745 cm⁻¹) and aromatic rings.
-
¹H NMR accounts for all 14 protons: 10 aromatic, 1 on the epoxide ring, and 3 in a methyl ester group.
-
¹³C NMR accounts for all 16 carbons: 1 carbonyl, 13 aromatic (some may be equivalent), 2 epoxide carbons, and 1 methyl carbon.
The combination of a singlet at 4.15 ppm in the ¹H NMR and the presence of two distinct epoxide carbons in the ¹³C NMR confirms the trisubstituted oxirane ring. The integration (10H) and chemical shifts in the aromatic region of the ¹H NMR, coupled with the number of aromatic signals in the ¹³C NMR, confirm the presence of two phenyl groups. The methyl singlet (3H) and the ester carbonyl signals in both IR and ¹³C NMR definitively identify the methyl ester moiety.
Caption: Final elucidated structure with key spectroscopic correlations.
Conclusion
The structure of this compound has been unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provided complementary data points that, when integrated, formed a coherent and self-validating structural proof. This guide illustrates a robust and logical workflow, emphasizing that true scientific trustworthiness is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical methodologies.
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
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UCLA Chemistry. IR Absorption Table. [Link]
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OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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A Technical Guide to Oxirane-Containing Compounds of the Molecular Formula C16H14O3: Structure, Synthesis, and Applications in Drug Discovery
Introduction: Deconstructing the Molecular Formula C16H14O3
The molecular formula C16H14O3 represents a multitude of potential chemical structures, rather than a single, universally recognized compound. For researchers, scientists, and drug development professionals, this formula presents a landscape of isomeric possibilities. This guide focuses specifically on isomers containing the oxirane functional group—a strained, three-membered cyclic ether. The inherent ring strain of the oxirane moiety makes it a highly reactive and versatile building block in organic synthesis and a key pharmacophore in medicinal chemistry.[1] This document provides an in-depth exploration of the potential structures, systematic nomenclature, synthesis, and strategic applications of C16H14O3 oxirane compounds in the context of modern drug discovery.
Part 1: Plausible Structures and IUPAC Nomenclature
Given the molecular formula C16H14O3, several isomeric structures containing an oxirane ring are chemically plausible. Many of these can be conceptualized as derivatives of common phenylpropanoid scaffolds, such as chalcones or stilbenes. Below, we propose two representative structures and detail their systematic IUPAC nomenclature.
Proposed Structure 1: A Chalcone Oxide Derivative
A likely candidate for a C16H14O3 oxirane is a methoxy-substituted chalcone oxide. Chalcones (1,3-diphenyl-2-propen-1-ones) are common precursors in the synthesis of various bioactive molecules.[2][3][4] Their epoxidation leads to chalcone oxides.
-
Structure:
(Structure generated for illustrative purposes)
-
Systematic IUPAC Name: (2-(4-methoxyphenyl)-3-phenyloxiran-2-yl)(phenyl)methanone
-
Alternative IUPAC Naming (Epoxy Prefix): 2,3-epoxy-1-(4-methoxyphenyl)-3-phenyl-1-propanone
Proposed Structure 2: A Stilbene Oxide Derivative
Stilbene oxides, the epoxidized form of stilbenes (1,2-diphenylethylenes), represent another important class of oxirane-containing compounds.[5][6] A plausible C16H14O3 structure could be a stilbene oxide bearing a carboxylic acid group.
-
Structure:
(Structure generated for illustrative purposes)
-
Systematic IUPAC Name: 2-(3-(2,3-diphenyloxiran-2-yl)phenyl)acetic acid
-
Alternative IUPAC Naming (Oxirane Suffix): 2-(3-(2,3-diphenyloxirane))phenylacetic acid
The naming of epoxides can follow several conventions.[7][8][9][10] The two most common IUPAC-accepted methods are treating the oxirane as a substituent with the "epoxy-" prefix or naming it as the parent heterocycle "oxirane".
Part 2: Synthesis of Oxirane Scaffolds: Protocols and Mechanistic Insights
The synthesis of oxiranes is a cornerstone of modern organic chemistry. The choice of method depends on the desired stereochemistry, substrate tolerance, and scalability.
Experimental Protocol 1: Epoxidation of an Alkene Precursor (Chalcone)
The most direct method for synthesizing oxiranes is the epoxidation of a carbon-carbon double bond. For chalcone-like precursors, this is often achieved under basic conditions using hydrogen peroxide.
Objective: To synthesize a chalcone oxide from its corresponding chalcone.
Materials:
-
Substituted Chalcone (e.g., 4-methoxychalcone)
-
Methanol
-
30% Hydrogen Peroxide (H2O2)
-
Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Step-by-Step Methodology:
-
Dissolution: Dissolve the chalcone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C.
-
Reagent Addition: While stirring vigorously, add 30% hydrogen peroxide (1.5 equivalents) dropwise, followed by the dropwise addition of aqueous sodium hydroxide (2 M, 1.2 equivalents), ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.
-
Quenching and Extraction: Quench the reaction by adding cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chalcone oxide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Causality and Expertise: The use of basic conditions (NaOH) deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO-), which is the active nucleophile. This anion attacks the electron-deficient β-carbon of the α,β-unsaturated ketone in a Michael-type addition. The resulting enolate then undergoes intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion to form the oxirane ring. This method is efficient for electron-poor alkenes.
Workflow for Chalcone Epoxidation
Caption: General workflow for the synthesis of chalcone oxides.
Part 3: Reactivity of the Oxirane Ring
The high reactivity of oxiranes stems from their significant ring strain (approximately 13 kcal/mol), which is a combination of angle and torsional strain.[1] This strain is readily relieved through ring-opening reactions, making oxiranes valuable electrophilic intermediates.
Ring-Opening Mechanisms
The regiochemical outcome of the nucleophilic attack on an unsymmetrical oxirane is dictated by the reaction conditions.
-
Basic or Nucleophilic Conditions (SN2-type): Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. This is a classic SN2 reaction where the alkoxide is the leaving group, which is only possible due to the release of ring strain.[1]
-
Acidic Conditions (SN2-like with SN1 character): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring. The nucleophile then attacks. For primary and secondary carbons, the attack still occurs at the less substituted carbon. However, if a tertiary carbon is present, the nucleophile will preferentially attack the tertiary carbon. This is because the transition state has significant carbocationic character, which is stabilized at the more substituted position.
Caption: Regioselectivity of oxirane ring-opening reactions.
| Condition | Nucleophile Type | Site of Attack on Unsymmetrical Oxirane | Mechanism |
| Basic/Neutral | Strong (e.g., RO⁻, R₂N⁻, CN⁻) | Less sterically hindered carbon | SN2 |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | SN2-like (with SN1 character) |
Part 4: Applications in Drug Discovery and Development
The oxirane moiety is a valuable functional group in medicinal chemistry, serving both as a reactive handle for further chemical modification and as a key pharmacophore in its own right.[11][12]
The Oxirane as a Covalent Warhead
The electrophilicity of the oxirane ring allows it to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, histidine) in the active sites of enzymes. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic targets.
Caption: Irreversible inhibition of an enzyme by an oxirane-containing drug.
Bioisosteric Replacement
In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a molecule's pharmacokinetic or pharmacodynamic profile.[13][14] Small, strained rings like oxiranes and oxetanes can serve as bioisosteres for other functional groups.[15][16] For example, an oxetane can be a surrogate for a gem-dimethyl group or a carbonyl group, offering similar spatial arrangement but with increased polarity and aqueous solubility. While more reactive, an oxirane can be considered in specific contexts where transient interactions or covalent binding is desired.
Pharmacological Relevance of Related Scaffolds
Chalcones and their derivatives, the precursors to some of the proposed C16H14O3 structures, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][17][18][19] The epoxidation of these scaffolds can modulate their activity, sometimes leading to enhanced potency or a different mechanism of action.
Conclusion
While the molecular formula C16H14O3 does not define a singular oxirane compound, it opens the door to a rich and varied chemical space. The principles outlined in this guide—from systematic nomenclature and synthesis to an understanding of reactivity and application in drug design—provide a robust framework for researchers and drug development professionals. The oxirane ring, with its inherent reactivity and synthetic versatility, continues to be a powerful tool in the creation of novel therapeutics, and the exploration of compounds within the C16H14O3 family undoubtedly holds potential for future discoveries.
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Guisnet, A., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. MDPI. Available from: [Link]
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Moschona, F., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available from: [Link]
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Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. ResearchGate. Available from: [Link]
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Al-Amiery, A. A., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central. Available from: [Link]
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Sharma, P., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. Available from: [Link]
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Stilbenes Preparation and Analysis. (2019). Wiley-VCH. Available from: [Link]
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Abdulghani, A. (2022). Synthesis of Chalcone and Epoxid compounds for Benzotraizole Derivetives. ResearchGate. Available from: [Link]
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Leah4sci (2013). Naming Epoxides and Oxiranes using IUPAC Nomenclature. YouTube. Available from: [Link]
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Al-Amiery, A. A., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. ResearchGate. Available from: [Link]
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Kumar, A., & Kumar, V. (2018). Synthetic approaches toward stilbenes and their related structures. PubMed Central. Available from: [Link]
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Wsol, A., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. Available from: [Link]
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Bartlett, P. D., et al. (1977). cis-Stilbene oxide from trans-stilbene via dioxetane deoxygenation - stereospecific sequence involving three inversions. The Journal of Organic Chemistry. Available from: [Link]
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Moschona, F., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. Available from: [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideShare. Available from: [Link]
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Nerz, J. (2012). The Wittig Reaction Synthesis of Stlbene. YouTube. Available from: [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,3-diphenyloxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Methyl 3,3-diphenyloxirane-2-carboxylate
This compound (CAS No. 76527-25-8) is a functionally rich organic molecule featuring a strained three-membered oxirane (epoxide) ring, a methyl ester, and two phenyl substituents. This unique combination of functional groups makes it a valuable chiral building block in synthetic organic chemistry and a potential scaffold in medicinal chemistry. The precise stereochemistry and electronic environment of the molecule are critical to its reactivity and potential biological activity. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is paramount for any research or development involving this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will serve as an expert-level predictive reference for its characterization.
Molecular Structure and Key Spectroscopic Correlation Points
The structure of this compound presents several key features that will be reflected in its spectra. The diagram below illustrates the molecule and highlights the proton and carbon environments that will be discussed in the NMR sections.
Figure 1: Molecular structure of this compound with key proton (Ha) and carbon atoms labeled for NMR discussion.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, we can predict the following key signals.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Methoxy Protons | 3.5 - 3.8 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester are in a typical range, deshielded by the adjacent oxygen. The signal is a singlet as there are no adjacent protons. |
| Oxirane Proton | 3.9 - 4.2 | Singlet (s) | 1H | CH -O | This proton is on a carbon atom of the strained epoxide ring and is adjacent to a quaternary carbon, hence it appears as a singlet. Its chemical shift is downfield due to the electronegativity of the adjacent oxygen and the ester group. |
| Aromatic Protons | 7.2 - 7.6 | Multiplet (m) | 10H | Phenyl H's | The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region. The electronic environment of the two phenyl rings is likely to be very similar, leading to overlapping signals. |
Expertise in Interpretation: The precise chemical shift of the oxirane proton is a key diagnostic feature. Its singlet multiplicity confirms the 3,3-disubstitution pattern of the oxirane ring. The integration values are critical for confirming the ratio of the different types of protons in the molecule.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is predicted to show the following signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | C =O (Ester) | The carbonyl carbon of the ester group is expected in this characteristic downfield region. |
| ~125 - 140 | Aromatic C 's | The carbons of the two phenyl rings will appear in this range. This will include the ipso-carbons (the carbons attached to the oxirane ring), which are expected to be in the more downfield portion of this range, and the ortho, meta, and para carbons. Due to the potential for similar magnetic environments, some of these signals may overlap. |
| ~60 - 65 | C 3 (Oxirane) | The carbon atom of the oxirane ring bearing the two phenyl groups is quaternary and will be deshielded by the oxygen and the aromatic rings. |
| ~55 - 60 | C 2 (Oxirane) | The carbon atom of the oxirane ring attached to the ester group will be in this region, influenced by the adjacent oxygen and carbonyl group. |
| ~52 - 55 | -OC H₃ | The carbon of the methyl ester group typically appears in this region. |
Trustworthiness of the Data: The combination of ¹H and ¹³C NMR data provides a robust and self-validating system for structure confirmation. For instance, the number of signals in the ¹³C NMR spectrum can confirm the magnetic equivalence (or non-equivalence) of the two phenyl rings.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3060 - 3030 | C-H stretch | Aromatic | Confirms the presence of sp² C-H bonds in the phenyl rings. |
| ~2950 - 2850 | C-H stretch | Aliphatic | Indicates the sp³ C-H bonds of the methoxy group. |
| ~1735 - 1750 | C=O stretch | Ester | A strong and sharp absorption in this region is a key indicator of the ester carbonyl group. |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic | These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl rings. |
| ~1250 - 1200 | C-O stretch | Epoxide (asymmetric) | The asymmetric stretching of the C-O-C bond in the strained oxirane ring is expected in this region. |
| ~1200 - 1000 | C-O stretch | Ester | The C-O single bond stretch of the ester group will also appear in the fingerprint region. |
| ~850 - 750 | C-H bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): For C₁₆H₁₄O₃, the exact mass is 254.0943 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 254.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A peak at m/z = 223, corresponding to the [M - 31]⁺ ion, is expected from the cleavage of the methoxy radical.
-
Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 195, corresponding to the [M - 59]⁺ ion, would result from the loss of the entire methyl ester group as a radical.
-
Formation of the benzophenone cation: Cleavage of the oxirane ring could lead to the formation of the stable benzophenone radical cation or related fragments, which would give a prominent peak at m/z = 182 or fragments thereof.
-
Phenyl cation: A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common fragment for phenyl-substituted compounds.
-
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are standard operating procedures for acquiring the spectroscopic data discussed.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single pulse (zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1 Hz for ¹³C) to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is expected to be a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters (ATR):
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
3. Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) would be appropriate.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and/or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
-
EI-MS Acquisition Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40 - 400.
-
Source temperature: 200-250 °C.
-
-
Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, theory-based prediction of the key spectroscopic features of this molecule. By understanding these expected data points, researchers and drug development professionals can more efficiently and accurately confirm the identity, purity, and structure of this important chemical entity in their work. The provided protocols offer a standardized approach to obtaining high-quality, reproducible spectroscopic data.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Oxiranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the core physical and chemical properties of diphenyl oxiranes. Moving beyond a simple recitation of facts, this document delves into the causality behind their reactivity, the strategic considerations for their synthesis and modification, and their burgeoning role as versatile scaffolds in medicinal chemistry and materials science. The insights presented herein are grounded in established chemical principles and supported by contemporary research, offering both foundational knowledge and field-proven perspectives for professionals in the chemical and pharmaceutical sciences.
Introduction: The Diphenyl Oxirane Core
Diphenyl oxiranes, a class of aromatic epoxides, are characterized by a strained three-membered oxirane (epoxide) ring bearing two phenyl substituents. The primary isomers, 2,2-diphenyloxirane and 2,3-diphenyloxirane (commonly known as stilbene oxide), form the basis of a rich and diverse chemistry. The inherent ring strain of approximately 25 kcal/mol makes the oxirane ring susceptible to nucleophilic attack, rendering these molecules highly valuable as reactive intermediates in organic synthesis.[1][2] This reactivity, coupled with the electronic and steric influence of the phenyl groups, provides a powerful toolkit for the construction of complex molecular architectures.
In the realm of drug development, the diphenyl oxirane framework is a privileged scaffold. The 1,2-diarylethanol motif, readily accessible through the ring-opening of stilbene oxides, is a core component of numerous biologically active compounds.[3] Furthermore, substituted diphenyl oxiranes, such as those containing dichlorophenyl groups, serve as key building blocks for synthesizing novel therapeutic agents, including antidepressants and anticancer kinase inhibitors.[4] Their utility also extends to materials science, where they function as precursors for UV-curing materials and electronic chemicals.[5][6]
Synthesis of Diphenyl Oxiranes: Strategic Pathways
The effective synthesis of diphenyl oxiranes is paramount to their application. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.
Epoxidation of Stilbenes
The most common and direct method for synthesizing 2,3-diphenyloxiranes (stilbene oxides) is the epoxidation of the corresponding stilbene (1,2-diphenylethene). Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation.[1] The reaction proceeds via a concerted mechanism, where the alkene's π-bond attacks the electrophilic oxygen of the peroxyacid.
A key feature of this method is its stereospecificity. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide.[7] For instance, the epoxidation of cis-stilbene yields cis-stilbene oxide, while trans-stilbene affords trans-stilbene oxide.
Caption: General workflow for the synthesis of stilbene oxide via epoxidation.
Intramolecular Williamson Ether Synthesis
An alternative route involves the base-mediated cyclization of a halohydrin. This intramolecular SN2 reaction provides a versatile method for epoxide formation.[1][8] The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent halide to close the three-membered ring.
From Sulfonium Ylides (Darzens Reaction)
Diphenyl oxiranes can also be synthesized via the reaction of a sulfonium ylide with a carbonyl compound, a process analogous to the Darzens glycidic ester synthesis.[9][10] For instance, reacting a suitable sulfonium salt with a strong base generates a sulfur ylide, which then adds to a ketone like benzophenone to form the corresponding epoxide after intramolecular displacement of the sulfide. This method is particularly useful for preparing tetrasubstituted oxiranes.[11]
Core Physical Properties
The physical properties of diphenyl oxiranes are influenced by their substitution pattern and stereochemistry. Below is a summary of key physical data for representative isomers.
| Property | 2,2-Diphenyloxirane | trans-2,3-Diphenyloxirane (trans-Stilbene Oxide) |
| CAS Number | 882-59-7[12] | 17619-97-5 (for 2,3-Diphenyloxirane)[5][6][13] |
| Molecular Formula | C₁₄H₁₂O[12] | C₁₄H₁₂O[13] |
| Molecular Weight | 196.25 g/mol [14] | 196.24 g/mol [6] |
| Appearance | Data not readily available | Crystalline solid |
| Melting Point | Data not readily available | ~69-70 °C[6] |
| Boiling Point | Data not readily available | 304.5 °C at 760 mmHg[13] |
| Density | Data not readily available | 1.136 g/cm³[13] |
Chemical Properties and Reactivity: The Chemistry of the Strained Ring
The chemical behavior of diphenyl oxiranes is dominated by the reactivity of the strained epoxide ring. Ring-opening reactions are the most significant class of transformations, providing access to a wide array of functionalized 1,2-diarylethane derivatives.
Nucleophilic Ring-Opening Reactions
The cleavage of the epoxide C-O bond can be initiated by a wide range of nucleophiles under either basic/neutral or acidic conditions. The regioselectivity and stereochemistry of the attack are critically dependent on the reaction mechanism.[2]
Under Basic or Neutral Conditions (SN2 Mechanism):
Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻, Grignard reagents) attack the epoxide ring via a classic SN2 mechanism. The attack occurs at the sterically least hindered carbon atom. This process results in an inversion of stereochemistry at the site of attack.[15]
Caption: SN2 mechanism for basic ring-opening of diphenyl oxiranes.
Under Acidic Conditions (SN1-like Mechanism):
In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[1] This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack exhibits significant SN1 character. The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge in the transition state (i.e., the more substituted or benzylic carbon).[2] While the attack still occurs from the backside, leading to inversion, the regioselectivity is opposite to that observed under basic conditions.
Caption: Key steps in the acid-catalyzed ring-opening of diphenyl oxiranes.
Rearrangements
Acid-catalyzed rearrangement of diphenyl oxiranes, particularly stilbene oxides, can lead to the formation of carbonyl compounds, such as diphenylacetaldehyde.[16] This transformation proceeds through a carbocation intermediate, followed by a hydride or phenyl shift.
Photochemical Reactions
The oxirane ring of stilbene oxide can also be opened by photochemical means. This process can involve either a conrotatory thermal opening or a disrotatory light-induced opening to form carbonyl ylides, or dissociation of a C-O bond to generate a 1,3-diradical intermediate.[17] These reactive intermediates can participate in various subsequent reactions.
Spectroscopic Characterization
The structural elucidation of diphenyl oxiranes and their reaction products relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the oxirane ring typically appear as characteristic signals in the upfield region. The coupling constants between these protons can help determine the stereochemistry (cis vs. trans) of 2,3-disubstituted oxiranes. Aromatic protons will appear in the typical downfield region (~7-8 ppm).[18]
-
¹³C NMR: The carbons of the oxirane ring are shielded and appear at relatively high field. Computational methods, such as DFT, are increasingly used to predict and confirm ¹³C NMR chemical shifts.[19][20] Spectral databases are available for reference, for instance for 2,2-diphenyloxirane.[14]
-
-
Infrared (IR) Spectroscopy: The presence of the oxirane ring can be identified by characteristic C-O stretching frequencies. The absence of a strong C=O stretch helps confirm the epoxide's integrity, while its appearance can indicate rearrangement to a carbonyl compound.[18]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.[18]
Experimental Protocols
Protocol: Synthesis of trans-Stilbene Oxide
Objective: To synthesize trans-2,3-diphenyloxirane from trans-stilbene using m-CPBA.
Materials:
-
trans-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve trans-stilbene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred stilbene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure trans-stilbene oxide.
Trustworthiness: This protocol incorporates a quenching step with sodium thiosulfate to safely neutralize the excess oxidizing agent and a bicarbonate wash to remove the m-chlorobenzoic acid byproduct. Progress is monitored by TLC, ensuring the reaction is driven to completion before workup.
Protocol: Nucleophilic Ring-Opening with an Amine
Objective: To synthesize a 1,2-amino alcohol from a diphenyl oxirane.
Materials:
-
Diphenyl oxirane (e.g., trans-stilbene oxide)
-
Primary or secondary amine (e.g., benzylamine, 3.0 eq)
-
Solvent (e.g., ethanol or acetonitrile)
-
Optional: Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) for less reactive systems.[21]
Procedure:
-
Combine the diphenyl oxirane (1.0 eq) and the amine (3.0 eq) in a suitable solvent in a sealable reaction vessel.
-
If using a catalyst, add it to the mixture.
-
Seal the vessel and heat the reaction mixture (e.g., to 80 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and any water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amino alcohol by column chromatography or recrystallization.
Causality: Using an excess of the amine nucleophile drives the reaction to completion. Heating is often necessary to overcome the activation energy for the ring-opening of these relatively stable epoxides. The choice of catalyst can significantly enhance the reaction rate by activating the epoxide ring.[21]
References
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ResearchGate. (n.d.). Diagrammatic representation of the possible ring-opening processes of... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Diphenyloxirane. PubChem. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Exploring the Properties and Applications of 2,3-Diphenyl-Oxirane. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric ring-opening reactions of cis-stilbene oxide in water. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Oxirane, 2,3-diphenyl- (CAS 17619-97-5). Retrieved from [Link]
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NIH. (n.d.). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. PMC. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,3-Diphenyl-Oxirane: Synthesis and Properties. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of oxiranes from aqueous solutions of simple alkyl, allyl, and benzylsulfonium salts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2-Diphenyl-oxirane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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-
ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure ? Retrieved from [Link]
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MDPI. (n.d.). Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. Retrieved from [Link]
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-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
ACS Publications. (n.d.). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. Retrieved from [Link]
-
PubMed. (2021). Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. Retrieved from [Link]
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-
ResearchGate. (n.d.). Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of oxiranes from aqueous solutions of simple alkyl, allyl, and benzylsulfonium salts. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry (video). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. Retrieved from [Link]
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The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation
Abstract
First reported in 1904 by French chemist Auguste Georges Darzens, the glycidic ester condensation that bears his name has become a cornerstone of synthetic organic chemistry. This reaction, involving the base-mediated condensation of a carbonyl compound with an α-haloester, provides a direct and efficient route to α,β-epoxy esters, also known as glycidic esters. These products are versatile intermediates, readily converted to a variety of valuable compounds, including aldehydes, ketones, and more complex heterocyclic structures. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Darzens condensation, from its historical origins and mechanistic intricacies to its modern-day applications and experimental best practices. We will explore the causality behind experimental choices, delve into the critical aspects of stereocontrol, and present field-proven insights to enable the successful application of this venerable reaction in contemporary synthesis.
A Reaction Etched in History: The Discovery of the Darzens Condensation
The genesis of the Darzens condensation can be traced back to the early 20th century, a vibrant period of discovery in organic chemistry. In 1904, the French organic chemist Auguste Georges Darzens reported a novel method for the synthesis of α,β-epoxy esters[1]. This reaction, which involved the treatment of a ketone or aldehyde with an α-haloester in the presence of a base, came to be known as the Darzens condensation or glycidic ester condensation[1]. While German chemist Emil Erlenmeyer had observed a similar reaction in 1892, it was Darzens who systematically developed and generalized the reaction, establishing its synthetic utility[2].
Auguste Georges Darzens (1867-1954) was a distinguished chemist with a diverse career that spanned academia and industry. A professor of chemistry at the prestigious École Polytechnique in Paris, he also served as the director of a research laboratory for the perfumery house L.T. Piver. This blend of academic rigor and industrial pragmatism is reflected in his work on the Darzens condensation—a reaction that is both mechanistically elegant and synthetically robust. His original publications in the Comptes Rendus de l'Académie des Sciences laid the groundwork for over a century of research and application of this powerful carbon-carbon bond-forming reaction[3][4].
The Heart of the Matter: The Reaction Mechanism
The Darzens condensation proceeds through a well-established, multi-step mechanism that shares similarities with the classic aldol condensation[2][5]. The entire process can be dissected into three critical stages, each with its own set of controlling factors that dictate the reaction's outcome.
Step 1: Deprotonation and Enolate Formation
The reaction is initiated by a base, which abstracts a proton from the α-carbon of the haloester. This deprotonation is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the resulting carbanion. This carbanion exists as a resonance-stabilized enolate, a key reactive intermediate in the condensation[1][6].
Step 2: Nucleophilic Addition to the Carbonyl
The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step, analogous to an aldol addition, forms a new carbon-carbon bond and generates a tetrahedral intermediate known as a halohydrin[1]. The stereochemistry of the final product is largely determined at this stage[7].
Step 3: Intramolecular SN2 Cyclization
The final step is an intramolecular SN2 reaction. The alkoxide ion of the halohydrin intermediate attacks the carbon atom bearing the halogen, displacing the halide and forming the three-membered epoxide ring[1][8]. This irreversible step drives the reaction to completion.
Experimental Design and Causality: A Scientist's Perspective
The successful execution of a Darzens condensation hinges on the judicious selection of reactants, base, and solvent. These choices are not arbitrary; they are dictated by the underlying mechanism and the specific properties of the substrates involved.
Substrate Scope and Limitations
The Darzens condensation is broadly applicable to a wide range of carbonyl compounds and α-haloesters[2][3].
-
Carbonyl Component: Aromatic aldehydes and ketones generally provide good to excellent yields of glycidic esters. α,β-Unsaturated ketones and cyclic ketones are also suitable substrates[9]. Aliphatic aldehydes, however, can be problematic, often leading to lower yields due to competing base-catalyzed self-condensation (an aldol reaction)[9].
-
α-Haloester Component: The reactivity of the haloester follows the order Br > Cl[3]. While α-chloroesters are commonly used, α-bromoesters are more reactive. The reaction is not limited to esters; α-halo amides, ketones, nitriles, and sulfones can also be employed to generate the corresponding glycidic derivatives[3].
The Crucial Role of the Base
The choice of base is paramount and directly influences the reaction's efficiency and, in some cases, its stereochemical outcome.
-
Traditional Bases: Sodium ethoxide (NaOEt) and sodium amide (NaNH2) are the most frequently used condensing agents in the classic Darzens reaction[10]. When using an ester, it is advisable to use the corresponding alkoxide base to prevent transesterification side reactions[6].
-
Modern and Sterically Hindered Bases: For substrates prone to side reactions, such as aliphatic aldehydes, the use of strong, non-nucleophilic, sterically hindered bases is advantageous. Bases like lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide (KOt-Bu) can efficiently deprotonate the α-haloester without promoting the self-condensation of the aldehyde[2]. More recently, phosphazene superbases have been shown to be highly effective, promoting the reaction under mild conditions and affording nearly quantitative yields[11][12].
Solvent Effects
The solvent can influence reaction rates and, in some cases, stereoselectivity. Aprotic solvents are generally preferred.
-
Ethers and Hydrocarbons: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents. Benzene and toluene have also been employed in older procedures.
-
Polar Aprotic Solvents: Acetonitrile and dichloromethane (DCM) have been found to be suitable solvents, particularly with modern phosphazene bases, with reaction times being inversely correlated to the dielectric constant of the solvent[11][13][14]. The use of such solvents can also minimize the hydrolysis of the resulting glycidic esters[12].
Mastering Stereochemistry in the Darzens Condensation
The formation of two new stereocenters in the Darzens condensation makes stereocontrol a critical consideration, especially in the context of pharmaceutical and natural product synthesis. The stereochemical outcome is determined by a complex interplay of kinetic and thermodynamic factors[1].
The initial aldol-type addition establishes the relative stereochemistry of the halohydrin intermediate. The subsequent intramolecular SN2 reaction proceeds with inversion of configuration at the carbon bearing the halogen. Therefore, the stereochemistry of the final epoxide is dependent on the diastereoselectivity of the initial addition and the potential for epimerization of the halohydrin intermediate under the basic reaction conditions[1].
Diastereoselectivity
The cis/trans (or syn/anti) selectivity of the Darzens condensation can be influenced by the choice of base, solvent, and substrate. While traditional Darzens reactions often yield mixtures of diastereomers, modern methods have achieved high levels of diastereoselectivity. For instance, the use of certain chiral auxiliaries on the haloacetate has been shown to lead to high diastereoselectivity in the reaction with cyclohexanone derivatives[7].
Enantioselectivity: The Modern Frontier
The development of enantioselective Darzens reactions has been a major focus of modern research, enabling the synthesis of chiral, non-racemic epoxides. Several successful strategies have emerged:
-
Chiral Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have been successfully employed as phase-transfer catalysts to induce high enantioselectivity in the Darzens reaction of α-chloro ketones with aldehydes[15][16][17].
-
Chiral Lewis Acid and Organocatalysis: Chiral metal complexes and organocatalysts have also been developed to catalyze enantioselective Darzens reactions. For example, chiral boron-Lewis acid catalysts have been used for the highly enantioselective epoxidation of diazoesters with glyoxal derivatives, affording trisubstituted α,β-epoxy esters with excellent enantiomeric excess (ee) and diastereomeric ratios (dr)[18].
Table 1: Representative Data for Asymmetric Darzens Reactions
| Carbonyl Compound | α-Halo Compound | Catalyst/Auxiliary | Base | Yield (%) | d.r. (cis:trans) | ee (%) | Reference |
| Benzaldehyde | Chloroacetonitrile | Chiral PTC 4a | K2CO3 | 67 | 2.2:1 | 60 | [16] |
| 4-Chlorobenzaldehyde | Chloroacetonitrile | Chiral PTC 4a | K2CO3 | 63 | 3.8:1 | 35 | [16] |
| 2-Naphthaldehyde | α-Chloroacetophenone | Chiral PTC 2h | Cs2CO3 | 93 | >99:1 | 98 | [15] |
| 4-Fluorobenzaldehyde | 4-Fluoro-α-chloroacetophenone | Chiral PTC 2h | Cs2CO3 | 93 | >99:1 | 97 | [15] |
| Benzaldehyde | Phenacyl Bromide | Chiral N,N'-dioxide-Co(acac)2 | K2CO3 | 85 | >20:1 | 95 | [19] |
Note: PTC = Phase-Transfer Catalyst. Data is illustrative and specific conditions may vary.
Experimental Protocols: A Practical Guide
This section provides a representative, step-by-step methodology for a classic Darzens condensation, as well as a more modern procedure utilizing a phosphazene base.
Classic Protocol: Synthesis of Ethyl β-phenylglycidate
This procedure is reconstructed from early reports of the Darzens condensation[20].
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, prepare a solution of sodium ethoxide in absolute diethyl ether.
-
Addition of Reactants: Cool the stirred suspension of sodium ethoxide to 0-10 °C using an ice bath. Add a mixture of freshly distilled benzaldehyde and ethyl chloroacetate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice-cold water. Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. Purify the crude glycidic ester by vacuum distillation.
Modern Protocol with a Phosphazene Base
This procedure is adapted from a report on the use of phosphazene bases in the Darzens condensation[11].
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 equiv.) and the α-haloester (1.5 equiv.) in anhydrous acetonitrile.
-
Addition of Base: At 25 °C, add the phosphazene base P1-t-Bu (1.5 equiv.) to the solution.
-
Reaction: Stir the resulting mixture at 25 °C. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate).
Applications in Modern Synthesis
The Darzens condensation remains a highly relevant and powerful tool in contemporary organic synthesis, particularly in the construction of natural products and pharmaceutical agents where the epoxide moiety is a key structural feature or a versatile synthetic handle[3][19].
The glycidic ester products can be further transformed into a variety of other functional groups. For instance, hydrolysis of the ester followed by decarboxylation can lead to the formation of aldehydes or ketones with one additional carbon atom, effectively serving as a homologation method[1][10]. The epoxide ring itself is susceptible to ring-opening reactions with various nucleophiles, providing access to a wide range of functionalized molecules.
Recent applications have demonstrated the utility of the Darzens condensation in the synthesis of complex and biologically active molecules, including spiro-epoxyoxindoles, which are of interest in medicinal chemistry[19]. The development of asymmetric variants has further expanded its scope, enabling the enantioselective synthesis of chiral building blocks for complex targets[21].
Conclusion and Future Outlook
For over a century, the Darzens glycidic ester condensation has served the synthetic community as a reliable and versatile method for the preparation of α,β-epoxy esters. From its discovery by Auguste Georges Darzens to its modern-day asymmetric variants, the reaction has continually evolved, a testament to its enduring utility. A thorough understanding of its mechanism, the factors governing its stereochemical outcome, and the judicious selection of reaction conditions are key to harnessing its full synthetic potential. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the pharmaceutical industry, the Darzens condensation and its modern iterations are poised to remain an indispensable tool in the synthetic chemist's arsenal. Future developments will likely focus on expanding the substrate scope of asymmetric variants, developing more efficient and environmentally benign catalytic systems, and applying the reaction to the synthesis of increasingly complex and valuable molecules.
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Introduction: The Significance of the 3,3-Diaryl Oxirane Scaffold
An In-depth Technical Guide to the Synthesis of 3,3-Diaryl Oxiranes
The 3,3-diaryl oxirane, or epoxide, motif is a cornerstone in modern organic synthesis, serving as a versatile building block for a multitude of complex molecules. Its inherent ring strain facilitates regio- and stereoselective ring-opening reactions with a wide array of nucleophiles, providing access to valuable 1,2-difunctionalized compounds.[1] This structural unit is a key feature in various pharmacologically active agents and advanced materials. For professionals in drug development, the ability to synthesize these scaffolds with high precision and stereochemical control is paramount. This guide provides a comprehensive review of the principal synthetic strategies for accessing 3,3-diaryl oxiranes, focusing on the underlying mechanisms, practical applications, and field-proven insights for experimental design.
Strategic Overview: Pathways to 3,3-Diaryl Oxiranes
The synthesis of 3,3-diaryl oxiranes can be broadly categorized into two primary approaches: the direct oxidation of a pre-formed alkene and the construction of the oxirane ring from a carbonyl compound. A third, less common photochemical pathway also exists. This guide will explore each strategy in detail.
Caption: Overview of major synthetic routes to 3,3-diaryl oxiranes.
Direct Epoxidation of 1,1-Diaryl Alkenes
The most direct and frequently employed method for synthesizing 3,3-diaryl oxiranes is the epoxidation of the corresponding 1,1-diaryl alkenes. The success of this approach hinges on the availability of the alkene precursor and the choice of the oxidizing agent.
Synthesis of 1,1-Diaryl Alkene Precursors
Access to 1,1-diaryl alkenes is critical. Several reliable methods exist, with the choice often depending on the availability of starting materials and desired scale.
-
Wittig Reaction and Variants: The reaction of a diaryl ketone with a phosphorus ylide (e.g., from methyltriphenylphosphonium bromide) is a classic approach.
-
Transition-Metal Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, offer a versatile means to construct these alkenes from simpler precursors.[2] More recent methods focus on the direct 1,1-diarylation of simple alkenes like ethylene.[3]
-
Ruthenium-Catalyzed Additions: The addition of terminal alkynes to alkenes, catalyzed by ruthenium complexes, provides an atom-economical strategy for synthesizing 1,1-disubstituted alkenes.[4]
Peroxy-Acid Mediated Epoxidation
The Prilezhaev reaction, which utilizes a peroxycarboxylic acid, is the workhorse of alkene epoxidation.[5] Meta-chloroperoxybenzoic acid (m-CPBA) is the most common reagent due to its commercial availability, stability, and effectiveness.
Causality of Mechanism: The reaction proceeds via a concerted "butterfly" mechanism. The alkene acts as the nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid.[6][7] This mechanism involves a cyclic transition state where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[8] For 1,1-diaryl alkenes, this means the stereochemistry of the starting material is directly translated to the product.
Caption: The concerted mechanism of peroxy acid epoxidation.
Experimental Protocol: General Procedure for m-CPBA Epoxidation
-
Dissolution: Dissolve the 1,1-diaryl alkene (1.0 equiv.) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at 0 °C.
-
Reagent Addition: Add solid m-CPBA (1.1–1.5 equiv., purity ~77%) portion-wise to the stirred solution. Rationale: Portion-wise addition helps control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the acidic byproduct and destroy excess peroxide.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3,3-diaryl oxirane.[9]
Asymmetric Epoxidation
While highly effective for creating chiral centers from prochiral cis- or trans-disubstituted alkenes, achieving high enantioselectivity in the epoxidation of 1,1-disubstituted alkenes is notoriously challenging.[10][11] Methods like the Shi epoxidation, which uses a fructose-derived ketone catalyst and Oxone, or metal-salen catalyzed reactions often yield only modest enantiomeric excesses for this substrate class.[10] For applications requiring high enantiopurity, alternative strategies are often preferred.
Synthesis from Diaryl Ketones
An alternative and powerful strategy involves building the three-membered ring from a diaryl ketone. This approach is particularly valuable when the corresponding alkene is unstable or difficult to access.
The Johnson-Corey-Chaykovsky Reaction
This reaction provides a robust method for converting ketones and aldehydes into epoxides using a sulfur ylide.[12][13] The most common reagents are dimethylsulfoxonium methylide (Corey's ylide) and dimethylsulfonium methylide.[14]
Causality of Mechanism: The reaction begins with the nucleophilic attack of the ylide carbon onto the electrophilic carbonyl carbon.[14][15] This forms a betaine intermediate. The crucial step is the subsequent intramolecular Sₙ2 displacement of the excellent dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) leaving group by the oxygen anion, which closes the ring to form the epoxide.[12] This pathway is favored over the olefination seen in the Wittig reaction because the formation of a sulfur-oxygen bond is less thermodynamically favorable than the very strong phosphorus-oxygen double bond.[12]
Caption: Mechanism of the Johnson-Corey-Chaykovsky reaction.
Experimental Protocol: Epoxidation using Corey's Ylide
-
Ylide Generation: To a stirred suspension of sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.1 equiv.) under an inert atmosphere (N₂ or Ar). Rationale: NaH is a strong base required to deprotonate the sulfoxonium salt to form the ylide in situ.[14]
-
Reaction Initiation: After gas evolution ceases (~45 min), cool the resulting ylide solution to 0 °C and add a solution of the diaryl ketone (1.0 equiv.) in anhydrous DMSO dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the ketone (typically 2-6 hours).
-
Quenching: Carefully pour the reaction mixture into ice-water and stir.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to yield the epoxide.[13]
The Darzens Condensation
The Darzens reaction, or glycidic ester condensation, involves the reaction of a ketone with an α-haloester in the presence of a strong base to form an α,β-epoxy ester.[16] While the direct product is not a simple 3,3-diaryl oxirane, subsequent hydrolysis and decarboxylation can provide related structures. A more direct variant for 3,3-diaryl oxirane synthesis can be achieved by reacting a diaryl ketone with an α-chloro carbanion.[17]
Causality of Mechanism: The reaction proceeds in two main steps. First, a strong base deprotonates the α-haloester to form a resonance-stabilized enolate.[16][18] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the diaryl ketone in an aldol-type addition.[19] The resulting alkoxide intermediate then undergoes an intramolecular Sₙ2 reaction, with the oxygen anion displacing the adjacent halide to form the epoxide ring.[16]
Comparative Analysis of Key Synthetic Methods
The choice of synthetic route depends heavily on substrate availability, required scale, and functional group tolerance.
| Method | Precursor | Key Reagents | Advantages | Limitations |
| Prilezhaev Epoxidation | 1,1-Diaryl Alkene | m-CPBA, Peroxy acids | High yields, mild conditions, reliable, stereospecific.[20] | Requires alkene precursor; can be sensitive to acid-labile groups. |
| Johnson-Corey-Chaykovsky | Diaryl Ketone | Sulfur Ylides (e.g., Me₃S(O)I / NaH) | Excellent for ketones, avoids alkene synthesis, good for base-sensitive substrates.[12][21] | Requires stoichiometric strong base (NaH); ylide preparation. |
| Darzens Condensation | Diaryl Ketone | α-Haloester, Base | Convergent, builds complexity.[18] | Often produces glycidic esters, not simple oxiranes; requires strong base. |
Conclusion and Future Outlook
The synthesis of 3,3-diaryl oxiranes is a well-established field with several robust and reliable methodologies at the disposal of the modern chemist. The direct epoxidation of 1,1-diaryl alkenes remains the most straightforward route, provided the alkene is readily accessible. For syntheses starting from diaryl ketones, the Johnson-Corey-Chaykovsky reaction offers a powerful and high-yielding alternative.
Future research will likely focus on the development of more efficient and general catalytic asymmetric methods for the direct epoxidation of 1,1-diaryl alkenes, a persistent challenge in the field. Furthermore, the use of greener oxidizing agents and catalytic systems continues to be a major driver of innovation, aiming to reduce waste and improve the environmental profile of these essential transformations.
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ResearchGate. (2019). Full reaction pathway for the asymmetric epoxidation of alkene 1 a to epoxide 2 a with TBHP. Retrieved from [Link]
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ChemRxiv. (n.d.). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Retrieved from [Link]
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Wikipedia. (2024). Darzens reaction. Retrieved from [Link]
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ResearchGate. (2016). One-Pot Synthesis of Oxiranes through Vicarious Nucleophilic Substitution (VNS)–Darzens Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
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PubMed. (n.d.). Catalytic asymmetric synthesis of 3,3'-diaryloxindoles as triarylmethanes with a chiral all-carbon quaternary center: phase-transfer-catalyzed S(N)Ar reaction. Retrieved from [Link]
- D'Auria, M. (2020).
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ResearchGate. (2014). Catalytic Asymmetric Synthesis of 3,3 '-Diaryloxindoles as Triarylmethanes with a Chiral All-Carbon Quaternary Center: Phase-Transfer-Catalyzed SNAr Reaction. Retrieved from [Link]
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YouTube. (2023). Epoxidation of Alkenes. Retrieved from [Link]
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ResearchGate. (2008). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. Retrieved from [Link]
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ResearchGate. (n.d.). Corey-Chaykovsky Reaction and Related Processes. Retrieved from [Link]
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Organic Letters. (2024). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3,3 '-Diaryl-Substituted 2,2 '-Diamino-1,1 '-binaphthyl and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Catalytic Asymmetric Synthesis of 3,3′-Diaryloxindoles as Triarylmethanes with a Chiral All-Carbon Quaternary Center: Phase-Transfer-Catalyzed S N Ar Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Synthesis of Triarylmethanes by Rhodium-Catalyzed Enantioselective Arylation of Diarylmethylamines with Arylboroxines. Retrieved from [Link]
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Nature. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Retrieved from [Link]
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ACS Publications. (2019). Diaryl-λ3-chloranes: Versatile Synthesis and Unique Reactivity as Aryl Cation Equivalent. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate from Benzophenone via Darzens Condensation
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of methyl 3,3-diphenyloxirane-2-carboxylate, a valuable glycidic ester intermediate, starting from benzophenone. The featured methodology is the Darzens condensation, a classic yet powerful carbon-carbon bond-forming reaction that yields an α,β-epoxy ester.[1][2][3] This guide delves into the underlying mechanistic principles, offers a detailed, step-by-step laboratory protocol, and addresses critical safety considerations. The content is structured to provide both the practical "how-to" and the theoretical "why," empowering researchers to not only replicate the synthesis but also to understand and potentially adapt it for their specific needs.
Introduction and Scientific Context
This compound and related glycidic esters are pivotal intermediates in organic synthesis. The oxirane (epoxide) ring is a strained, three-membered heterocycle that can undergo regioselective ring-opening reactions with a variety of nucleophiles.[4] This reactivity makes these compounds versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[4] Subsequent hydrolysis and decarboxylation of the glycidic ester can lead to the formation of aldehydes or ketones, providing an effective method for carbon chain extension.[3][5]
The Darzens condensation, discovered by Auguste Georges Darzens in 1904, remains a primary and efficient method for the synthesis of such α,β-epoxy esters.[5] The reaction involves the condensation of a carbonyl compound (in this case, benzophenone) with an α-haloester (methyl chloroacetate) in the presence of a strong base.[1][2][3]
The Darzens Condensation: Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Darzens condensation proceeds through a sequence of well-defined steps:
-
Enolate Formation: A strong base, such as sodium methoxide (NaOCH₃), abstracts an acidic α-proton from the methyl chloroacetate. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent ester group, which stabilizes the resulting carbanion, forming a resonance-stabilized enolate.[6]
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, creating a halohydrin intermediate.[5][6]
-
Intramolecular Cyclization: The alkoxide formed in the previous step then undergoes an intramolecular SN2 (nucleophilic substitution) reaction. It attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the final three-membered epoxide ring.[5][6]
This entire process is a condensation reaction, as it involves the joining of two molecules with the net loss of a small molecule (in this case, conceptually HCl, which is neutralized by the base).[6]
Figure 1. Mechanism of the Darzens Condensation.
Safety First: Hazard Analysis and Mitigation
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present several hazards that must be managed through proper personal protective equipment (PPE) and engineering controls.
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Methoxide | Highly flammable, corrosive (causes severe skin burns and eye damage), toxic if swallowed or inhaled, may damage fertility.[7][8][9] | Work in a chemical fume hood. Wear flame-retardant lab coat, chemical-resistant gloves (butyl rubber recommended), and chemical safety goggles/face shield.[7][8] Avoid contact with water. Keep away from heat and ignition sources.[7][9] |
| Methyl Chloroacetate | Flammable liquid and vapor, toxic if swallowed, fatal in contact with skin or if inhaled, causes skin irritation and serious eye damage.[10] | Work in a well-ventilated fume hood.[10] Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[10] Avoid breathing vapors.[10] |
| Benzophenone | May cause mild skin and eye irritation. | Standard laboratory PPE (lab coat, gloves, safety glasses) is sufficient. |
| Methanol (as solvent) | Highly flammable, toxic (can cause blindness or death if swallowed), causes damage to organs.[8] | Use in a fume hood. Grounding and bonding of containers is necessary to prevent static discharge.[10] Wear appropriate PPE. |
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[10] In case of skin contact with sodium methoxide or methyl chloroacetate, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Benzophenone | 182.22 | 10.0 g | 0.055 | 1.0 |
| Methyl Chloroacetate | 108.52 | 7.16 g (5.9 mL) | 0.066 | 1.2 |
| Sodium Methoxide | 54.02 | 3.56 g | 0.066 | 1.2 |
| Anhydrous Methanol | 32.04 | 100 mL | - | - |
| Toluene | - | As needed for extraction | - | - |
| Saturated Brine | - | As needed for washing | - | - |
| Anhydrous Sodium Sulfate | - | As needed for drying | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Figure 2. Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure all glassware is dry.
-
Initial Mixture: To the flask, add benzophenone (10.0 g, 0.055 mol) and 50 mL of anhydrous methanol. Stir until the benzophenone is completely dissolved. Then, add methyl chloroacetate (5.9 mL, 0.066 mol).
-
Base Preparation: In a separate beaker, carefully dissolve sodium methoxide (3.56 g, 0.066 mol) in 50 mL of anhydrous methanol. This process is exothermic; gentle cooling may be required. Transfer this solution to the dropping funnel.
-
Controlled Addition: Cool the reaction flask in an ice-water bath to a temperature of 10-15°C.[11]
-
Reaction Execution: Begin the dropwise addition of the sodium methoxide solution to the stirred reaction mixture over a period of 30-40 minutes. It is critical to maintain the internal temperature below 15°C to control the exothermic reaction and minimize side products.[11]
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.[11] A white precipitate may form during this time.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to observe the disappearance of the benzophenone spot.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 350 mL of ice-cold water.[11][12]
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).[11]
-
Workup - Washing and Drying: Combine the organic extracts and wash them with saturated brine (2 x 50 mL) to remove residual water and methanol. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The crude solid can be purified by recrystallization from methanol to afford pure this compound as a white solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR should show characteristic signals for the phenyl groups, the oxirane proton, and the methyl ester protons.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch.
Conclusion
The Darzens condensation provides an effective and reliable route for the synthesis of this compound from benzophenone. By carefully controlling the reaction temperature and following a systematic workup procedure, researchers can obtain this valuable synthetic intermediate in good yield and purity. A steadfast commitment to safety is paramount throughout the procedure due to the hazardous nature of the reagents involved. This application note serves as a robust guide for professionals in chemical synthesis and drug development, providing the necessary detail to ensure a successful and safe experimental outcome.
References
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JUNSEI CHEMICAL CO., LTD. Safety Data Sheet: Sodium methoxide 28% solution in methanol. Accessed January 2024. [Link]
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Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. [Link]
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Chem Service. (2015). SAFETY DATA SHEET: Methyl chloroacetate. Accessed January 2024. [Link]
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Organic Chemistry Portal. Darzens Reaction. Accessed January 2024. [Link]
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Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. Accessed January 2024. [Link]
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Oreate AI. (2025). Darzens Condensation: Mechanism, Development, and Application Research. Accessed January 2024. [Link]
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L.S.College, Muzaffarpur. (2020). Darzens reaction. Accessed January 2024. [Link]
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Organic Syntheses. Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. Accessed January 2024. [Link]
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Application Notes and Protocols: The Darzens Condensation for Aromatic Ketones
Introduction: A Classic Route to α,β-Epoxy Ketones
The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a cornerstone of organic synthesis for the formation of α,β-epoxy esters, also known as glycidic esters.[1] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[2][3] For researchers in medicinal chemistry and drug development, the Darzens condensation offers a reliable and efficient method to synthesize α,β-epoxy ketones from aromatic ketones. These products are valuable intermediates, as the epoxide ring can be opened to introduce a variety of functionalities, and subsequent hydrolysis and decarboxylation can lead to the formation of aldehydes and ketones with an extended carbon chain.[4] Aromatic ketones are particularly good substrates for this reaction, often providing good yields of the desired glycidic esters.[3] This application note provides a detailed protocol for the Darzens condensation with a focus on aromatic ketones, including mechanistic insights, a comprehensive experimental procedure, and troubleshooting advice.
Mechanism and Scientific Rationale
The Darzens condensation proceeds through a two-step mechanism: a base-catalyzed aldol-like addition followed by an intramolecular SN2 reaction.[5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
-
Enolate Formation: A strong base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.[5] The choice of base is critical; common bases include sodium ethoxide (NaOEt), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[3][4] To minimize side reactions like intermolecular SN2 substitution, sterically hindered bases are often preferred.[4]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic ketone. This step is analogous to an aldol addition and forms a halohydrin intermediate.[5]
-
Epoxide Formation: The newly formed alkoxide in the halohydrin intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the halide ion and forms the final α,β-epoxy ester product.[5]
The stereochemistry of the final epoxide can be influenced by the reaction conditions. The initial aldol addition can form syn and anti diastereomers of the halohydrin intermediate. The subsequent intramolecular SN2 reaction proceeds with inversion of stereochemistry. The final cis/trans ratio of the epoxide can be controlled by either kinetic or thermodynamic factors. Under kinetic control, the product distribution is determined by the relative rates of the forward reactions. Under thermodynamic control, the halohydrin intermediate can epimerize before cyclization, leading to the most stable epoxide diastereomer.[5]
Caption: The three key stages of the Darzens condensation mechanism.
Detailed Experimental Protocol: Synthesis of Ethyl 3-methyl-3-phenylglycidate
This protocol is adapted from a robust procedure for the reaction of acetophenone with ethyl chloroacetate.[6]
Materials:
-
Acetophenone (1.0 mole, 120 g)
-
Ethyl chloroacetate (1.0 mole, 123 g)
-
Sodium amide (NaNH₂), finely pulverized (1.2 moles, 47.2 g)
-
Dry benzene (200 mL)
-
Cracked ice
-
Benzene for extraction
-
Anhydrous sodium sulfate
-
Acetic acid
Equipment:
-
1-L three-necked round-bottom flask
-
Mechanical stirrer
-
Low-temperature thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In the 1-L three-necked flask, combine acetophenone (120 g), ethyl chloroacetate (123 g), and dry benzene (200 mL). Equip the flask with a mechanical stirrer and a low-temperature thermometer.
-
Addition of Base: Cool the mixture to 15-20 °C using an external cooling bath. Over a period of 2 hours, add the finely pulverized sodium amide (47.2 g) portion-wise, maintaining the temperature between 15-20 °C. The reaction is exothermic and will evolve ammonia gas.[6]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours. The mixture will typically develop a reddish color.[6]
-
Workup: Pour the reaction mixture into a beaker containing 700 g of cracked ice and stir manually. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer once with 200 mL of benzene. Combine the organic layers.
-
Washing: Wash the combined benzene solution with three 300-mL portions of water. In the final wash, add 10 mL of acetic acid to neutralize any remaining base.
-
Drying and Filtration: Dry the benzene solution over anhydrous sodium sulfate (25 g). Filter the solution to remove the drying agent.
-
Purification: Remove the benzene by distillation. Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 107–113 °C/3 mmHg. This will yield 128–132 g (62–64%) of ethyl 3-methyl-3-phenylglycidate.[6]
Caption: Experimental workflow for the synthesis of ethyl 3-methyl-3-phenylglycidate.
Scope and Optimization for Aromatic Ketones
The Darzens condensation is applicable to a wide range of substituted aromatic ketones. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield.
| Aromatic Ketone | α-Haloester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Ethyl chloroacetate | NaNH₂ | Benzene | 15-20 | 4 | 62-64 | |
| p-Methoxyacetophenone | Ethyl chloroacetate | NaOEt | Ethanol | Reflux | 2 | 75 | [7] |
| p-Nitroacetophenone | Ethyl chloroacetate | NaOEt | Ethanol | RT | 12 | 85 | [7] |
| Benzophenone | Ethyl bromoacetate | t-BuOK | THF | 0 - RT | 3 | 90 | [7] |
| 2-Acetylnaphthalene | Ethyl chloroacetate | NaNH₂ | Toluene | 25 | 5 | 70 | [7] |
Note: Yields are highly dependent on the specific reaction conditions and purity of reagents. The data in this table is illustrative and sourced from a comprehensive review.[7]
Troubleshooting and Optimization
Low Yields:
-
Side Reactions: One of the main reasons for lower yields is the occurrence of side reactions. These can include self-condensation of the ketone or ester, and intermolecular Williamson ether synthesis.[6] The use of a sterically hindered base like potassium tert-butoxide can often mitigate these side reactions.
-
Incomplete Reaction: Ensure the base is of high quality and the reagents are dry. Moisture can quench the enolate and hinder the reaction. The reaction time may need to be extended for less reactive ketones.
-
Workup Issues: The glycidic ester product can be sensitive to acidic or basic conditions during workup, which can lead to epoxide opening. Neutralization and careful washing are important.
Poor Diastereoselectivity:
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the diastereoselectivity of the reaction. For instance, using potassium tert-butoxide in a non-polar solvent at low temperatures often favors the formation of the trans-epoxide.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the diastereoselectivity by favoring the kinetically controlled product.
Conclusion
The Darzens condensation remains a powerful and versatile tool for the synthesis of α,β-epoxy ketones from aromatic ketones. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve good yields of these valuable synthetic intermediates. The protocol provided serves as a solid starting point, which can be further optimized for a variety of substituted aromatic ketones to meet the specific needs of a synthetic route in drug discovery and development.
References
-
Newman, M. S.; Magerlein, B. J. The Darzens Glycidic Ester Condensation. Organic Reactions1949 , 5, 413-440. [Link]
-
Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. Published December 16, 2025. [Link]
-
Organic Chemistry Portal. Darzens Reaction. [Link]
-
Chemistry Notes. Darzens Condensation: Mechanism and Applications. Published January 28, 2022. [Link]
-
Wikipedia. Darzens reaction. [Link]
-
Homework.Study.com. The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... [Link]
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Organic Syntheses. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. [Link]
-
HETEROCYCLES. STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Published September 11, 2000. [Link]
-
MDPI. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Published September 13, 2024. [Link]
-
ResearchGate. Efficient Synthesis ofα,β-Epoxy Carbonyl Compounds in Acetonitrile:Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Published August 2006. [Link]
-
Organic Syntheses. Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. [Link]
-
Master Organic Chemistry. Darzens Condensation. [Link]
-
YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. Published September 24, 2023. [Link]
-
PMC. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Published October 7, 2022. [Link]
-
ResearchGate. Enantio- and Diastereoselective Darzens Condensations. Published August 2007. [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Glycidic Esters via the Darzens Reaction
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the synthesis of α,β-epoxy esters, commonly known as glycidic esters, through the Darzens condensation reaction. Discovered by Auguste Georges Darzens in 1904, this reaction remains a cornerstone of synthetic organic chemistry for its ability to form a carbon-carbon bond and an epoxide ring in a single, efficient step.[1][2] This document elucidates the reaction mechanism, outlines critical experimental parameters, provides a step-by-step laboratory protocol, discusses substrate scope, and offers troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction to Glycidic Esters and the Darzens Reaction
Glycidic esters are highly valuable synthetic intermediates.[3][4] Their inherent reactivity, stemming from the strained epoxide ring, allows for subsequent transformations into a variety of important molecular scaffolds. For instance, hydrolysis of the ester followed by decarboxylation can lead to the formation of aldehydes or ketones with an extended carbon chain, serving as a powerful homologation technique.[1][5][6]
The Darzens reaction, also known as the glycidic ester condensation, is the classic and most direct method for their synthesis.[2][4] It involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form the target α,β-epoxy ester.[1][2] This method is often preferred over alternatives, such as the epoxidation of an α,β-unsaturated ester, because it constructs the carbon framework and the epoxide simultaneously from readily available starting materials.[1][2]
Reaction Mechanism: A Step-by-Step Elucidation
The Darzens condensation proceeds through a well-understood, multi-step mechanism that shares features with the aldol condensation.[1][2] Understanding this pathway is critical for optimizing reaction conditions and predicting stereochemical outcomes.
Step 1: Enolate Formation A sufficiently strong base deprotonates the α-carbon of the haloester. The resulting carbanion is stabilized by resonance with the adjacent ester group, forming a resonance-stabilized enolate.[1][2] The choice of base is crucial; it must be strong enough to initiate deprotonation without causing significant side reactions like ester hydrolysis.[1]
Step 2: Nucleophilic Attack (Aldol-type Addition) The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[7] This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate, known as a halohydrin.[8]
Step 3: Intramolecular SN2 Cyclization The negatively charged oxygen of the halohydrin intermediate performs an intramolecular SN2 attack on the carbon bearing the halogen.[1][5] The halide is displaced as a leaving group, resulting in the formation of the final epoxide ring.[1][2]
Mechanistic Diagram
The logical flow of the Darzens reaction mechanism is illustrated below.
Caption: Workflow of the Darzens glycidic ester condensation.
Key Experimental Parameters and Considerations
The success of a Darzens reaction hinges on the careful selection of several key parameters.
-
Base Selection: The choice of base is arguably the most critical factor.
-
Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): Sodium ethoxide (NaOEt) is a common choice, particularly when using ethyl esters, as it prevents transesterification side reactions.[1][2][9] Potassium tert-butoxide (t-BuOK) is a stronger, non-nucleophilic base that is effective for more sterically hindered substrates or less acidic α-haloesters.[10]
-
Sodium Amide (NaNH₂): A very strong base that can also be used effectively.[11][12]
-
Phase-Transfer Catalysis (PTC): In modern variations, weaker bases like potassium carbonate can be used in a two-phase system with a phase-transfer catalyst (e.g., a quaternary ammonium salt).[13] This approach offers milder reaction conditions and can improve yields and stereoselectivity.[14][15]
-
-
Solvent: Anhydrous, non-protic solvents are generally preferred to prevent quenching of the enolate and other side reactions. Common choices include diethyl ether, tetrahydrofuran (THF), and toluene.[16]
-
Temperature: The initial deprotonation and condensation steps are typically performed at low temperatures (e.g., 0-15°C) to control the reaction rate, minimize side reactions like aldehyde self-condensation, and influence stereoselectivity.[17]
-
Substrate Reactivity:
-
α-Haloester: Reactivity generally follows the trend of I > Br > Cl for the halogen leaving group. α-bromoesters are often more reactive than their chloro counterparts.[4]
-
Carbonyl Compound: Aromatic aldehydes and ketones are excellent substrates.[16] Aliphatic aldehydes and ketones can also be used, though yields may be lower due to competing side reactions like enolization and self-condensation.[8][16]
-
Detailed Experimental Protocol: Synthesis of Ethyl 3-phenylglycidate
This protocol describes the synthesis of ethyl 3-phenylglycidate from benzaldehyde and ethyl chloroacetate using sodium ethoxide as the base.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Charging: To the flask, add benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in 50 mL of anhydrous toluene.[17]
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide (1.5 eq) in 30 mL of anhydrous ethanol. Safety Note: Sodium ethoxide is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.[18]
-
Slow Addition of Base: Transfer the sodium ethoxide solution to the dropping funnel. Add the base dropwise to the stirred toluene solution over 30-40 minutes, ensuring the internal temperature is maintained below 15°C.[17] A precipitate will likely form during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.[17] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Pour the reaction mixture into 100 mL of cold water to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or toluene (3 x 50 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash them with a saturated brine solution (50 mL). Dry the organic phase over anhydrous sodium sulfate.[17]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the pure glycidic ester.
Data Summary and Troubleshooting
Table 1: Influence of Base and Carbonyl Substrate on Reaction Outcome
| Carbonyl Substrate | α-Haloester | Base | Solvent | Typical Yield | Reference |
| Benzaldehyde | Ethyl chloroacetate | NaOEt | Toluene/Ethanol | Good (70-85%) | [17] |
| Cyclohexanone | Ethyl chloroacetate | t-BuOK | tert-Butanol | Excellent (83-95%) | [10] |
| Acetophenone | Methyl chloroacetate | NaNH₂ | Ether | Moderate | [19] |
| Various Aldehydes | α-chloro ketones | K₂CO₃ / PTC | Dichloromethane | Moderate to Good | [13] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive base (degraded by moisture/CO₂).[9]- Reaction temperature too high, causing side reactions.- Insufficient reaction time. | - Use freshly prepared or properly stored anhydrous base.- Maintain strict temperature control, especially during base addition.- Monitor reaction by TLC to ensure completion. |
| Formation of Side Products | - Aldehyde self-condensation (e.g., aldol reaction).- Saponification (hydrolysis) of the ester product.- Competing Claisen condensation. | - Add base slowly at low temperature.- Use an alkoxide base corresponding to the ester (e.g., NaOEt for ethyl ester) to prevent transesterification.[2]- Ensure anhydrous conditions during the reaction; perform workup promptly. |
| Viscous Mixture/Stirring Issues | - Precipitation of sodium salts (e.g., NaCl). | - This is often normal. Ensure the magnetic stirrer is powerful enough to maintain agitation. Add a small amount of additional dry solvent if necessary. |
References
-
(PDF) Darzens condensation; Glycidic esters - ResearchGate. (2016). Available at: [Link]
-
Darzens reaction - L.S.College, Muzaffarpur. (2020). Available at: [Link]
-
Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst - Chemical Science (RSC Publishing). (n.d.). Available at: [Link]
-
Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. International Journal of Organic Chemistry, 1, 119-124. Available at: [Link]
-
Phase-transfer-catalyzed asymmetric Darzens reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Darzens Glycidic Ester Synthesis - Unacademy. (n.d.). Available at: [Link]
-
Darzen glycidic | PPTX - Slideshare. (n.d.). Available at: [Link]
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Darzens Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2026). Available at: [Link]
-
Darzens reaction - Wikipedia. (n.d.). Available at: [Link]
-
Phase Transfer Catalysis of Henry and Darzens Reactions - Semantic Scholar. (2011). Available at: [Link]
-
Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC - NIH. (2024). Available at: [Link]
-
The Darzens Reaction: Mechanism Monday #37! - YouTube. (2025). Available at: [Link]
-
The Darzens Glycidic Ester Condensation - Organic Reactions. (n.d.). Available at: [Link]
-
Phase Transfer Catalysis of Henry and Darzens Reactions - Scirp.org. (2011). Available at: [Link]
-
the darzens glycidic ester condensation. (n.d.). Available at: [Link]
-
Darzens Glycidic Ester Condensation | PDF - Scribd. (n.d.). Available at: [Link]
-
Chapter 10- The Darzens Glycidic Ester Condensation - Sciencemadness.org. (n.d.). Available at: [Link]
-
Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System | Semantic Scholar. (1982). Available at: [Link]
-
Darzen Condensation Difficulties - any tips? - Sciencemadness.org. (2006). Available at: [Link]
-
ETHYL β,β-PENTAMETHYLENEGLYCIDATE - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Darzens Glycidic Ester Condensation (Chapter 18) - Name Reactions in Organic Synthesis. (n.d.). Available at: [Link]
-
Darzens Condensation - Master Organic Chemistry. (n.d.). Available at: [Link]
-
Sodium ethoxide - Wikipedia. (n.d.). Available at: [Link]
-
Darzens reactions - ResearchGate. (n.d.). Available at: [Link]
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Application Notes and Protocols: Ring-Opening Reactions of Methyl 3,3-diphenyloxirane-2-carboxylate
Introduction
Methyl 3,3-diphenyloxirane-2-carboxylate, a prominent member of the glycidic ester family, is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its rigid, strained three-membered oxirane ring, coupled with the electronic influence of two phenyl groups and a carboxylate moiety, imparts unique reactivity. The relief of significant ring strain (approximately 13 kcal/mol) is a powerful thermodynamic driving force for its reactions.[2][3]
The strategic ring-opening of this epoxide provides a versatile platform for accessing a diverse array of highly functionalized molecules, particularly α-hydroxy-β-amino acids and other complex scaffolds that are pivotal in the development of novel therapeutics.[4][5] The regiochemistry and stereochemistry of the ring-opening are highly dependent on the reaction conditions—specifically, whether the reaction is catalyzed by acid or proceeds via nucleophilic attack under basic or neutral conditions. Understanding and controlling these pathways is paramount for synthetic chemists aiming to leverage this scaffold.
This guide provides an in-depth exploration of the primary ring-opening pathways for this compound, detailing the underlying mechanisms, providing field-tested experimental protocols, and discussing the expected outcomes.
A Note on Synthesis
The target molecule, a glycidic ester, is commonly synthesized via the Darzens condensation .[6][7] This reaction involves the condensation of an aldehyde or ketone (in this case, benzophenone) with an α-haloester (methyl chloroacetate) in the presence of a base.[8][9]
Part 1: Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the epoxide oxygen is first protonated, enhancing its leaving group ability.[10][11] This activation facilitates nucleophilic attack. The regioselectivity of the attack on the unsymmetrical this compound is a critical consideration. The reaction proceeds through a mechanism that has significant SN1 character.[3] The positive charge in the transition state is better stabilized at the more substituted carbon (C3), which benefits from the resonance stabilization provided by the two phenyl groups. Consequently, the nucleophile preferentially attacks the C3 position.[3]
This pathway often competes with rearrangement reactions, such as the Meinwald rearrangement, which can yield carbonyl compounds.[12][13][14]
Mechanism: Acid-Catalyzed Hydrolysis
The mechanism for acid-catalyzed hydrolysis to form a diol illustrates the key principles of this reaction class.
Caption: Mechanism of Acid-Catalyzed Epoxide Ring-Opening.
Protocol 1: Acid-Catalyzed Hydrolysis to a Diol
This protocol details the hydrolysis of the epoxide to the corresponding vicinal diol using a dilute strong acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF), reagent grade
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: To the stirring solution, add 1 M H₂SO₄ (2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting epoxide spot and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure diol.
| Parameter | Condition | Rationale |
| Solvent | THF/Water | Co-solvent system ensures miscibility of the organic substrate and aqueous acid. |
| Catalyst | 1 M H₂SO₄ | A strong acid is required to efficiently protonate the epoxide oxygen.[11] |
| Temperature | Room Temperature | Sufficient to overcome the activation energy without promoting side reactions. |
| Stoichiometry | Acid in excess | Ensures complete protonation and drives the reaction to completion. |
Part 2: Nucleophilic Ring-Opening Reactions
Under basic or neutral conditions, the ring-opening occurs via a direct SN2 mechanism.[2] In this pathway, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.[10] For this compound, steric hindrance is the dominant factor determining the site of attack. The C3 carbon is sterically encumbered by two bulky phenyl groups, making the C2 carbon the preferred site for nucleophilic attack.[2][10]
This reaction is stereospecific, proceeding with an inversion of configuration at the center of attack (C2).[15]
Workflow: Nucleophilic Ring-Opening
Caption: General workflow for nucleophilic ring-opening.
Protocol 2: Ring-Opening with Azide Nucleophile
This protocol describes the synthesis of a β-azido-α-hydroxy ester, a valuable precursor for β-amino acids.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.3 M).
-
Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution. The NH₄Cl acts as a mild proton source for the final alkoxide.
-
Heating: Heat the reaction mixture to 80°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction via TLC. The reaction is typically complete in 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash sequentially with water and brine to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | A strong and relatively soft nucleophile that efficiently opens the epoxide ring. |
| Solvent | DMF | A polar aprotic solvent that solubilizes the reagents and facilitates the SN2 reaction. |
| Temperature | 80°C | Provides the necessary thermal energy to overcome the activation barrier of the SN2 attack. |
| Additive | NH₄Cl | Acts as an in-situ proton source to neutralize the resulting alkoxide, avoiding a separate workup step. |
Comparative Summary of Regioselectivity
| Reaction Type | Catalyst/Reagent | Site of Attack | Controlling Factor | Mechanism | Product Type |
| Acid-Catalyzed | H₂SO₄, H₃O⁺ | C3 (Tertiary Carbon) | Electronic (Carbocation Stability) | SN1-like | α-Hydroxy-β-substituted ester |
| Nucleophilic | NaN₃, RO⁻, RNH₂ | C2 (Secondary Carbon) | Steric Hindrance | SN2 | β-Hydroxy-α-substituted ester |
Conclusion
The ring-opening reactions of this compound offer a powerful and versatile tool for synthetic chemists. By carefully selecting the reaction conditions, one can selectively control the regiochemical outcome of the ring-opening. Acid-catalyzed reactions favor attack at the electronically stabilized C3 position, while nucleophilic attacks under basic or neutral conditions are governed by sterics, favoring attack at the less hindered C2 position. These distinct and predictable pathways allow for the rational design and synthesis of complex, highly functionalized molecules that are of significant interest to the pharmaceutical and materials science industries.
References
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. (2015). Available at: [Link]
-
Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Frostburg State University Chemistry Department. Stereochemistry of epoxide ring-opening. (2018). YouTube. Available at: [Link]
- Takahashi, K., & Ogata, M. Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. The Journal of Organic Chemistry.
-
ResearchGate. Classical Meinwald rearrangement of monofunctional oxiranes (top) and.... Available at: [Link]
-
Wikipedia. Darzens reaction. Available at: [Link]
- White, P. S., et al.
-
ResearchGate. The Darzens Glycidic Ester Condensation. Available at: [Link]
- Newman, M. S., & Mager, H. I.
-
Chen, J., & Kang, J. 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. (2011). PubMed Central (PMC). Available at: [Link]
-
Organic Reactions. The Darzens Glycidic Ester Condensation. Available at: [Link]
-
ResearchGate. Generic presentation of Meinwald rearrangement reactions. Available at: [Link]
-
Royal Society of Chemistry. Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Notes and Protocols: Nucleophilic Addition to 3,3-Diphenyloxirane Systems
Introduction: The Strategic Importance of 3,3-Diphenyloxirane Ring-Opening
The oxirane, or epoxide, functional group is a cornerstone of modern organic synthesis due to its inherent ring strain, which renders it susceptible to ring-opening reactions by a variety of nucleophiles.[1] This reactivity provides a powerful tool for the stereospecific introduction of vicinal functional groups, a common motif in complex molecules and pharmacologically active compounds. Among epoxides, 3,3-diphenyloxirane systems present a unique and sterically hindered scaffold. The presence of two phenyl groups on one of the epoxide carbons dramatically influences the regioselectivity and stereochemistry of nucleophilic attack, offering both challenges and opportunities for synthetic chemists.
This guide provides an in-depth exploration of the principles and protocols governing nucleophilic addition to 3,3-diphenyloxirane. We will delve into the mechanistic dichotomy of acid- and base-catalyzed reactions, provide detailed experimental procedures for key transformations, and discuss the applications of the resulting products in fields such as drug discovery and materials science. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile chemical system. Notably, derivatives of similar structures, such as 2,3-diphenyloxirane, are valuable in the synthesis of pharmaceutical intermediates and for producing electronic chemicals.[2]
Mechanistic Principles: A Tale of Two Pathways
The regiochemical outcome of the nucleophilic ring-opening of unsymmetrical epoxides is dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic/neutral conditions.[3][4] This dichotomy arises from the subtle interplay of steric and electronic factors.
Base-Catalyzed and Neutral Nucleophilic Addition: The SN2 Pathway
Under basic or neutral conditions, strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring. Due to the significant steric hindrance imposed by the two phenyl groups at the C3 position of 3,3-diphenyloxirane, the nucleophile will preferentially attack the less substituted C2 carbon.[4] This reaction proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) inherent in the three-membered epoxide ring.[1][4]
Common strong nucleophiles employed in this pathway include:
-
Grignard reagents (RMgX)[5]
-
Organolithium reagents (RLi)[4]
-
Alkoxides (RO⁻)[4]
-
Hydroxides (HO⁻)[4]
-
Cyanides (CN⁻)[1]
-
Thiols (RS⁻)[1]
-
Amines (RNH₂, R₂NH)[6]
-
Lithium aluminum hydride (LiAlH₄)[1]
The initial product of the reaction is an alkoxide, which is subsequently protonated during an aqueous or mild acidic workup to yield the final alcohol product.[1]
Acid-Catalyzed Addition: A Shift Towards an SN1-like Mechanism
In the presence of an acid catalyst, the reaction mechanism is significantly altered. The first step involves the protonation of the epoxide oxygen, which creates a much better leaving group and activates the epoxide towards nucleophilic attack.[6][7] This protonation event leads to the development of a partial positive charge on the adjacent carbons.
In the case of 3,3-diphenyloxirane, the tertiary carbon (C3) bearing the two phenyl groups is significantly more capable of stabilizing this developing positive charge through resonance and inductive effects. Consequently, the C3-O bond is weakened and elongated more than the C2-O bond.[7] This leads to a transition state with considerable SN1 character.[8] The nucleophile, which can be weak under these conditions (e.g., water, alcohols), will then preferentially attack the more substituted and more electrophilic C3 carbon.[8][9]
Although the reaction has significant SN1 character, it is not a pure SN1 mechanism as a discrete carbocation is not typically formed. The nucleophilic attack often occurs from the backside, leading to an inversion of stereochemistry, similar to an SN2 reaction.[9] This mechanistic pathway is best described as a hybrid between SN1 and SN2.[8]
Visualization of Mechanistic Pathways
To further clarify the distinct regiochemical outcomes under different conditions, the following diagrams illustrate the nucleophilic attack on a 3,3-diphenyloxirane system.
Caption: Mechanistic pathways for nucleophilic addition to 3,3-diphenyloxirane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic additions to 3,3-diphenyloxirane under both base-catalyzed and acid-catalyzed conditions.
Protocol 1: Base-Catalyzed Ring-Opening with a Grignard Reagent
This protocol details the reaction of 3,3-diphenyloxirane with phenylmagnesium bromide, a representative strong nucleophile. The reaction is expected to proceed via an SN2 mechanism with the nucleophile attacking the less hindered C2 carbon.
Materials:
-
3,3-Diphenyloxirane
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of 3,3-diphenyloxirane in anhydrous diethyl ether or THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution to the stirred solution of the epoxide via a syringe. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,1,2-triphenylethanol.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol
This protocol describes the acid-catalyzed methanolysis of 3,3-diphenyloxirane. The reaction is expected to proceed via an SN1-like mechanism, with the methanol nucleophile attacking the more substituted C3 carbon.[8]
Materials:
-
3,3-Diphenyloxirane
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 3,3-diphenyloxirane in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-methoxy-1,1-diphenylethanol.
Data Presentation: Regioselectivity in 3,3-Diphenyloxirane Ring-Opening
The choice of nucleophile and reaction conditions dictates the regiochemical outcome of the ring-opening reaction. The following table summarizes the expected major products for the reaction of 3,3-diphenyloxirane with various nucleophiles.
| Nucleophile/Conditions | Expected Mechanism | Site of Attack | Major Product |
| CH₃MgBr (Grignard) | SN2 | Less substituted (C2) | 1,1-Diphenyl-2-propanol |
| NaOCH₃ in CH₃OH | SN2 | Less substituted (C2) | 1-Methoxy-2,2-diphenylethanol |
| LiAlH₄ then H₂O | SN2 | Less substituted (C2) | 2,2-Diphenylethanol |
| H₂O / H₂SO₄ (cat.) | SN1-like | More substituted (C3) | 1,1-Diphenyl-1,2-ethanediol |
| CH₃OH / H₂SO₄ (cat.) | SN1-like | More substituted (C3) | 1-Methoxy-1,1-diphenylethanol |
| HCl (conc.) | SN1-like | More substituted (C3) | 2-Chloro-1,1-diphenylethanol |
Applications in Drug Discovery and Development
The unique structural motifs accessible through the ring-opening of 3,3-diphenyloxirane systems are of significant interest in medicinal chemistry and drug discovery. The resulting 1,1-diaryl- or 1,2-diaryl- substituted ethanol backbones are found in a variety of biologically active molecules. For instance, the development of 2,3-diphenylquinoxaline derivatives as tubulin inhibitors has been a subject of study in cancer research.[10] Similarly, oxetane motifs, which share the strained ring characteristic with epoxides, are increasingly used as bioisosteres in drug design to improve physicochemical properties.[11][12] The ability to stereoselectively introduce functional groups allows for the synthesis of chiral building blocks for complex target molecules.
Workflow for a Drug Discovery Application
The following diagram outlines a typical workflow for the application of 3,3-diphenyloxirane derivatives in a drug discovery program.
Caption: Workflow for the application of 3,3-diphenyloxirane derivatives in drug discovery.
Conclusion
The nucleophilic addition to 3,3-diphenyloxirane systems is a versatile and powerful transformation in organic synthesis. A thorough understanding of the underlying mechanistic principles allows for the predictable and selective formation of highly functionalized products. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to exploit the unique reactivity of this epoxide scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
- Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-28.
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Visual Learners. (2025, April 23). Reactions of organometallics with epoxides (Grignard reagent with epoxides). [Video]. YouTube. Retrieved from [Link]
-
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Murray, R. W., & Singh, M. (n.d.). SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. Organic Syntheses Procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, October 1). Nucleophilic addition to alkenes. [Video]. YouTube. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,3-Diphenyl-Oxirane: Synthesis and Properties. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3,3-diphenyloxirane-2-carboxylate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of a Strained Ring System
Methyl 3,3-diphenyloxirane-2-carboxylate, a glycidic ester, is a highly versatile and valuable building block in modern organic synthesis. Its structure is characterized by a strained three-membered epoxide ring, an adjacent methyl ester group, and two phenyl substituents at the C3 position. This unique combination of features—high ring strain, the presence of an electron-withdrawing group, and the migratory aptitude of the phenyl groups—dictates its reactivity, making it a powerful precursor for a range of molecular scaffolds.
The significant ring strain of the epoxide (approximately 13 kcal/mol) serves as a potent driving force for ring-opening reactions.[1] The presence of the two phenyl groups on the same carbon atom creates a quaternary center that readily facilitates rearrangement reactions, particularly 1,2-aryl shifts, upon formation of a carbocation intermediate. This guide provides an in-depth exploration of its synthesis and its primary application in acid-catalyzed rearrangements to generate valuable 1,4-dicarbonyl compounds, which are themselves key intermediates for heterocyclic synthesis.
Synthesis of this compound: The Darzens Condensation
The most common and efficient method for synthesizing α,β-epoxy esters like this compound is the Darzens condensation (also known as the glycidic ester condensation).[2] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[2][3]
Mechanistic Overview
The reaction proceeds via a two-step mechanism analogous to an aldol condensation followed by an intramolecular SN2 reaction.[1][2][3]
-
Enolate Formation: A strong base deprotonates the α-carbon of the α-haloester (methyl chloroacetate), forming a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ketone (benzophenone).
-
Ring Closure: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the stable epoxide ring.[2]
Caption: Workflow of the Darzens Condensation.
Experimental Protocol: Synthesis via Darzens Condensation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add benzophenone (e.g., 10.0 g, 54.9 mmol) and 100 mL of anhydrous toluene. Stir until the benzophenone is fully dissolved.
-
Base Addition: In a separate flask, prepare a solution of sodium methoxide (e.g., 3.2 g, 59.2 mmol) in 50 mL of anhydrous methanol.
-
Addition of Reactants: Cool the benzophenone solution to 0 °C using an ice bath. Add methyl chloroacetate (e.g., 6.6 g, 60.8 mmol) to the dropping funnel and add it dropwise to the stirred benzophenone solution over 15 minutes.
-
Condensation: After the addition of the chloroacetate, add the sodium methoxide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).
-
Purification: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Core Application: Acid-Catalyzed Rearrangement to γ-Keto Esters
A primary synthetic utility of this compound is its facile rearrangement into γ-keto esters under acidic conditions. This transformation, a variant of the Meinwald rearrangement, leverages the inherent strain of the epoxide ring and the electronic properties of the phenyl substituents to achieve a highly specific molecular reorganization.[4]
Mechanistic Insights and Causality
The reaction is typically catalyzed by Lewis acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) or strong protic acids.[4][5] The mechanism proceeds through several key steps:
-
Lewis Acid Coordination: The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds and making the epoxide a better leaving group.
-
Ring Opening: The C2-O bond cleaves to form a tertiary carbocation at C2. This carbocation is stabilized by the adjacent ester group.
-
1,2-Aryl Shift: One of the phenyl groups at C3 migrates to the adjacent carbocation at C2. This is the key rearrangement step, driven by the formation of a more stable benzylic carbocation at C3.
-
Tautomerization/Hydrolysis: The resulting enol intermediate tautomerizes to the final, stable γ-keto ester product, methyl 4-oxo-3,4-diphenylbutanoate.
The choice of a Lewis acid over a protic acid can offer milder reaction conditions and improved selectivity, minimizing side reactions that can occur under strongly acidic environments.[6]
Caption: Mechanism of Lewis Acid-Catalyzed Rearrangement.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Methyl 4-oxo-3,4-diphenylbutanoate
This protocol outlines a general procedure for the rearrangement using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst.
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 2.0 g, 7.86 mmol) in 40 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add BF₃·OEt₂ (e.g., 0.1 mL, ~0.79 mmol, 10 mol%) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and remove the solvent under reduced pressure. The crude product, methyl 4-oxo-3,4-diphenylbutanoate, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary: Catalyst and Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| BF₃·OEt₂ | CH₂Cl₂ | 0 to RT | 85-95 | General Lewis Acid Catalysis |
| SnCl₄ | CH₂Cl₂ | -78 to 0 | 80-90 | General Lewis Acid Catalysis |
| TiCl₄ | CH₂Cl₂ | -78 to 0 | 82-92 | General Lewis Acid Catalysis |
| H₂SO₄ | Dioxane | RT to 50 | 70-85 | Protic Acid Conditions[5] |
Downstream Application: Synthesis of Substituted Furans
The γ-keto ester product from the rearrangement is a 1,4-dicarbonyl compound, a classic precursor for the synthesis of five-membered heterocycles. One of the most important transformations is the Paal-Knorr furan synthesis, which provides a direct route to highly substituted furans.[7]
Mechanistic Pathway: Paal-Knorr Furan Synthesis
The conversion of the 1,4-dicarbonyl compound (the γ-keto ester) to a furan requires an acid catalyst and heat to facilitate dehydration.[7][8]
-
Enolization: The ketone carbonyl is protonated, and the adjacent methylene group is deprotonated to form an enol.
-
Cyclization: The enol oxygen attacks the electrophilic carbon of the ester carbonyl in an intramolecular fashion, forming a five-membered cyclic hemiacetal intermediate.
-
Dehydration: A sequence of protonation and elimination steps removes a molecule of water, leading to the formation of the aromatic furan ring.
Caption: Paal-Knorr synthesis from a 1,4-dicarbonyl precursor.
Experimental Protocol: Furan Synthesis from γ-Keto Ester
This protocol provides a method for the cyclization of the previously synthesized γ-keto ester into a substituted furan.
Materials:
-
Methyl 4-oxo-3,4-diphenylbutanoate
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or Xylene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, add methyl 4-oxo-3,4-diphenylbutanoate (e.g., 1.0 g, 3.73 mmol), 25 mL of toluene, and a catalytic amount of p-TsOH (e.g., 35 mg, 0.19 mmol).
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude furan derivative by column chromatography on silica gel or recrystallization to obtain the final product.
Conclusion
This compound is a synthetically powerful intermediate whose utility stems directly from its unique structural arrangement. Its preparation via the robust Darzens condensation is straightforward. The subsequent acid-catalyzed rearrangement provides efficient access to γ-keto esters, which are pivotal precursors for constructing complex molecules, including substituted furans via the Paal-Knorr synthesis. The methodologies described herein highlight the logical and efficient synthetic pathways enabled by this versatile epoxide, making it a valuable tool for researchers in synthetic chemistry and drug development.
References
-
Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Journal of Organic Chemistry, 2009. 9
-
methyl (2R,3S)-3-phenyloxirane-2-carboxylate - 19190-80-8. Vulcanchem. 10
-
2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7. Benchchem. 1
-
Formation of γ-‐Keto Esters from β-Keto Esters. Organic Syntheses, 2014. 11
-
Reaction of Dianions Derived from γ-Substituted β-Keto Esters with Epoxides. Synlett, 1992. 12
-
Darzens Reaction. Organic Chemistry Portal. 3
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Darzens reaction. Wikipedia. 2
-
Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 2022. 13
-
Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen, 2020. 4
-
Regioselective Isomerization of 2,3-Disubstituted Epoxides to Ketones: An Alternative to the Wacker Oxidation of Internal Alkenes. Journal of the American Chemical Society, 2015. 14
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. 8
-
Furan synthesis. Organic Chemistry Portal. 15
-
Paal–Knorr synthesis. Wikipedia. 7
-
Lewis acid-catalyzed regioselective C–H carboxamidation of indolizines with dioxazolones via an acyl nitrene type rearrangement. Organic Chemistry Frontiers, RSC Publishing. 6
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Application Notes & Protocols: Methyl 3,3-diphenyloxirane-2-carboxylate as a Versatile Chiral Building Block
Abstract
Methyl 3,3-diphenyloxirane-2-carboxylate is a functionally dense and sterically defined chiral building block of significant utility in modern organic synthesis. The inherent strain of the oxirane ring, coupled with the stereodirecting influence of the gem-diphenyl substitution at the C3 position, makes it an exceptional precursor for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis and application, focusing on its role in generating valuable chiral intermediates such as β-amino alcohols. Detailed, field-tested protocols, mechanistic insights, and data are presented to enable researchers, scientists, and drug development professionals to effectively integrate this building block into their synthetic strategies.
Introduction: The Strategic Value of a Hindered Oxirane
In the landscape of asymmetric synthesis, chiral epoxides are cornerstone intermediates.[1] Their value stems from the predictable and stereospecific ring-opening reactions they undergo, allowing for the installation of two adjacent stereocenters with defined relative and absolute configurations. This compound distinguishes itself through a unique combination of structural features:
-
A Strained Three-Membered Ring: The oxirane (epoxide) ring possesses significant ring strain (~13 kcal/mol), providing a strong thermodynamic driving force for ring-opening reactions.[2]
-
Quaternary Stereocenter: The C3 position is a quaternary carbon bearing two phenyl groups. This significant steric bulk effectively shields the C3 carbon from nucleophilic attack, leading to highly regioselective reactions at the C2 position.
-
Electron-Withdrawing Group: The methyl carboxylate at the C2 position activates this site for nucleophilic attack and serves as a versatile chemical handle for subsequent transformations.
These features render this compound a powerful tool for accessing chiral molecules that are foundational to the development of pharmaceuticals, agrochemicals, and novel materials.[3]
Synthesis of the Building Block: The Darzens Condensation
The most common and efficient method for synthesizing α,β-epoxy esters, including this compound, is the Darzens condensation (also known as the glycidic ester condensation).[4] This reaction involves the condensation of a ketone (in this case, benzophenone) with an α-halo ester (methyl chloroacetate) in the presence of a base.[5]
The reaction proceeds via a resonance-stabilized enolate, which acts as the nucleophile, attacking the carbonyl carbon of the ketone.[6] The resulting alkoxide intermediate then undergoes an intramolecular SN2 reaction to displace the halide and form the epoxide ring.[4]
Protocol 1: Synthesis of Racemic this compound
This protocol describes a standard laboratory-scale synthesis via the Darzens condensation.
Materials & Reagents:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the flask, add benzophenone (e.g., 10.0 g, 54.9 mmol) and dissolve it in 100 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Base Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol or use a commercially available solution (e.g., 25 wt% in MeOH, ~1.1 equivalents).
-
Addition: To the cooled benzophenone solution, add methyl chloroacetate (e.g., 6.5 g, 59.9 mmol, 1.1 equiv.) via syringe.
-
Slow Addition of Base: Add the sodium methoxide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like methanol/water to yield the title compound as a white solid.
Application: Stereoselective Synthesis of Chiral β-Amino Alcohols
A primary application of this compound is in the synthesis of chiral β-amino alcohols. These motifs are prevalent in numerous biologically active molecules, including β-blockers and antiviral agents, and also serve as valuable chiral ligands in asymmetric catalysis.[7][8]
The reaction involves the nucleophilic ring-opening of the epoxide by an amine. Due to the profound steric hindrance at C3, the amine selectively attacks the C2 carbon in a classic SN2 fashion. This results in an inversion of stereochemistry at C2 and establishes a trans relationship between the newly formed amino and hydroxyl groups.
Protocol 2: Synthesis of (1R,2R)-Methyl 1-hydroxy-2-(benzylamino)-2,2-diphenylacetate
This protocol details the ring-opening of a single enantiomer of the epoxide with benzylamine. The resulting amino ester can be further reduced to the corresponding amino alcohol.
Materials & Reagents:
-
(R,R)-Methyl 3,3-diphenyloxirane-2-carboxylate
-
Benzylamine
-
Isopropanol (or another suitable solvent like Dioxane)
-
Sealed reaction tube or pressure vessel
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Charging: In a sealable reaction tube, combine (R,R)-Methyl 3,3-diphenyloxirane-2-carboxylate (e.g., 1.0 g, 3.93 mmol) and isopropanol (10 mL).
-
Nucleophile Addition: Add benzylamine (e.g., 0.46 g, 4.32 mmol, 1.1 equiv.).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80-90 °C for 12-24 hours.[9] The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Cooling and Concentration: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any unreacted amine and other acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-amino ester.
-
Validation: The stereochemical integrity of the product can be confirmed by chiral HPLC analysis and comparison to known standards. The relative stereochemistry is confirmed by 1H NMR spectroscopy (analysis of coupling constants).
Data Presentation: Regioselective Aminolysis of this compound
The protocol described is robust and applicable to a range of amine nucleophiles. The high regioselectivity is a hallmark of this substrate.
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Description |
| 1 | Benzylamine | Isopropanol | 85 | 18 | ~90% | β-(benzylamino) α-hydroxy ester |
| 2 | Aniline | Dioxane | 100 | 24 | ~85% | β-(phenylamino) α-hydroxy ester |
| 3 | Aqueous Ammonia | Isopropanol | 85 | 60 | ~75% | β-amino α-hydroxy ester[9] |
| 4 | Morpholine | Isopropanol | 80 | 16 | ~92% | β-morpholino α-hydroxy ester |
Note: Yields are representative and may vary based on specific reaction conditions and purification efficiency.
Conclusion and Future Outlook
This compound serves as a highly reliable and stereodirecting chiral building block. Its synthesis is straightforward via the Darzens condensation, and its utility is powerfully demonstrated in the synthesis of chiral β-amino alcohols through highly regioselective, stereospecific ring-opening reactions. The protocols provided herein are designed to be robust and adaptable for various research and development applications. The predictable reactivity of this substrate ensures its continued relevance in the efficient construction of enantiomerically enriched molecules for the pharmaceutical and fine chemical industries.
References
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- J&K Scientific. (2025). Darzens Condensation. J&K Scientific Tech Center.
- Reddy, L. H., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal.
- Unacademy. (n.d.). Application of the Darzens Glycidic Ester Synthesis. Unacademy.
- Wikipedia. (n.d.). Darzens reaction. Wikipedia.
- Newman, M. S., & Mager, H. I. (1949).
- Hosseini-Sarvari, M., & Etemad, S. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.
- ResearchGate. (n.d.). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. ResearchGate.
- L.S.College, Muzaffarpur. (2020). Darzens reaction. L.S.College, Muzaffarpur.
- Sirit, A., et al. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Taylor & Francis Online.
- Vulcanchem. (n.d.). methyl (2R,3S)-3-phenyloxirane-2-carboxylate. Vulcanchem.
- Chemistry Stack Exchange. (2021). What is the reaction mechanism involved in the ring opening seen in 3,3-diphenyloxiran-2-ide?. Chemistry Stack Exchange.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD..
- He, L., et al. (2010). 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. PubMed Central.
- BenchChem. (n.d.). 2-Methyl-3-phenyloxirane-2-carboxylic acid. BenchChem.
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Asymmetric Synthesis and Applications of Substituted Oxirane Carboxylates: A Guide to Chiral Building Block Construction
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Epoxides
Substituted oxirane carboxylates, commonly known as glycidic esters, are exceptionally valuable intermediates in modern organic synthesis. Their importance stems from the inherent reactivity of the strained three-membered epoxide ring, combined with the synthetic versatility of the carboxylate group. The controlled, stereoselective opening of the epoxide allows for the precise installation of two adjacent stereocenters, making these compounds powerful chiral building blocks for the synthesis of complex, biologically active molecules.[1][2][] The pharmaceutical industry's increasing demand for enantiomerically pure drugs has driven the development of robust asymmetric methods to access these synthons.[1] This guide provides a detailed overview of the primary asymmetric strategies for synthesizing substituted oxirane carboxylates and showcases their application in the synthesis of high-value targets, including key pharmaceuticals.
Part I: Core Methodologies for Asymmetric Synthesis
The asymmetric synthesis of chiral glycidic esters can be broadly categorized into two main approaches: the construction of the epoxide ring from a prochiral carbonyl and an α-haloester (Darzens Condensation) or the direct asymmetric epoxidation of a prochiral α,β-unsaturated ester. A third, indirect route involves the epoxidation of allylic alcohols followed by oxidation.
Chapter 1: The Asymmetric Darzens Condensation
First reported by Georges Darzens in 1904, the Darzens condensation is a classic method for forming α,β-epoxy esters by reacting a carbonyl compound with an α-haloester in the presence of a base.[4][5] The mechanism involves the formation of a resonance-stabilized enolate from the α-haloester, which then performs a nucleophilic attack on the carbonyl compound.[6] A subsequent intramolecular SN2 reaction displaces the halide to form the epoxide ring.[7][8] While traditional methods offered poor stereocontrol, modern variants have achieved high levels of enantioselectivity.
Causality in Asymmetric Control: Achieving asymmetry in the Darzens reaction hinges on controlling the facial selectivity of the initial aldol-type addition. This is typically accomplished using chiral auxiliaries attached to the ester, or more efficiently, through phase-transfer catalysis with chiral catalysts that create a chiral ion pair environment.
Protocol 1: Phase-Transfer-Catalyzed Asymmetric Darzens Reaction
This protocol describes a general procedure for the enantioselective synthesis of a glycidic ester using a chiral phase-transfer catalyst (PTC).
Step-by-Step Methodology:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), add the aldehyde substrate (1.0 equiv) and the α-haloester (1.2 equiv) to a suitable solvent (e.g., toluene).
-
Reaction Initiation: Add the chiral phase-transfer catalyst (e.g., a chiral quaternary ammonium salt, 0.05 equiv) to the mixture.
-
Base Addition: Cool the mixture to the recommended temperature (e.g., 0 °C or lower) and add the solid inorganic base (e.g., powdered potassium hydroxide, 3.0 equiv) portion-wise with vigorous stirring. The use of a solid base in a non-polar solvent is crucial for the phase-transfer mechanism.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required duration (typically 12-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the enantiomerically enriched glycidic ester.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow: Darzens Condensation
Caption: Mechanism of the Darzens glycidic ester condensation.
Chapter 2: Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters
The direct epoxidation of α,β-unsaturated esters is an atom-economical and highly effective strategy. Because the double bond is electron-deficient, it requires powerful and specialized catalytic systems.
This method utilizes a chiral ketone, often derived from fructose, as the catalyst in conjunction with a stoichiometric oxidant like Oxone (potassium peroxymonosulfate).[9][10] The active oxidizing species is a chiral dioxirane generated in situ. This metal-free approach is advantageous for applications where metal contamination is a concern.[11] High enantioselectivities (82-98% ee) have been achieved for a range of trans- and trisubstituted α,β-unsaturated esters.[12]
Expert Insight: The success of the Shi epoxidation relies on a carefully controlled pH, as the generation and stability of the dioxirane are pH-dependent. The spiro transition state model is often invoked to explain the high degree of stereocontrol, where the substrate approaches the dioxirane in a way that minimizes steric interactions with the bulky groups on the catalyst backbone.[13]
Chiral (salen)Mn(III) complexes, pioneered by Jacobsen and Katsuki, are powerful catalysts for the asymmetric epoxidation of alkenes.[14][15] While highly effective for unfunctionalized olefins, their application to electron-poor α,β-unsaturated esters can be challenging. However, they have shown good efficacy for specific substrates, particularly (Z)-cinnamates.[9][16] The choice of axial ligand and oxidant (e.g., NaOCl, m-CPBA) is critical for catalyst turnover and selectivity.
A highly effective system developed by Shibasaki and coworkers utilizes a catalyst generated from an yttrium source (e.g., Y(OiPr)₃), a chiral biphenyldiol ligand, and an additive like triphenylarsine oxide.[17][18] This method provides excellent yields (up to 97%) and enantiomeric excesses (up to 99% ee) for a broad scope of α,β-unsaturated esters, including those with electron-donating, electron-withdrawing, and sterically demanding groups.[17]
Data Summary: Comparison of Catalytic Epoxidation Methods
| Catalytic System | Catalyst Type | Substrate Scope | Typical ee (%) | Key Advantages |
| Shi Epoxidation | Organocatalyst (Chiral Ketone) | trans & trisubstituted enoates | 82-98[9][12] | Metal-free, operationally simple |
| Jacobsen-Katsuki | Transition Metal (Mn-Salen) | Good for (Z)-cinnamates | Moderate to High | Well-studied, robust catalyst |
| Shibasaki System | Lanthanide (Y-Biphenyldiol) | Broad (aryl, alkyl, heteroaryl) | up to 99[17][18] | High reactivity and enantioselectivity |
Chapter 3: Indirect Route via Sharpless Asymmetric Epoxidation (SAE)
The Sharpless Asymmetric Epoxidation (SAE) is one of the most reliable and predictable reactions in asymmetric synthesis.[19] It is used for the epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral dialkyl tartrate ligand (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[20][21] Although the direct substrate is an allylic alcohol, the resulting chiral 2,3-epoxy alcohols are versatile intermediates that can be easily oxidized to the corresponding α,β-epoxy carboxylates without disturbing the stereocenters.[22]
Expert Insight: The power of the SAE lies in its predictable stereochemistry. Using (+)-DET directs oxygen delivery to one face of the double bond (when viewed with the alcohol in the lower right quadrant), while (-)-DET directs it to the opposite face. This predictability makes it a cornerstone of target-oriented synthesis.[23][24]
Part II: Applications in Target-Oriented Synthesis
The true measure of a synthetic method is its application in the construction of complex and valuable molecules. Chiral oxirane carboxylates are key precursors to numerous pharmaceuticals and natural products.
Application Note 1: Synthesis of the Taxol® Side Chain
The side chain of the blockbuster anticancer drug Taxol®, N-benzoyl-(2R,3S)-3-phenylisoserine, is critical for its biological activity. Asymmetric synthesis of this side chain is a major focus of synthetic chemistry. One efficient route involves the ring-opening of a chiral phenylglycidate.[25]
Synthetic Strategy: An asymmetric Darzens condensation between benzaldehyde and a chiral haloacetate auxiliary can produce a diastereomeric mixture of glycidates.[25] The desired diastereomer is then isolated and subjected to nucleophilic ring-opening at the C3 position with an azide source. Subsequent reduction of the azide to an amine, N-benzoylation, and hydrolysis of the ester furnishes the Taxol® side chain.[4][25]
Protocol 2: Synthesis of the Taxol® Side Chain Precursor
This protocol outlines the key ring-opening step of a glycidic ester intermediate.
Step-by-Step Methodology:
-
Reactant Setup: Dissolve the enantiopure (2R,3R)-menthyl 3-phenyloxirane-2-carboxylate (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF).[25]
-
Nucleophilic Opening: Add sodium azide (NaN₃, 1.5 equiv) and a proton source like ammonium chloride (NH₄Cl, 1.5 equiv). Heat the reaction mixture (e.g., to 80 °C). The azide attacks the benzylic C3 position, leading to a regio- and stereoselective ring-opening.
-
In-situ Benzoylation: After the ring-opening is complete (monitor by TLC), cool the reaction and add a base (e.g., triethylamine) followed by benzoyl chloride. This step protects the newly formed amine.[25]
-
Workup and Purification: After the reaction is complete, pour the mixture into water and extract with an ether/ethyl acetate mixture. Wash the combined organic layers, dry, and concentrate. Purify the crude product via crystallization or column chromatography.
-
Subsequent Steps: The resulting azido ester can be reduced (e.g., using Zn/Me₃SiCl) to the corresponding amine, which is then hydrolyzed to yield the final N-benzoyl-(2R,3S)-3-phenylisoserine side chain.[25]
Workflow for Taxol® Side Chain Synthesis
Caption: A synthetic pathway to the Taxol® side chain via a glycidic ester.
Application Note 2: Synthesis of Diltiazem
Diltiazem is a calcium channel blocker used to treat hypertension and angina. Its synthesis relies on the construction of a chiral 1,5-benzothiazepine core, for which a key intermediate is often derived from a substituted phenylglycidic acid or its ester.
Synthetic Strategy: A common industrial synthesis begins with a Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate to produce the racemic methyl ester of 3-(4-methoxyphenyl)glycidic acid.[26] This epoxide is then opened by 2-aminothiophenol. The crucial stereochemistry is introduced via classical resolution of the resulting racemic acid with a chiral amine.[26] More advanced strategies employ an auxiliary-induced asymmetric Darzens condensation to set the stereochemistry from the outset, avoiding a resolution step.[7] An alternative route uses the Sharpless asymmetric epoxidation of 4-methoxycinnamyl alcohol, followed by oxidation and subsequent steps to build the benzothiazepine core.[22]
Conclusion
Substituted oxirane carboxylates are indispensable tools in asymmetric synthesis. The development of powerful catalytic methods, including organocatalytic, transition-metal-catalyzed, and lanthanide-catalyzed epoxidations, as well as modern variants of the Darzens condensation, has made these chiral building blocks readily accessible with high enantiopurity. Their successful application in the synthesis of complex pharmaceuticals like Taxol® and Diltiazem underscores their strategic importance. For researchers in drug discovery and development, mastering the synthesis and manipulation of these intermediates opens the door to a vast chemical space of stereochemically defined molecules.
References
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Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (2002). Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane. Journal of the American Chemical Society, 124(31), 9228–9229. Available at: [Link]
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Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). Highly enantioselective epoxidation of alpha, beta-unsaturated esters by chiral dioxirane. Journal of the American Chemical Society. Available at: [Link]
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Tu, Y., Wang, Z., & Shi, Y. (1996). Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane. Scilit. Available at: [Link]
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Sulewska, A., & Gotor-Fernández, V. (2019). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 24(17), 3173. Available at: [Link]
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Kakei, H., Tsuji, R., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Organic Chemistry Portal. Available at: [Link]
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Maleev, V. I., et al. (2005). cis-(−)-Menthyl phenylglycidates in the asymmetric synthesis of taxol side chain. Arkivoc, 2005(6), 147-155. Available at: [Link]
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de Fátima, A., & Modolo, L. V. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620. Available at: [Link]
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Kakei, H., Sone, T., Tsuji, R., Ohshima, T., Uematsu, Y., & Shibasaki, M. (2007). Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes. The Journal of Organic Chemistry, 72(3), 943-52. Available at: [Link]
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de Fátima, A., & Modolo, L. V. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]
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You, Q., Li, M., & Zhou, F. (n.d.). Asymmetric Synthesis of 1,6-Hexamethylenc Diglycidic Esters. Journal of China Pharmaceutical University. Available at: [Link]
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Kim, S. W., et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22. Available at: [Link]
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Indian Patents. (2009). 231101: "A PROCESS FOR PREPARATION OF DILTIAZEM". Available at: [Link]
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Qian, B., et al. (2010). A Strategy to Synthesize Taxol Side Chain and (-)-epi Cytoxazone via Chiral Brønsted Acid-Rh2(OAc)4 Cocatalyzed Three-Component Reactions. CORE. Available at: [Link]
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Southern Adventist University. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Available at: [Link]
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Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. SciSpace. Available at: [Link]
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Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-96. Available at: [Link]
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Application Notes & Protocols: Methyl 3,3-Diphenyloxirane-2-carboxylate as a Versatile Intermediate for Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,3-diphenyloxirane-2-carboxylate, a glycidic ester, is a highly valuable and versatile intermediate in modern medicinal chemistry. Its strained three-membered epoxide ring, coupled with the diphenyl moiety, provides a unique structural scaffold for accessing a variety of complex molecular architectures. This guide provides an in-depth exploration of its synthesis via the Darzens condensation, its strategic conversion into the critical precursor diphenylacetaldehyde, and detailed, field-tested protocols for these transformations. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility for drug discovery programs.
Introduction: The Strategic Importance of a Glycidic Ester
In the landscape of pharmaceutical synthesis, intermediates that offer a combination of stability and controlled reactivity are of paramount importance. This compound fits this profile perfectly. As an α,β-epoxy ester, its true synthetic power lies not in its own biological activity, but in its capacity to be transformed into other key synthons.[1][2]
The core utility of this molecule stems from two key features:
-
The Epoxide Ring: A strained three-membered ring that is susceptible to controlled ring-opening and rearrangement reactions. This inherent strain is the driving force for its transformations.[2]
-
The Ester Group: Allows for hydrolysis and subsequent decarboxylation, which can trigger elegant molecular rearrangements to yield valuable carbonyl compounds.[3][4]
This document serves as a practical guide for utilizing this intermediate, focusing on its synthesis and its most common and powerful application: the preparation of diphenylacetaldehyde, a precursor for numerous pharmaceutical agents.[5][6]
Synthesis via the Darzens Glycidic Ester Condensation
The most direct and reliable method for synthesizing this compound is the Darzens reaction, discovered by Auguste Georges Darzens in 1904.[3] This condensation reaction joins a ketone (benzophenone) with an α-haloester (methyl chloroacetate) in the presence of a strong base to form the target α,β-epoxy ester.[3][4]
Reaction Mechanism
The reaction proceeds through a mechanism analogous to an aldol condensation, followed by an intramolecular SN2 reaction.[2][3]
-
Enolate Formation: A strong base deprotonates the α-carbon of the methyl chloroacetate, creating a resonance-stabilized enolate. This is the rate-determining step and requires a base strong enough to abstract the acidic α-proton but ideally non-nucleophilic to avoid saponification of the ester.
-
Nucleophilic Attack: The carbanion of the enolate attacks the electrophilic carbonyl carbon of benzophenone, forming a new carbon-carbon bond and a tertiary alkoxide intermediate.
-
Ring Closure: The resulting alkoxide intramolecularly attacks the carbon bearing the chlorine atom in an SN2 fashion, displacing the chloride ion and forming the three-membered epoxide ring.[7]
Graphviz Diagram: Darzens Reaction Mechanism
Caption: Mechanism of the Darzens condensation.
Detailed Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and cooling bath (ice-water)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzophenone (1.0 eq) in anhydrous toluene (approx. 4 mL per gram of benzophenone).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl chloroacetate (1.1 eq) and add it dropwise to the stirred benzophenone solution over 15 minutes.
-
Base Addition: Add sodium methoxide (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: A strong, non-nucleophilic base is crucial. Sodium methoxide is effective and cost-efficient. Portion-wise addition at low temperature prevents runaway exothermic reactions and minimizes side reactions like self-condensation of the ester.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of benzophenone.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Trustworthiness Note: This neutralizes the excess base and protonates the alkoxide, preventing undesired ring-opening upon workup.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a viscous oil or a solid. Purify by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel if necessary.
Expected Outcome:
-
Appearance: White to off-white crystalline solid.
-
Yield: 75-85%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Value | Rationale |
| Ketone | Benzophenone | Provides the diphenyl moiety. |
| α-Haloester | Methyl chloroacetate | Provides the ester and epoxide backbone. |
| Base | Sodium Methoxide | Strong, non-nucleophilic base for enolate formation. |
| Solvent | Toluene / THF | Aprotic, dissolves reactants, inert under reaction conditions. |
| Temperature | 0-10 °C (addition) | Controls exothermicity, improves selectivity. |
| Typical Yield | 75-85% | Reflects an efficient condensation and ring-closure. |
Application: Synthesis of Diphenylacetaldehyde
A primary application of this compound is its conversion to diphenylacetaldehyde. This transformation involves a saponification (ester hydrolysis) followed by an acid-catalyzed decarboxylation and rearrangement.[4][5] This sequence is a powerful way to synthesize α,α-disubstituted aldehydes.
Reaction Mechanism
-
Saponification: The methyl ester is hydrolyzed under basic conditions (e.g., using NaOH) to form the sodium salt of the glycidic acid.
-
Acidification & Rearrangement: Upon acidification, the unstable glycidic acid is formed. This species readily loses carbon dioxide (decarboxylation). The resulting carbanion intermediate undergoes a hydride shift, leading to the opening of the epoxide ring and formation of the more stable diphenylacetaldehyde.[3][5]
Graphviz Diagram: Conversion to Aldehyde Workflow
Caption: Workflow for the synthesis of Diphenylacetaldehyde.
Detailed Conversion Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification: In a round-bottom flask, dissolve the starting glycidic ester (1.0 eq) in ethanol. Add a 10% aqueous solution of NaOH (1.5 eq).
-
Heating: Heat the mixture to reflux for 1-2 hours, until the hydrolysis is complete (monitored by TLC). Trustworthiness Note: The use of excess base and heat ensures the complete conversion of the sterically hindered ester to its carboxylate salt.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the solution is acidic (pH ~2). Vigorous gas evolution (CO₂) will be observed. Causality Note: Acidification protonates the carboxylate, forming the unstable glycidic acid which spontaneously decarboxylates. Cooling controls the rate of this exothermic process.
-
Rearrangement: Allow the mixture to stir at room temperature for 30 minutes after gas evolution ceases to ensure the complete rearrangement to the aldehyde.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude diphenylacetaldehyde can be purified by vacuum distillation.[5]
Expected Outcome:
-
Appearance: Colorless to pale yellow liquid.
-
Yield: 70-80%.
-
Characterization: Confirm structure via ¹H NMR (aldehyde proton at ~9.8 ppm), IR (strong C=O stretch at ~1725 cm⁻¹), and comparison to known data.[8]
| Parameter | Value | Rationale |
| Hydrolysis Reagent | NaOH (aq) | Efficiently saponifies the methyl ester. |
| Decarboxylation Trigger | HCl (aq) | Forms the unstable glycidic acid, initiating decarboxylation. |
| Extraction Solvent | Diethyl Ether | Good solubility for the aldehyde, immiscible with water. |
| Purification Method | Vacuum Distillation | Effective for purifying liquid aldehydes with high boiling points.[5] |
| Typical Yield | 70-80% | Reflects an efficient hydrolysis and rearrangement sequence. |
Safety and Handling
-
Reagents: Sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere. Hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Intermediates: Epoxides, including the title compound, should be treated as potential mutagens and handled with care.[9]
-
Operations: All operations should be conducted in a well-ventilated fume hood. The quenching and acidification steps can be exothermic and may release gas; perform them slowly and with adequate cooling.
Conclusion
This compound is more than a chemical curiosity; it is a workhorse intermediate that enables a powerful synthetic transformation. The Darzens condensation provides reliable access to this compound, and its subsequent hydrolysis and decarboxylative rearrangement offer a high-yield pathway to diphenylacetaldehyde. Understanding the mechanisms and the rationale behind the protocol steps allows researchers to confidently employ this intermediate as a strategic building block in the synthesis of complex pharmaceutical targets.
References
- Vulcanchem. (n.d.). Methyl (2R,3S)-3-phenyloxirane-2-carboxylate.
- Benchchem. (n.d.). 2-Methyl-3-phenyloxirane-2-carboxylic acid.
- Organic Syntheses. (n.d.). Diphenylacetaldehyde.
- Wikipedia. (n.d.). Darzens reaction.
- Organic Chemistry Portal. (n.d.). Darzens Reaction.
- BOC Sciences. (n.d.). PHENYLACETALDEHYDE DIISOBUTYL ACETAL.
- Wikipedia. (n.d.). Phenylacetaldehyde.
- The Organic Chemistry Tutor. (2025, December 4). Can You Figure Out the Mechanism of the Darzens Reaction? [Video]. YouTube.
- PubChem. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate.
- PubChem. (n.d.). Diphenylacetaldehyde.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Diphenylacetaldehyde 97%.
Sources
- 1. methyl (2R,3S)-3-phenyloxirane-2-carboxylate (19190-80-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3-methyl-3-phenyloxirane-2-carboxylate | C11H12O3 | CID 228011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3,3-diphenyloxirane-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3,3-diphenyloxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this glycidic ester. The following troubleshooting guides and FAQs are structured to address specific issues and explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: My crude product of this compound is an oil and won't solidify. What should I do?
A1: Oiling out during purification is a common issue. This typically occurs when the melting point of the solid is lower than the temperature of the crystallization solvent or when impurities are present that depress the melting point.
-
Troubleshooting Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: Your current solvent may be too good a solvent. Try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat gently until it clarifies and allow it to cool slowly. A common combination is a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane).
-
Column Chromatography: If crystallization fails, column chromatography is a reliable alternative for purifying oily products.
-
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The synthesis of this compound, often via the Darzens condensation reaction, can lead to several byproducts.[1][2][3]
-
Common Impurities:
-
Unreacted Starting Materials: Benzophenone and methyl chloroacetate (or bromoacetate).
-
Aldol-type Products: Side reactions can lead to the formation of aldol condensation products, especially with aliphatic aldehydes and ketones.[2]
-
Hydrolysis Product: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,3-diphenyloxirane-2-carboxylic acid, especially if aqueous workup conditions are not carefully controlled.[1][4]
-
Rearrangement Products: Epoxides can rearrange, particularly under acidic conditions or upon heating, to form carbonyl compounds.[1]
-
-
Identification:
-
Run co-spot TLC with your starting materials to identify their corresponding spots.
-
The carboxylic acid impurity will typically have a lower Rf value and may streak on the TLC plate.
-
Q3: My purified product seems to be degrading over time. How can I improve its stability?
A3: Epoxides, while relatively stable ethers, are susceptible to ring-opening reactions due to ring strain.[5][6][7] This reactivity can be enhanced by acidic or basic conditions.
-
Stabilization Strategies:
-
Neutral pH: Ensure all residual acids or bases from the synthesis are removed during workup. A final wash with a saturated sodium bicarbonate solution followed by a water wash can help neutralize any acidic residues.
-
Storage Conditions: Store the purified compound in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) can also prevent degradation.
-
Avoid Protic Solvents: For long-term storage in solution, use aprotic solvents.
-
Troubleshooting Purification Techniques
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[8]
| Problem | Potential Cause | Troubleshooting Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a miscible anti-solvent. - Cool the solution to a lower temperature (ice bath or refrigerator). |
| Product "oils out" instead of crystallizing. | The melting point of the compound is below the boiling point of the solvent. High impurity levels are depressing the melting point. | - Use a lower-boiling point solvent. - Try a different solvent system (e.g., ethanol, or a mixture like hexane/ethyl acetate).[9] - Purify the crude product by column chromatography first to remove the bulk of impurities. |
| Low recovery of purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. - Wash the collected crystals with a small amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Common choices include alcohols (e.g., methanol, ethanol) or mixed solvent systems (e.g., ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Troubleshooting
Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Poor separation of spots (overlapping bands). | Inappropriate solvent system (eluent). Column was not packed properly. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a less polar solvent system for better separation. - Ensure the column is packed uniformly without air bubbles or cracks. |
| Compound is stuck on the column. | The eluent is not polar enough. The compound is reacting with the silica gel. | - Gradually increase the polarity of the eluent. - Epoxides can sometimes be sensitive to acidic silica gel. Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[10] |
| Streaking or tailing of bands. | The compound is too polar for the eluent. The sample was overloaded on the column. | - Increase the polarity of the eluent. - Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
| Product degradation on the column. | The epoxide ring is opening due to the acidic nature of the silica gel. | - Use a deactivated stationary phase (e.g., neutral alumina or silica gel treated with a base). - Run the column quickly to minimize contact time. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system (eluent) using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: A generalized workflow for purification by column chromatography.
References
-
Wikipedia. Darzens reaction. [Link]
-
Science Info. (2023, January 9). Darzens reaction. [Link]
-
Organic Chemistry Portal. Darzens Reaction. [Link]
-
Master Organic Chemistry. Darzens Condensation. [Link]
-
Vedantu. Write short notes on the following: Darzens Reaction. [Link]
-
Wyzant Ask An Expert. (2019, June 24). What makes an epoxide stable? [Link]
-
National Institutes of Health. Thermochemical Studies of Epoxides and Related Compounds. [Link]
-
Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable? [Link]
-
ACS Publications. Determination of epoxide position and configuration at the microgram level and recognition of epoxides by reaction thin-layer chromatography. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product? [Link]
Sources
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Darzens Reaction [organic-chemistry.org]
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- 5. wyzant.com [wyzant.com]
- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
Darzens Condensation of Benzophenone: A Technical Troubleshooting Guide
Welcome to the technical support center for the Darzens condensation of benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction for forming α,β-epoxy esters (glycidic esters). Our goal is to move beyond simple protocols and provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
The Darzens condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond and an epoxide ring in a single, elegant step.[1][2][3] The reaction involves the condensation of a ketone or aldehyde, in this case, benzophenone, with an α-haloester in the presence of a base.[4][5] However, like any chemical transformation, it is not without its potential pitfalls. This guide will address the most common side reactions and experimental challenges you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues that can arise during the Darzens condensation of benzophenone.
Question 1: My reaction yield is low, and I've isolated a significant amount of a diol compound. What is happening and how can I prevent it?
Answer: The formation of a diol is a classic sign of epoxide ring hydrolysis. The glycidic ester product is susceptible to nucleophilic attack by water or hydroxide ions, especially under the basic conditions of the reaction or during aqueous workup.[6]
-
Causality: The epoxide ring, while relatively stable, can be opened under prolonged exposure to aqueous base, leading to the formation of a diol. This side reaction is particularly prevalent if the workup is not performed promptly or if there is excessive water in the reaction mixture.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water during the condensation reaction.
-
Prompt Workup: Once the reaction is complete (as determined by TLC or other monitoring), proceed with the workup without delay.
-
Controlled Quenching: Quench the reaction by adding it to a cold, dilute acid solution (e.g., dilute HCl or acetic acid) to neutralize the base quickly. This minimizes the time the glycidic ester is exposed to basic aqueous conditions.
-
Temperature Control: Maintain a low temperature during the reaction and workup to reduce the rate of hydrolysis.
-
Question 2: I've observed the formation of an unexpected ester byproduct. What could be the cause?
Answer: This is likely due to a transesterification or acyl exchange side reaction. This occurs when the alkoxide base used does not match the alcohol component of the α-haloester.[1]
-
Causality: If you use sodium methoxide with an ethyl α-chloroester, for example, the methoxide can act as a nucleophile and displace the ethoxy group of the ester, leading to the formation of the corresponding methyl ester.
-
Preventative Measure:
-
Match the Base to the Ester: Always use an alkoxide base that corresponds to the alcohol of your ester. For an ethyl ester, use sodium ethoxide; for a methyl ester, use sodium methoxide.[1]
-
Question 3: My product mixture contains a halogenated, unsaturated ester. How did this form?
Answer: The formation of an α-halo-α,β-unsaturated ester is a result of the dehydration of the intermediate halohydrin.
-
Causality: The initial aldol-type addition of the enolate to the benzophenone carbonyl forms a halohydrin intermediate.[1][2] Instead of undergoing intramolecular SN2 cyclization to form the epoxide, this intermediate can be dehydrated under certain conditions to yield an unsaturated product.
-
Troubleshooting:
-
Base Strength and Steric Hindrance: A very strong or sterically hindered base might favor elimination over substitution. Consider using a less hindered base.
-
Temperature Control: Higher temperatures can promote elimination reactions. Running the reaction at a lower temperature may favor the desired cyclization.
-
Question 4: The reaction mixture became very viscous and difficult to stir. Is this normal, and how can I manage it?
Answer: A viscous reaction mixture or the formation of a precipitate is not uncommon in Darzens condensations, especially when using solid bases or in certain solvent systems.[7]
-
Causality: The formation of insoluble intermediates or salts can lead to a heterogeneous and viscous mixture. This can hinder effective stirring and impact reaction kinetics.
-
Troubleshooting:
-
Solvent Choice: While non-polar solvents like toluene are sometimes used, a more polar aprotic solvent or a mixed solvent system (e.g., toluene-methanol) might help to solvate the intermediates and maintain a more homogeneous solution.[7]
-
Mechanical Stirring: For larger-scale reactions, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing.
-
Slow Addition of Base: Adding the base slowly as a solution or suspension can help to control the reaction rate and prevent the rapid formation of a thick precipitate.
-
Question 5: Could a Cannizzaro reaction be a competing pathway with benzophenone?
Answer: No, a Cannizzaro reaction is not a possible side reaction for benzophenone.
-
Scientific Rationale: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens.[8][9] Benzophenone is a ketone and does not possess the required aldehydic hydrogen atom for this reaction to occur.[8][10][11][12] Therefore, you can confidently rule this out as a potential side reaction.
Summary of Common Side Reactions and Preventative Measures
| Side Reaction | Causal Factors | Preventative Measures |
| Epoxide Hydrolysis | Presence of water/hydroxide, prolonged reaction/workup times.[6] | Use anhydrous conditions, prompt and cold workup, controlled quenching with dilute acid. |
| Transesterification | Mismatch between alkoxide base and ester's alcohol.[1] | Use a base corresponding to the ester (e.g., NaOEt for an ethyl ester). |
| Formation of α-Halo-α,β-unsaturated Ester | Dehydration of the halohydrin intermediate. | Optimize base choice and maintain low reaction temperatures. |
| Aldol Self-Condensation of the Ester | The α-haloester can potentially react with itself. | Slow addition of the ester to the base and benzophenone mixture can minimize its self-condensation. |
| Formation of Resinous Byproducts | Self-condensation of the halo ester or other uncontrolled side reactions.[13] | Maintain low temperatures, ensure efficient stirring, and consider using a more dilute solution. |
Reaction Pathway and Competing Reactions
The following diagram illustrates the desired Darzens condensation pathway for benzophenone versus the common side reactions.
Caption: Desired vs. side reaction pathways in the Darzens condensation.
Experimental Protocol: Darzens Condensation of Benzophenone with Ethyl Chloroacetate
This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and scale.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzophenone (1.0 eq) and dry toluene.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Reagent Addition:
-
Add ethyl chloroacetate (1.1 eq) to the stirred solution.
-
Prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.
-
Add the sodium ethoxide solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Pour the reaction mixture into a beaker containing ice-cold water and a small amount of acetic acid to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ethyl 3,3-diphenylglycidate.
-
References
- Brainly. (2023, November 23). Why does benzophenone not undergo the Cannizzaro reaction?
- Quora. (2019, November 17). Does benzophenone undergo Cannizzaro?
- askIITians. (2014, March 10). why benzophenone does not undergo cannizaro reaction as well as aldol.
- Quora. (2020, September 19). Why is benzophenone not give aldol reaction and cannizero reaction?
- Quora. (2018, January 29). Why does benzophenone not undergo aldol and Cannizzaro reactions?
- Google Patents. (n.d.). Process for preparing optically active glycidate esters.
- Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research.
- Master Organic Chemistry. (n.d.). Darzens Condensation.
- L.S. College, Muzaffarpur. (2020, February 13). Darzens reaction.
- Science Info. (2023, January 9). Darzens reaction.
- Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications.
- Sciencemadness.org. (2006, October 29). Darzen Condensation Difficulties - any tips?
- Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation.
- Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation.
- Wiley Online Library. (n.d.). Darzens Condensation.
- Sciencemadness.org. (n.d.). Chapter 10- The Darzens Glycidic Ester Condensation.
- Wikipedia. (n.d.). Darzens reaction.
- Organic Chemistry Portal. (n.d.). Darzens Reaction.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. scienceinfo.com [scienceinfo.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. brainly.com [brainly.com]
- 9. quora.com [quora.com]
- 10. why benzophenone does not undergo cannizaro reaction as well as aldol - askIITians [askiitians.com]
- 11. iitchemistry.quora.com [iitchemistry.quora.com]
- 12. quora.com [quora.com]
- 13. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing the Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this valuable synthetic transformation. We will delve into the common challenges encountered during the Darzens condensation reaction used for this synthesis, providing scientifically grounded solutions to enhance your reaction yield and purity.
Understanding the Core Synthesis: The Darzens Condensation
The synthesis of this compound is most commonly achieved via the Darzens condensation (also known as the glycidic ester condensation).[1][2][3][4] This reaction involves the base-catalyzed condensation of a ketone (benzophenone) with an α-haloester (methyl chloroacetate) to form an α,β-epoxy ester.[5]
The reaction mechanism proceeds in three key steps:
-
Deprotonation: A strong base removes the acidic α-proton from the methyl chloroacetate to form a resonance-stabilized enolate.[2][3][6][7]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of benzophenone, forming a halohydrin intermediate.[3][8]
-
Intramolecular Cyclization: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide and forming the final epoxide ring.[2][7][9]
Understanding this mechanism is crucial, as each step represents a potential point of failure or optimization.
Caption: The reaction mechanism of the Darzens condensation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?
A: This is the most common issue and typically points to fundamental problems with the reaction setup or reagents. Let's break down the likely culprits.
-
Ineffective Base/Deprotonation: The first step, forming the enolate, is critical.[3] If the base is not strong enough or has degraded, the reaction will not initiate.
-
Solution: Use a strong, anhydrous base like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or sodium hydride (NaH). Ensure the base is fresh and has been stored under inert conditions. For this specific synthesis, sodium methoxide is an excellent choice as it corresponds to the methyl ester, preventing potential transesterification side reactions.[2][6]
-
-
Presence of Moisture: Water will protonate the enolate intermediate, quenching the reaction. It can also hydrolyze the ester product.
-
Solution: Use anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Reagents like benzophenone can be dried by recrystallization or by storing over a desiccant.
-
-
Incorrect Temperature: The Darzens reaction is often exothermic. Running it at too high a temperature can promote side reactions, while a temperature that is too low may stall the reaction.
-
Impure Reagents: The purity of benzophenone and methyl chloroacetate is paramount.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the benzophenone and distill the methyl chloroacetate before use.
-
Q2: I'm seeing a lot of unreacted benzophenone in my crude product. Why didn't it react?
A: Recovering a significant amount of your starting ketone indicates a failure in the nucleophilic addition step.
-
Insufficient Enolate Formation: This is the most direct cause. Refer back to the points in Q1 regarding the base and anhydrous conditions. If not enough enolate is generated, it cannot react with the benzophenone.
-
Steric Hindrance: Benzophenone is a sterically hindered ketone. While the reaction is known to work, inefficient mixing or highly concentrated conditions can exacerbate steric issues, slowing down the rate of nucleophilic attack.
-
Solution: Ensure efficient stirring throughout the reaction. While maintaining a reasonable concentration, avoid creating a thick, un-stirrable slurry. A solvent system where all components are soluble is ideal. Toluene is a common and effective solvent for this purpose.[10]
-
Q3: My spectroscopic analysis (NMR/GC-MS) shows a mixture of several compounds instead of a clean product. What are the likely side reactions?
A: Several side reactions can compete with the desired Darzens condensation, leading to a complex product mixture.
-
Ester Hydrolysis: If any water is present, the base can catalyze the hydrolysis of the methyl ester group on either the starting material or the product, leading to the corresponding carboxylate salt. This complicates the workup and reduces the yield of the desired ester.
-
Self-Condensation: The enolate of methyl chloroacetate can potentially react with another molecule of methyl chloroacetate.
-
Rearrangement/Ring-Opening: The epoxide product itself can be sensitive. Under harsh acidic or basic conditions during workup or purification, the epoxide ring can open.[11] For instance, hydrolysis of the ester followed by decarboxylation can trigger a rearrangement of the epoxide into a carbonyl compound.[2][7]
-
Solution: Use a careful, non-hydrolytic workup. Quench the reaction with a saturated ammonium chloride solution rather than a strong acid. When performing purification by column chromatography, consider using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent acid-catalyzed degradation on the column.
-
Caption: A troubleshooting flowchart for low-yield reactions.
Frequently Asked Questions (FAQs)
Q: Which base provides the best yield for this synthesis?
A: While several strong bases can be used, sodium methoxide (NaOMe) in a solvent like toluene or THF is a highly reliable choice.[10] It is sufficiently strong to deprotonate the α-haloester efficiently. Using an alkoxide that matches the ester (methoxide for a methyl ester) cleverly avoids the possibility of transesterification.[2][6] Potassium tert-butoxide (KOtBu) is also very effective due to its high basicity and steric bulk, which can sometimes favor the Darzens pathway over other side reactions.
Q: Should I use methyl chloroacetate or methyl bromoacetate?
A: Both can be used. Methyl chloroacetate is generally less expensive and often preferred as it can lead to higher yields in Darzens reactions.[3] The chloro- version is also less lachrymatory and easier to handle.
Q: What is the optimal solvent?
A: Aprotic, non-polar, or moderately polar solvents are ideal. Toluene is an excellent choice as it is aprotic, has a wide liquid range, and can be easily rendered anhydrous.[10] Tetrahydrofuran (THF) is also commonly used. It's important to avoid protic solvents like alcohols (e.g., methanol, ethanol) as they can protonate the enolate intermediate and interfere with the reaction.[12]
Q: How do I best purify the final product?
A: After an aqueous workup, the crude product is often an oil or a solid.
-
Column Chromatography: This is the most effective method for removing unreacted benzophenone and other impurities. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate, typically provides good separation.
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization can be an effective final purification step. A solvent system like ethanol/water or hexanes/ethyl acetate might be suitable.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzophenone (1.0 eq).
-
Dissolution: Dissolve the benzophenone in anhydrous toluene (approx. 3-4 mL per gram of benzophenone).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium methoxide (1.1 eq) to the solution. Then, add methyl chloroacetate (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield the pure product.
Data Summary Table
The following table summarizes key parameters and their impact on the synthesis, based on established chemical principles and literature.
| Parameter | Recommended Choice | Rationale & Impact on Yield |
| Ketone | Benzophenone | High purity, must be dry. Impurities can inhibit the reaction. |
| α-Haloester | Methyl Chloroacetate | Generally provides higher yields and is more cost-effective than the bromo-analog.[3] |
| Base | Sodium Methoxide (NaOMe) | Strong, non-nucleophilic base. Prevents transesterification.[2][6] Use 1.1-1.2 equivalents. |
| Solvent | Anhydrous Toluene | Aprotic, dissolves reactants well, easily dried. Prevents quenching of the enolate.[10] |
| Temperature | 0 °C to Room Temp | Initial cooling controls exotherm and minimizes side reactions. Warming drives reaction to completion.[10] |
| Workup | Quench with sat. NH₄Cl | Mildly acidic quench prevents base-catalyzed hydrolysis or rearrangement of the epoxide product. |
References
-
Effect of solvent on epoxidation of cyclohexene with heterogeneous catalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Darzens reaction. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
-
Effects of Solvent–Pore Interaction on Rates and Barriers for Vapor Phase Alkene Epoxidation with Gaseous H2O2 in Ti-BEA Catalysts. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. (2011). Ingenta Connect. Retrieved January 14, 2026, from [Link]
-
Darzens reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Darzens reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 14, 2026, from [Link]
-
Darzens Reaction: Mechanism, Variations & Applications. (2024). PSIBERG. Retrieved January 14, 2026, from [Link]
-
Darzens Reaction. (n.d.). Georganics. Retrieved January 14, 2026, from [Link]
-
Darzens Condensation: Mechanism and Applications. (2022). Chemistry Notes. Retrieved January 14, 2026, from [Link]
-
Darzens Glycidic Ester Synthesis. (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]
-
Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Can You Figure Out the Mechanism of the Darzens Reaction? (2025). YouTube. Retrieved January 14, 2026, from [Link]
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. psiberg.com [psiberg.com]
- 4. Darzens Reaction - Georganics [georganics.sk]
- 5. chemistnotes.com [chemistnotes.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Darzens Glycidic Ester Synthesis [unacademy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Reaction Mechanism and Solvent Effects of Styrene Epoxidation wit...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Controlling Stereoselectivity in the Synthesis of Disubstituted Oxiranes
Welcome to the technical support center for stereoselective oxirane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the stereochemical outcome of epoxidation reactions. Here, you will find troubleshooting guides and frequently asked questions formatted to address specific experimental challenges.
Section 1: Fundamental Concepts in Stereoselective Epoxidation
This section addresses foundational questions regarding the principles of stereocontrol in the formation of disubstituted oxiranes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of disubstituted oxiranes?
A1: Stereoselectivity in epoxidation is primarily governed by two distinct strategies:
-
Substrate-Directed Control: The inherent structure of the starting material dictates the stereochemical outcome. This control can arise from steric hindrance, where the oxidizing agent attacks the less sterically crowded face of the alkene, or through the influence of a directing group, such as a nearby hydroxyl group that coordinates with the oxidant or catalyst.[1] Allylic alcohols, for instance, can direct reagents through hydrogen bonding or by coordinating to a metal catalyst.[1]
-
Reagent-Based Control: In this approach, a chiral catalyst or reagent creates a chiral environment around the alkene's double bond. This forces the oxidizing agent to preferentially attack one face of the alkene over the other. This is the guiding principle behind renowned methods like the Sharpless, Jacobsen-Katsuki, and Shi epoxidations.[1][2]
Caption: Primary strategies for achieving stereocontrol.
Q2: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my epoxide product mixture?
A2: The most common and reliable method for determining the diastereomeric ratio (d.r.) is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.[1] Since diastereomers are distinct compounds, they exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to unique protons in each diastereomer, you can accurately calculate their ratio.[1] For determining enantiomeric excess (e.e.), chiral chromatography techniques such as chiral HPLC (High-Performance Liquid Chromatography) or chiral GC (Gas Chromatography) are the standard methods. These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Section 2: Reagent-Controlled Synthesis: Asymmetric Epoxidation
This section provides detailed troubleshooting for widely-used, reagent-controlled epoxidation methods that induce enantioselectivity in prochiral alkenes.
Sharpless Asymmetric Epoxidation (AE)
The Sharpless Asymmetric Epoxidation is a cornerstone reaction for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][3]
FAQs
Q1: What are the essential reagents for the Sharpless AE?
A1: The reaction requires four key components:
-
Substrate: An allylic alcohol. The reaction is limited to this class of substrates.[4]
-
Catalyst: Titanium(IV) isopropoxide, Ti(Oi-Pr)₄.[5]
-
Chiral Ligand: A dialkyl tartrate, typically diethyltartrate (DET) or diisopropyltartrate (DIPT). The choice of (+)- or (-)-tartrate determines the stereochemistry of the resulting epoxide.[5]
-
Oxidant: tert-Butyl hydroperoxide (TBHP) is the terminal oxidant.[4][5] The reaction is often run in the presence of molecular sieves to exclude water, which improves catalytic efficiency.[4]
Q2: How can I predict the stereochemical outcome of the Sharpless AE?
A2: A well-established mnemonic exists for predicting the epoxide's stereochemistry. When the allylic alcohol is drawn vertically with the hydroxymethyl group (CH₂OH) in the lower-right quadrant:
-
(+)-DET delivers the oxygen atom from the bottom face (giving a "below the plane" epoxide).
-
(-)-DET delivers the oxygen atom from the top face (giving an "above the plane" epoxide).[5]
Troubleshooting Guide: Low Enantioselectivity in Sharpless AE
Issue: My Sharpless epoxidation is yielding a product with low enantiomeric excess (% e.e.). What are the common causes and solutions?
Answer: Low e.e. is a frequent problem that can almost always be traced back to issues with the catalyst system or reaction conditions. A systematic check of the following is crucial for success.[6]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Degraded Titanium(IV) Isopropoxide | Ti(Oi-Pr)₄ is extremely sensitive to moisture. Hydrolysis leads to the formation of inactive or achiral titanium-oxo oligomers, which can catalyze a non-selective background reaction, thereby eroding the e.e.[6] | Use a fresh bottle of Ti(Oi-Pr)₄ or distill the reagent under vacuum before use. Always handle it under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. |
| Presence of Water | Water interferes with the formation of the active chiral titanium-tartrate-hydroperoxide complex. It hydrolyzes both the catalyst precursor and the active catalyst itself. | Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water from the solvent and reagents.[4] Ensure all glassware is rigorously dried. |
| Stoichiometry of Catalyst | The catalytically active species is a dimer of the titanium-tartrate complex. An incorrect ratio of Ti:tartrate can disrupt the formation of this essential dimeric structure, leading to less selective catalytic species. | Ensure a precise 1:1 ratio of Ti(Oi-Pr)₄ to the dialkyl tartrate for the catalytic version. For stoichiometric reactions, ratios may vary, but accuracy is paramount. |
| Impure tert-Butyl Hydroperoxide (TBHP) | The presence of water or other impurities in the TBHP solution can negatively impact the catalyst. TBHP itself can be explosive and shock-sensitive, especially in high concentrations. | Use high-quality, anhydrous TBHP in a decane or toluene solution. Avoid using aqueous TBHP solutions. |
| Reaction Temperature | The Sharpless AE is typically run at low temperatures (e.g., -20 °C). Higher temperatures can decrease the enantioselectivity by allowing the non-selective background reaction to compete more effectively. | Maintain the recommended low temperature throughout the reaction. Ensure the cooling bath is stable. |
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation
-
To a flame-dried round-bottom flask under an argon atmosphere, add powdered, activated 4Å molecular sieves (approx. 0.5 g per 5 mmol of alkene).
-
Add anhydrous dichloromethane (DCM) as the solvent. Cool the flask to -20 °C using a cryocool or a dry ice/acetone bath.
-
To the cooled suspension, add L-(+)-diethyl tartrate (DET) (0.06 eq.) followed by titanium(IV) isopropoxide (0.05 eq.). Stir the mixture for 30 minutes at -20 °C to pre-form the catalyst complex.
-
Add the allylic alcohol substrate (1.0 eq.) to the mixture.
-
Add anhydrous tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq.) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water or an aqueous solution of ferrous sulfate to destroy excess peroxide.
-
Warm the mixture to room temperature, filter off the solids, and proceed with a standard aqueous workup and purification by column chromatography.
Jacobsen-Katsuki Epoxidation
This reaction is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes using a chiral manganese-salen complex.[7][8][9]
FAQs
Q1: What are the key advantages of the Jacobsen-Katsuki epoxidation over the Sharpless method?
A1: The primary advantage is its broader substrate scope. Unlike the Sharpless epoxidation, the Jacobsen-Katsuki method does not require the presence of an allylic alcohol, making it suitable for a wide range of unfunctionalized alkenes.[7][10]
Q2: What is the generally accepted mechanism for this reaction?
A2: While not fully elucidated, the mechanism is believed to involve the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)=O species, which is the active oxidant.[7][9] This species then transfers its oxygen atom to the alkene. The pathway of oxygen transfer is debated and may be concerted, proceed through a metalla-oxetane intermediate, or involve a radical intermediate, depending on the substrate.[7][8][10]
Caption: Simplified catalytic cycle of the Jacobsen epoxidation.
Troubleshooting Guide
Issue: I am attempting to epoxidize a trans-1,2-disubstituted alkene, but the enantioselectivity is poor.
Answer: trans-1,2-disubstituted alkenes are known to be poor substrates for the original Jacobsen catalysts.[7] However, catalysts developed by Katsuki's group, which often feature modifications to the salen ligand, generally provide higher enantioselectivities for this specific class of substrates.[7][9] Consider switching to a Katsuki-type catalyst for these challenging alkenes. Additionally, reaction temperature and the choice of axial donor ligand can significantly influence the outcome.[7]
Issue: The reaction is sluggish or stalls completely.
Answer: This can be due to several factors:
-
Oxidant Quality: The terminal oxidant (e.g., buffered sodium hypochlorite, m-CPBA) can degrade over time. Use a fresh, properly titrated source of the oxidant.[10]
-
Catalyst Loading: While catalytic, some less reactive substrates may require a higher catalyst loading.
-
Axial Ligand Additive: The addition of a coordinating species, like N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative, can stabilize the catalyst and accelerate the reaction rate.[8][11]
Corey-Chaykovsky & Darzens Reactions
These methods form epoxides via nucleophilic attack on a carbonyl compound followed by intramolecular ring closure.
FAQs
Q1: How does the Corey-Chaykovsky reaction form epoxides stereoselectively?
A1: The Corey-Chaykovsky reaction involves the addition of a sulfur ylide to an aldehyde or ketone.[12][13] The stereoselectivity arises from the initial nucleophilic addition to the carbonyl, forming a betaine intermediate, followed by an intramolecular Sₙ2 displacement to form the three-membered ring.[12][14] The use of chiral sulfur ylides can induce enantioselectivity.[13] A key difference between sulfur ylides is their reactivity: dimethylsulfoxonium methylide (Corey's ylide) is more stable and often adds to α,β-unsaturated ketones in a 1,4-fashion (thermodynamic control) to give cyclopropanes, whereas the less stable dimethylsulfonium methylide typically adds 1,2 (kinetic control) to give epoxides.[14]
Q2: What controls the cis/trans diastereoselectivity in the Darzens condensation?
A2: The Darzens reaction condenses an α-haloester with a carbonyl compound.[15][16] The diastereoselectivity is influenced by the geometry of the intermediate enolate and the steric demands of the subsequent aldol-type addition and intramolecular Sₙ2 ring closure.[16][17] The reaction conditions, including the choice of base, solvent, and temperature, can be manipulated to favor either the cis or trans epoxide product, though the reaction often favors the trans isomer.[16][17] The process can be under either kinetic or thermodynamic control, where the initial halohydrin intermediate may epimerize before ring closure, affecting the final stereochemical outcome.[16]
Troubleshooting Guide
Issue: My Darzens reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: Poor diastereoselectivity in the Darzens reaction suggests that the energy difference between the transition states leading to the two diastereomers is minimal under your current conditions.
-
Change the Base/Solvent System: The nature of the enolate (e.g., lithium vs. sodium enolate) and its solvation state can dramatically alter the facial selectivity of the initial addition. Experiment with different base and solvent combinations (e.g., NaH in THF vs. KHMDS in toluene).[17]
-
Lower the Temperature: Running the reaction at a lower temperature can amplify small differences in activation energies, often leading to improved selectivity.
-
Modify the Substrates: Increasing the steric bulk of either the carbonyl compound or the ester group on the α-haloester can enhance facial bias during the addition step, leading to higher diastereoselectivity.[17]
Section 3: Substrate-Directed Synthesis
This approach leverages existing stereocenters or functional groups within the alkene substrate to direct the epoxidation to a specific face of the double bond.
Troubleshooting Guide
Issue: My diastereoselective epoxidation of a chiral allylic alcohol with m-CPBA is giving the wrong diastereomer or a low d.r.
Answer: This is a classic case where two competing effects are at play: steric hindrance and directing effects.
-
Hydrogen Bonding Direction (The Henbest Effect): When using a peroxy acid like m-CPBA, an allylic alcohol can form a hydrogen bond with the oxidant. This interaction directs the epoxidation to the syn face (the same face as the hydroxyl group).[18]
-
Steric Hindrance: If the substrate has other large, bulky groups, they will sterically block one face of the alkene, directing the oxidant to the opposite, less hindered face.[18]
Troubleshooting Steps:
-
Analyze the Substrate: Determine which effect is likely to be dominant. A bulky silyl ether (e.g., TBS) near the double bond will almost certainly direct anti due to sterics, overriding the directing effect of a distant hydroxyl group.[18] Conversely, a properly positioned hydroxyl group will strongly direct syn.[18]
-
Change the Oxidant: If you want to suppress the directing effect of a hydroxyl group, protect it (e.g., as a silyl ether) before epoxidation. If you want to enhance direction, consider using a metal-based system like the Sharpless reagents (for enantioselectivity) or a vanadium catalyst (e.g., VO(acac)₂), which coordinates strongly to the alcohol and gives excellent syn diastereoselectivity.
Caption: General troubleshooting workflow for low stereoselectivity.
References
- BenchChem. (n.d.). Troubleshooting low enantioselectivity in Sharpless epoxidation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation.
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
- AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES.
- Wikipedia. (2024). Johnson–Corey–Chaykovsky reaction.
- PSIBERG. (2024). Darzens Reaction: Mechanism, Variations & Applications.
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation.
- Wikipedia. (2024). Jacobsen epoxidation.
- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
- Grokipedia. (n.d.). Jacobsen epoxidation.
- Wipf Group. (2006). Jacobsen-Katsuki Epoxidations.
- Organic Chemistry Portal. (n.d.). Darzens Reaction.
- YouTube. (2020). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems.
- Wordpress. (n.d.). Sharpless Asymmetric Epoxidation (AE).
- Wikipedia. (2024). Darzens reaction.
- Wikipedia. (n.d.). Asymmetric epoxidation.
- CureFFI.org. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions.
- Asymmetric Epoxidation. (2016). Asymmetric Epoxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 3. jrchen-group.com [jrchen-group.com]
- 4. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 14. adichemistry.com [adichemistry.com]
- 15. Darzens Reaction [organic-chemistry.org]
- 16. Darzens reaction - Wikipedia [en.wikipedia.org]
- 17. psiberg.com [psiberg.com]
- 18. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
Stability of Methyl 3,3-diphenyloxirane-2-carboxylate in acidic vs basic conditions
Technical Support Center: Methyl 3,3-diphenyloxirane-2-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers and troubleshooting for common issues encountered during the handling and reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at neutral pH?
At neutral pH (approx. 7.0) and under standard temperature and pressure, this compound is a relatively stable compound. For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1] However, its stability is highly dependent on the absence of acidic or basic contaminants. The inherent ring strain of the epoxide three-membered ring makes it susceptible to ring-opening reactions, even under seemingly mild conditions if trace impurities are present.[2][3]
Q2: My compound is rapidly degrading in a solution with a pH of 4. What is happening?
This is a classic case of acid-catalyzed epoxide ring-opening. The mechanism is highly efficient and leads to the destruction of the epoxide ring.
Causality:
-
Protonation: The first step is the protonation of the epoxide's oxygen atom by the acid in your solution.[4][5][6] This converts the oxygen into a much better leaving group (an alcohol), significantly weakening the carbon-oxygen bonds.
-
Carbocation Formation: The C3 carbon of your molecule is bonded to two phenyl groups. Upon protonation, the C3-O bond begins to break, and a positive charge starts to build on the C3 carbon.[2] This forming carbocation is a tertiary, benzylic carbocation, which is highly stabilized by resonance with the two phenyl rings. This stabilization makes the C3 position exceptionally susceptible to nucleophilic attack. The reaction, therefore, has significant SN1-like character.[7][8]
-
Nucleophilic Attack: A weak nucleophile, such as water or the solvent, will then attack the highly electrophilic C3 carbon.[6][9] This attack is regioselective for the more substituted carbon due to the stability of the carbocation-like transition state.[6][7][8]
This process is often rapid and leads to the formation of a diol or other substituted products, depending on the nucleophiles present in your acidic medium.
Q3: What are the expected products of degradation under acidic aqueous conditions?
Under acidic aqueous conditions (e.g., using dilute HCl or H₂SO₄), the primary degradation product is Methyl 3-hydroxy-3,3-diphenyl-2-hydroxypropanoate . This occurs via hydrolysis, where water acts as the nucleophile, attacking the protonated epoxide at the C3 position to form a 1,2-diol (also known as a vicinal diol or glycol).[2][4][5]
| Condition | Major Reaction | Primary Product |
| Acidic (pH < 6) | Acid-Catalyzed Hydrolysis | Methyl 2,3-dihydroxy-3,3-diphenylpropanoate |
| Neutral (pH ≈ 7) | Generally Stable | No significant reaction |
| Basic (pH > 8) | Saponification / Slow Ring-Opening | This compound sodium salt / Methyl 2-hydroxy-3-alkoxy-3,3-diphenylpropanoate |
Q4: Is this compound more stable under basic conditions than acidic conditions?
Generally, yes. Epoxides are less reactive under basic conditions compared to acidic conditions, but the compound is not completely inert.[3] The key difference lies in the reaction mechanism.
Causality: Under basic conditions, the epoxide oxygen is not protonated. The ring-opening must be initiated by a direct nucleophilic attack on one of the epoxide carbons.[2][10] This is a classic SN2 reaction.[2][3][11] For your specific molecule:
-
Attack at C3: The C3 carbon is sterically hindered by the two bulky phenyl groups, making a direct SN2 attack very difficult.
-
Attack at C2: The C2 carbon is less sterically hindered and is the more likely site for nucleophilic attack.
However, since the nucleophiles present under basic conditions (e.g., hydroxide, OH⁻) are strong, a reaction can still occur, albeit typically requiring more forcing conditions (like elevated temperatures) than the acid-catalyzed pathway.[3]
Q5: I used sodium hydroxide in methanol and got a different product than expected. What side reactions can occur under basic conditions?
While the epoxide ring can be opened by a strong nucleophile like methoxide (CH₃O⁻, formed from NaOH in methanol), a significant competing reaction for your specific molecule is saponification .
Saponification: The methyl ester functional group (-COOCH₃) is susceptible to hydrolysis under basic conditions. The hydroxide ion can attack the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (sodium 3,3-diphenyloxirane-2-carboxylate) and methanol. This is often a faster and more favorable reaction than the SN2 opening of the sterically hindered epoxide ring.
If ring-opening does occur, the methoxide ion (a strong nucleophile) will attack the less hindered C2 carbon, yielding Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate .[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a reaction where the epoxide should be stable. | Trace acidic impurities in solvents or on glassware. | Ensure all glassware is thoroughly washed and dried. Use freshly distilled or high-purity anhydrous solvents. Consider adding a non-nucleophilic base like proton sponge if compatible with your reaction. |
| Formation of a diol product instead of the desired product. | Presence of water under acidic conditions. | Run the reaction under strict anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| The ester group is cleaved during a base-mediated reaction. | Saponification is outcompeting the desired reaction. | Use a non-hydroxide base if possible (e.g., NaH, LDA) if only deprotonation is needed. If a nucleophile is required, use a non-basic one or protect the ester group prior to the reaction. Use lower temperatures to favor the desired kinetic product. |
| Inconsistent reaction times or product profiles. | Variable temperature or reactant concentrations. | Use a temperature-controlled reaction vessel. Add reagents slowly and consistently using a syringe pump for better control over stoichiometry and reaction rate. |
Visualizing the Mechanisms
To clarify the stability differences, the following diagrams illustrate the reaction pathways under acidic and basic conditions.
Caption: Acid-Catalyzed Ring-Opening Workflow.
Caption: Competing Pathways in Basic Conditions.
Experimental Protocol: Stability Assessment
This protocol provides a method to quantitatively assess the stability of this compound under specific pH conditions using HPLC analysis.
Objective: To determine the rate of degradation at pH 4, 7, and 10.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Citrate buffer (pH 4.0)
-
Carbonate-bicarbonate buffer (pH 10.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Working Solutions:
-
Add 100 µL of the stock solution to 900 µL of the pH 4.0 buffer in an HPLC vial.
-
Add 100 µL of the stock solution to 900 µL of the pH 7.0 buffer in an HPLC vial.
-
Add 100 µL of the stock solution to 900 µL of the pH 10.0 buffer in an HPLC vial.
-
-
Time-Zero Analysis (T=0): Immediately after preparation, inject 10 µL of each working solution into the HPLC system. Record the peak area of the parent compound.
-
Time-Course Analysis: Store the vials at a controlled temperature (e.g., 25°C). Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining relative to the T=0 peak area.
-
Plot the percentage remaining versus time for each pH condition to determine the degradation profile.
-
Self-Validation:
-
Run a control sample of the compound in pure acetonitrile to ensure stability in the stock solvent.
-
Monitor for the appearance of new peaks, which correspond to degradation products. The retention time of these new peaks can help in their identification (e.g., the diol product will be more polar and have a shorter retention time).
References
-
BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
HandWiki. (2024, February 6). Chemistry:Darzens reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
Science Info. (2023, January 9). Darzens reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2012, October 6). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]
-
National Institutes of Health. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]
-
McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Jacobsen, E. N. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide opening can give different.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Chem Help ASAP. (2019, September 18). epoxide opening under acidic or basic conditions. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Glycidic Ester Synthesis via Darzens Condensation
Welcome to the technical support center for the synthesis of glycidic esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Darzens condensation to synthesize α,β-epoxy esters (glycidic esters). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of glycidic esters. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my Darzens condensation failing or resulting in a very low yield?
Answer:
A failed or low-yield Darzens condensation can be attributed to several factors, primarily related to the reagents and reaction conditions.
-
Inactive Base or Inappropriate Base Selection: The reaction is initiated by the deprotonation of the α-halo ester to form a carbanion (enolate)[1]. If the base is not strong enough or has degraded, this crucial first step will not occur efficiently.
-
Solution: Ensure your base is fresh and anhydrous. For instance, sodium methoxide is highly sensitive to moisture. Consider using commercially available solutions or freshly preparing it. Sterically hindered bases like potassium tert-butoxide (KOt-Bu) or strong, non-nucleophilic bases like sodium amide (NaNH2) or phosphazene bases can also be effective, sometimes minimizing side reactions[2][3]. The choice of base can be critical; for example, if your starting material is an ester, using the corresponding alkoxide base (e.g., sodium ethoxide for an ethyl ester) can prevent unwanted acyl exchange side reactions[1][4].
-
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the intermediates. Using a non-polar solvent like toluene alone might not be sufficient to solvate the ionic intermediates effectively, potentially stalling the reaction[5].
-
Solution: While the reaction can be carried out in a variety of solvents like methanol, toluene, and acetonitrile, a mixture of solvents can sometimes be beneficial[5][6]. For instance, a mixed toluene-methanol system can provide a good balance of polarity[5]. Aprotic polar solvents like THF and acetonitrile can also be excellent choices, with reaction times often being inversely correlated to the dielectric constant of the solvent[3].
-
-
Reaction Temperature Too High: While heating can sometimes drive reactions to completion, excessive temperatures in the Darzens condensation can promote unwanted side reactions, leading to lower yields of the desired glycidic ester[2].
-
Solution: The initial condensation is often exothermic. It's crucial to maintain a low temperature (e.g., below 10-15°C) during the addition of the base to control the reaction rate and prevent side reactions[5][7]. After the initial addition, the reaction can be allowed to slowly warm to room temperature[7].
-
-
Presence of Moisture: The carbanion intermediate is highly reactive and will be quenched by any protic species, including water.
-
Solution: Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon)[8]. Use anhydrous solvents and reagents.
-
Question 2: My reaction mixture became a thick, viscous paste, and I am unable to isolate the product. What happened?
Answer:
The formation of a thick precipitate is a common observation in the Darzens condensation and often indicates the formation of salt byproducts[5][8]. However, if it hinders stirring and subsequent workup, it might be due to high concentrations of reactants.
-
Solution:
-
Solvent Amount: Ensure you are using a sufficient volume of solvent to maintain a stirrable slurry.
-
Stirring: Use a robust mechanical stirrer if a magnetic stir bar is insufficient to agitate the mixture.
-
Workup: The precipitate is typically an inorganic salt (e.g., NaCl) and will dissolve upon quenching the reaction with water[7]. The product can then be extracted into an organic solvent.
-
Question 3: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation is a common challenge. The nature of the byproduct can give clues about the underlying issue.
-
Hydrolysis of the α-halo ester: If the reaction is run in a protic solvent like methanol with a base like sodium methoxide, hydrolysis of the starting ester can occur[5].
-
Solution: Using aprotic solvents like THF or toluene can minimize this. If a protic solvent is necessary, ensuring anhydrous conditions is paramount.
-
-
β-Lactone formation: In some cases, a β-lactone byproduct can be formed[8].
-
Solution: The choice of substrate and reaction conditions can influence this pathway. Careful optimization of temperature and base may be required.
-
-
Intermolecular S N2 reactions: The enolate can potentially react with another molecule of the α-halo ester.
-
Solution: Using sterically hindered bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) can favor the desired condensation over intermolecular side reactions[2].
-
Question 4: How can I control the stereoselectivity (cis/trans ratio) of the resulting glycidic ester?
Answer:
The stereochemistry of the glycidic ester can be influenced by several factors, and achieving high selectivity can be challenging[1]. The cis/trans ratio is often between 1:1 and 1:2[4].
-
Reaction Mechanism and Stereochemistry: The initial attack of the carbanion on the carbonyl group establishes the initial stereochemistry. The subsequent intramolecular S N2 reaction to form the epoxide ring can proceed with inversion of configuration[1][4]. The relative stability of the intermediates leading to the cis and trans products plays a significant role.
-
Controlling Factors:
-
Base and Solvent: The choice of base and solvent can influence the transition state energies and thus the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Substrate Structure: The steric bulk of the substituents on both the carbonyl compound and the α-halo ester will significantly impact the preferred diastereomer.
-
-
Advanced Strategies: For specific stereochemical outcomes, chiral auxiliaries or catalysts may be necessary. Asymmetric Darzens reactions have been developed for this purpose[1]. In some cases, enzymatic methods can be used to separate the stereoisomers[8][9].
II. Frequently Asked Questions (FAQs)
1. What is the general mechanism of the Darzens condensation?
The Darzens condensation proceeds through a three-step mechanism:
-
Deprotonation: A strong base removes a proton from the α-carbon of the α-halo ester, forming a resonance-stabilized carbanion (enolate)[1].
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a halohydrin-type intermediate[1][4].
-
Intramolecular S N2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular S N2 fashion, displacing the halide and forming the epoxide ring[1][10].
2. Which bases are typically used for the Darzens condensation?
A variety of strong bases can be used. Common choices include:
-
Sodium methoxide (NaOMe)[7]
-
Potassium tert-butoxide (KOt-Bu)[2]
-
Lithium diisopropylamide (LDA)[2]
-
Phosphazene bases[3]
The choice of base depends on the substrate and desired reactivity. For instance, using an alkoxide that matches the ester group can prevent transesterification[1].
3. What is the scope of the Darzens condensation in terms of substrates?
The reaction is quite versatile and works with a broad range of substrates:
-
Carbonyl compounds: Aromatic and aliphatic aldehydes and ketones can be used. Generally, aldehydes are more reactive than ketones[2][11].
-
α-Halo compounds: Besides α-halo esters, other compounds with an electron-withdrawing group and an α-halogen can be used, such as α-halo amides, α-halo nitriles, and α-halo ketones[1][11].
4. My final product after saponification and decarboxylation is not the expected aldehyde or ketone. What could be the reason?
The hydrolysis of the glycidic ester followed by decarboxylation can sometimes lead to rearrangements, yielding unexpected products[4][12]. The stability of the carbocation formed during decarboxylation can influence the final product. Careful control of the pH and temperature during the decarboxylation step is crucial[7].
5. What are the common methods for purifying glycidic esters?
Purification can be challenging due to the potential sensitivity of the epoxide ring.
-
Recrystallization: If the glycidic ester is a solid, recrystallization from a suitable solvent (e.g., methanol) is a common and effective method[8].
-
Column Chromatography: For liquid products, column chromatography on silica gel can be used. However, care must be taken as silica gel is acidic and can potentially open the epoxide ring. Using a deactivated silica gel or a different stationary phase might be necessary.
-
Distillation: For thermally stable, volatile glycidic esters, vacuum distillation can be an effective purification method[13].
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of Methyl p-methoxyphenylglycidate
This protocol is adapted from a literature procedure and highlights key optimization points[8].
Materials:
-
p-Methoxybenzaldehyde
-
Methyl chloroacetate
-
Methanol (anhydrous)
-
Sodium metal
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5.1 g of sodium metal in 90 mL of anhydrous methanol under a nitrogen atmosphere. Cool the resulting sodium methoxide solution to -10°C in an ice-salt bath.
-
Reactant Solution: In a separate flask, prepare a solution of 20 g of p-methoxybenzaldehyde and 23.9 g of methyl chloroacetate.
-
Condensation: Add the aldehyde/chloroacetate solution dropwise to the vigorously stirred sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10°C. A white paste will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at -5°C for 2 hours, and then at room temperature for 3 hours.
-
Workup: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid. The precipitated white solid is the crude glycidic ester.
-
Purification: Filter the solid, wash with cold water, and dry in a desiccator. The crude product can be further purified by recrystallization from methanol.
Table 1: Influence of Reaction Parameters on Glycidic Ester Synthesis
| Parameter | Condition | Rationale/Expected Outcome |
| Base | Sodium Methoxide | Strong base to deprotonate methyl chloroacetate. |
| Potassium tert-butoxide | A bulkier base that can improve selectivity and reduce side reactions[2]. | |
| Solvent | Methanol | Protic solvent, dissolves sodium methoxide well. |
| THF/Toluene | Aprotic solvents, can minimize ester hydrolysis[5]. | |
| Temperature | -10°C to Room Temp | Low initial temperature controls the exothermic reaction and minimizes byproducts[7]. |
| Atmosphere | Inert (Nitrogen) | Prevents quenching of the carbanion intermediate by atmospheric moisture[8]. |
IV. Visualizing the Process
Diagram 1: The Darzens Condensation Mechanism
Caption: Mechanism of the Darzens glycidic ester condensation.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]
- 2. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 3. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darzens Glycidic Ester Synthesis [unacademy.com]
- 5. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Rearrangement Products in Acid-Catalyzed Epoxide Opening
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering undesired rearrangement byproducts during acid-catalyzed epoxide ring-opening reactions. Here, we will explore the mechanistic origins of these side reactions and provide actionable troubleshooting strategies and optimized protocols to enhance selectivity for the desired product.
Frequently Asked Questions (FAQs)
Q1: Why am I observing rearrangement products, such as ketones or aldehydes, in my acid-catalyzed epoxide opening reaction?
The formation of rearrangement products stems from the mechanism of the reaction itself. Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group.[1][2][3] This is followed by the nucleophilic attack. The precise nature of this step exists on a spectrum between a pure SN1 and SN2 pathway.[4][5]
If the epoxide is substituted with groups that can stabilize a positive charge (e.g., tertiary or secondary carbons, or phenyl groups), the transition state will have significant SN1 character.[1][5][6] This means a substantial positive charge develops on the carbon atom, making it carbocation-like. This intermediate is susceptible to Wagner-Meerwein rearrangements, where a neighboring hydride (H-), alkyl, or aryl group migrates to the electron-deficient carbon.[7][8][9] This 1,2-shift often leads to a more stable carbocation, which, upon deprotonation, yields a ketone or an aldehyde instead of the expected diol.
Q2: What is the general mechanism that leads to these undesired byproducts?
The competing pathways of nucleophilic attack versus rearrangement are dictated by the stability of the carbocation-like intermediate. The diagram below illustrates this critical juncture.
Caption: Stepwise guide for troubleshooting rearrangement.
Experimental Protocols
Protocol 1: Optimized Lewis Acid-Catalyzed Hydrolysis to Minimize Rearrangement
This protocol uses a mild Lewis acid in a polar aprotic solvent at a reduced temperature to favor direct nucleophilic attack.
Materials:
-
Substituted Epoxide (1.0 eq)
-
Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃) (0.05 - 0.1 eq)
-
Water (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted epoxide and anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add Sc(OTf)₃ to the stirred solution.
-
Add water dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at 0 °C until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
References
-
JoVE. (2023). Acid-Catalyzed Ring-Opening of Epoxides. [Link]
-
National Institutes of Health (NIH). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
-
CHIMIA. (1967). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]
-
ACS Publications. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]
-
ResearchGate. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | Request PDF. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. [Link]
-
MDPI. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]
-
University of Canterbury. (1998). Lewis acid catalysed rearrangement of epoxides: A mechanistic study. [Link]
-
ResearchGate. (2003). Wagner Meerwien Rearrangement in a radical pathway. [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]
-
ACS Publications. (2020). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
ResearchGate. (2015). Mechanisms of Hydrolysis and Rearrangements of Epoxides. [Link]
-
YouTube. (2024). What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability IIT JEE NEET NET GATE JAM. [Link]
-
Wikipedia. Wagner–Meerwein rearrangement. [Link]
-
L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]
-
PubMed. (2009). Epoxide-hydrolase-initiated hydrolysis/rearrangement Cascade of a Methylene-Interrupted Bis-Epoxide Yields Chiral THF Moieties Without Involvement of a "Cyclase". [Link]
-
Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]
Sources
- 1. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Navigating the Scale-Up of Oxirane Intermediate Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of oxirane intermediates. This guide is crafted for researchers, scientists, and drug development professionals who are transitioning epoxidation reactions from the laboratory bench to pilot or manufacturing scale. Oxiranes, or epoxides, are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. However, their high reactivity and the often-exothermic nature of their synthesis present significant challenges during scale-up.[1][2]
This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to anticipate, diagnose, and resolve the common hurdles encountered in large-scale oxirane production, ensuring a safe, efficient, and reproducible process.
Troubleshooting Guide: From Low Yields to Runaway Reactions
This section addresses specific, practical problems you might encounter during your scale-up experiments. The question-and-answer format is designed to help you quickly identify your issue and implement effective solutions.
Category 1: Reaction Performance & Selectivity
Question 1: My reaction is consuming the starting alkene, but the yield of the desired epoxide is low, and I'm seeing a significant amount of byproducts. What are these byproducts and how can I minimize their formation?
Answer: Low selectivity is a frequent challenge during scale-up, often stemming from competing reaction pathways that become more pronounced under large-scale conditions.
-
Common Byproducts & Their Causes:
-
Diols (Vicinal Diols): The most common byproduct results from the ring-opening hydrolysis of the newly formed epoxide.[3][4][5] This is particularly problematic if your reaction medium contains water (even trace amounts) and is catalyzed by acidic or basic conditions.[3][6] The carboxylic acid byproduct from peroxyacid oxidants (like m-CPBA) can itself catalyze this hydrolysis.[3][5]
-
Allylic Oxidation Products: In some systems, particularly with certain metal-based catalysts, oxidation can occur at the allylic position of the alkene, leading to enols and enones instead of the epoxide.[3]
-
Other Ring-Opened Products: If other nucleophiles are present in your reaction mixture (e.g., alcohols used as solvents), they can also attack and open the epoxide ring.
-
-
Troubleshooting Strategies:
-
Strict Moisture Control: Ensure all solvents and reagents are anhydrous. Dry your reaction vessel thoroughly before starting. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Management: Higher temperatures can accelerate the rate of byproduct formation, especially diol formation.[3] Conduct the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Perform calorimetric studies to understand the thermal profile and maintain a strict temperature range.
-
pH Control: If using a peroxyacid like m-CPBA, consider adding a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct as it forms, thereby preventing acid-catalyzed ring opening.[3]
-
Controlled Reagent Addition: A slow, controlled addition of the oxidizing agent (e.g., H₂O₂) can prevent its accumulation. High concentrations of the oxidant can lead to decomposition and non-selective side reactions.[3]
-
Reagent & Catalyst Selection: The choice of oxidant and catalyst is critical. For instance, systems like m-CPBA are generally highly selective for epoxidation.[3] If using a catalytic system with hydrogen peroxide, ensure the catalyst is selective and not promoting side reactions.[7]
-
Question 2: The reaction stalls before reaching full conversion, or the reaction rate is much slower than in the lab. What's causing this?
Answer: A drop in reaction rate or an incomplete reaction upon scale-up often points to mass transfer limitations or catalyst issues.
-
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. If reactants are not efficiently brought together, local concentration gradients can form, slowing the overall reaction rate.
-
Solution: Re-evaluate your agitation system. Increase the stirring speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow) to improve mixing efficiency. Baffles within the reactor are essential to prevent vortexing and ensure proper turnover.
-
-
Catalyst Deactivation: Catalysts can lose activity over time through several mechanisms.[8][9] This is a major concern in industrial processes.
-
Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.[9] Solution: Purify all starting materials and solvents before they enter the reactor.
-
Sintering/Aging: At higher temperatures, small catalyst particles can agglomerate into larger ones, reducing the available surface area.[9] Solution: Maintain strict temperature control and avoid thermal spikes.
-
Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[9] This is more common in gas-phase reactions but can occur in liquid phase as well. Solution: Consider feed purification or process conditions that minimize coke formation.[8]
-
Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction medium.
-
-
Mass Transfer Limitations: In multiphase reactions (e.g., liquid-liquid or solid-liquid), the rate at which reactants move between phases can become the rate-limiting step.
-
Solution: Improve agitation to increase the interfacial area between phases. Consider using a phase-transfer catalyst if applicable to your system.
-
-
Category 2: Process Safety & Thermal Hazards
Question 3: We're concerned about the risk of a thermal runaway reaction during scale-up. How can we assess and mitigate this risk?
Answer: This is a critical safety concern. Epoxidation reactions are often highly exothermic, and the risk of a thermal runaway increases significantly at scale due to the decreased surface-area-to-volume ratio, which hinders heat dissipation.[10][11]
-
Assessment & Mitigation Strategies:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, adiabatic temperature rise, and the rate of heat generation. This data is essential for designing a safe process.[10]
-
Robust Cooling Systems: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios. This includes a properly sized jacket, a reliable supply of coolant, and efficient heat transfer.
-
Controlled Addition: The rate of addition of the limiting reagent (often the oxidant) is your primary control lever. The addition should be slow enough that the cooling system can comfortably manage the heat being generated. This is known as operating under "reaction control" rather than "addition control."
-
Emergency Preparedness: Have a documented emergency plan. This may include a quench system (adding a cold, inert solvent or a reaction inhibitor) and a pressure relief system (rupture disc or relief valve) to safely handle a runaway scenario.
-
Monitoring and Alarms: Implement continuous monitoring of the reaction temperature with high-temperature alarms and automated shutdowns if the temperature exceeds a critical limit.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring reaction progress and purity during scale-up?
A1: Real-time or frequent monitoring is crucial for control. Process Analytical Technology (PAT) is highly valuable here.
-
For Reaction Progress:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are workhorse techniques. Small aliquots can be taken from the reactor (after quenching the reaction) to measure the disappearance of starting material and the appearance of the product.[12][13]
-
In-situ Spectroscopy (FTIR, Raman): These non-invasive techniques can monitor the concentration of key species directly in the reaction vessel in real-time, providing immediate feedback on reaction kinetics without sampling.[12]
-
-
For Purity and Byproducts:
-
GC-MS and LC-MS: Mass spectrometry coupled with chromatography is essential for identifying and quantifying unknown impurities and byproducts.[14]
-
Q2: What are the key safety considerations for handling the reagents, especially peroxy acids and hydrogen peroxide, at a large scale?
A2: Both peroxy acids (like m-CPBA) and concentrated hydrogen peroxide are highly hazardous.
-
Peroxy Acids: These are often shock-sensitive and can decompose violently upon heating.[15] Always adhere to the supplier's recommended storage and handling temperatures.[16] Use appropriate personal protective equipment (PPE), including safety glasses, face shields, and blast shields where necessary.
-
Hydrogen Peroxide: Concentrated H₂O₂ is a powerful oxidizer. It can decompose exothermically, catalyzed by impurities like metal ions.[12] Use dedicated, passivated storage containers (e.g., stainless steel or polyethylene). Avoid contact with incompatible materials.
-
General Handling: All peroxide-forming chemicals should be dated upon receipt and opening.[17] They should be stored in cool, dark places and tested for peroxide formation regularly, especially before any distillation or concentration steps.[17][18][19] Never distill a peroxide-forming solvent to dryness.[17][20]
Q3: We are having trouble with the purification and isolation of our oxirane product. What are the common challenges?
A3: Oxiranes are reactive and can be thermally sensitive, which complicates purification.
-
Distillation: While common, distillation must be approached with caution. The high temperatures required can cause product degradation or polymerization. Always perform a thermal stability test (e.g., using DSC) on your product first. Vacuum distillation is often preferred to lower the required temperature. Ensure that no acidic or basic impurities are carried over, as these can catalyze decomposition in the reboiler.
-
Extraction: Liquid-liquid extraction is often used to remove water-soluble impurities. However, this can introduce moisture, potentially leading to hydrolysis if the product is not subsequently dried thoroughly.
-
Crystallization: If your oxirane is a solid, crystallization can be an effective purification method. The key is to find a suitable solvent system and to control the cooling rate to achieve the desired crystal size and purity.[11]
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production due to high solvent consumption and cost.[13]
Data & Protocols
Table 1: Comparison of Common Epoxidation Reagents for Scale-Up
| Reagent/System | Oxidant | Typical Conditions | Pros | Cons for Scale-Up |
| m-CPBA | Peroxyacid | CH₂Cl₂, 0-25 °C | High selectivity, reliable, predictable.[5] | Shock-sensitive solid, byproduct (m-CBA) removal, cost.[15] |
| Peracetic Acid | Peroxyacid | Ethyl acetate, 25-60 °C | Inexpensive, readily available. | Can be explosive, strongly acidic conditions can promote ring-opening. |
| H₂O₂ / TS-1 Catalyst | H₂O₂ | Methanol, 50-60 °C | "Green" oxidant (water byproduct), heterogeneous catalyst is easily removed. | Catalyst can be expensive, potential for catalyst deactivation.[1] |
| H₂O₂ / Methyltrioxorhenium (MTO) | H₂O₂ | CH₂Cl₂/Pyridine, 0-25 °C | Highly efficient, low catalyst loading.[7] | Catalyst is expensive and toxic. |
Protocol: Monitoring Reaction Progress by GC
This protocol provides a general method for tracking the conversion of an alkene to an epoxide.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reactor at a specified time point.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., 1 mL of a cold sodium sulfite solution) to destroy any unreacted oxidant.
-
Add an internal standard (a stable compound not otherwise present in the reaction, e.g., dodecane) at a known concentration.
-
Add a suitable extraction solvent (e.g., 1 mL of ethyl acetate), vortex thoroughly, and allow the layers to separate.
-
-
GC Analysis:
-
Inject 1 µL of the organic layer into the GC.
-
Column: Use a non-polar or mid-polarity column (e.g., DB-5 or HP-5) suitable for separating the alkene and epoxide.
-
Temperature Program: Develop a temperature gradient that provides good separation between the starting material, product, and internal standard. (e.g., Start at 60°C, ramp at 10°C/min to 250°C).
-
Detection: Use a Flame Ionization Detector (FID).
-
-
Quantification:
-
Calculate the response factor for the starting material and product relative to the internal standard using calibration curves.
-
Determine the concentration of the alkene and epoxide in the sample based on their peak areas relative to the internal standard.
-
Plot concentration vs. time to monitor the reaction kinetics.
-
Visual Diagrams
Troubleshooting Workflow for Low Epoxide Yield
This decision tree illustrates a logical workflow for diagnosing the root cause of low product yield in an epoxidation reaction.
A decision tree for troubleshooting low epoxide yield.
References
- Time in Edinburgh, GB. Google Search.
-
The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. MDPI. [Link]
-
Delayed (Latent) Catalysis in Coatings. Werner. [Link]
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Deactivation of a commercial catalyst in the epoxidation of ethylene to ethylene oxide - Basis for accelerated testing. DSpace-CRIS - Univerzitet u Novom Sadu. [Link]
- Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
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SAFETY AND HANDLING OF ORGANIC PEROXIDES. American Chemistry Council. [Link]
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Catalyst deactivation. YouTube. [Link]
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Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. [Link]
-
Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety - University of California, Berkeley. [Link]
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Epoxidation of Alkenes. Chemistry Steps. [Link]
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Acadia University/Chemistry Standard Operating Procedures (SOP) for peroxide forming chemicals. Acadia University. [Link]
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Alkene epoxidation. Visualize Organic Chemistry. [Link]
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Epoxidation of Alkenes [with free study guide]. Organic chemistry. [Link]
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Routine for peroxide forming chemicals. Medarbetarwebben - Stockholm University. [Link]
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III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
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GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Environmental Health & Safety - University of Washington. [Link]
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Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]
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8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
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6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]
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Organic chemistry lab: Epoxidation Explain observations. Chegg. [Link]
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8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes. Organic Chemistry - YouTube. [Link]
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8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. [Link]
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Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
- Process for manufacturing an oxirane.
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Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. [Link]
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Simplified - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
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Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications. [Link]
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Synthesis of epoxides. Organic Chemistry Portal. [Link]
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Main reactions of epoxidation and oxirane ring-opening process. ResearchGate. [Link]
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Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
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PREPARATION METHODS OF OXIRANE. YouTube. [Link]
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Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. PMC - NIH. [Link]
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Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI. [Link]
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Challenges and Opportunities to Mitigate the Catastrophic Thermal Runaway of High‐Energy Batteries. ResearchGate. [Link]
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Comprehensive experimental research on wrapping materials influences on the thermal runaway of lithium-ion batteries. Maximum Academic Press. [Link]
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Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. [Link]
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Removal of unreacted starting materials from epoxide reactions
Technical Support Center: Purification of Epoxide Reactions
Welcome to the BenchChem Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from epoxide reactions. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity and purity of your final products.
Introduction: The Challenge of Purity in Epoxide Chemistry
Epoxides are highly valuable intermediates in organic synthesis due to the significant ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2][3][4] This reactivity is a double-edged sword, as it can lead to a variety of side products and incomplete reactions, complicating the purification process. The successful isolation of the desired product hinges on the effective removal of unreacted epoxides, nucleophiles, and other starting materials. This guide will walk you through common issues and their solutions, grounded in the principles of organic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the work-up and purification of epoxide reactions in a question-and-answer format.
Issue 1: My final product is contaminated with unreacted epoxide. How can I remove it?
Answer: The optimal method for removing unreacted epoxide depends on the physical and chemical properties of both the epoxide and your desired product. Here are several strategies, ranging from simple extraction to more advanced techniques:
-
Aqueous Work-up with Mild Acid: If your product is stable to acidic conditions, a mild acidic wash can hydrolyze the unreacted epoxide to a diol.[5][6] The resulting diol is typically much more polar than the parent epoxide and can be easily separated by extraction into an aqueous layer or by column chromatography.
-
Column Chromatography: Silica gel or alumina column chromatography is a powerful technique for separating compounds with different polarities.[10][11][12] Since epoxides are generally less polar than their ring-opened products, they will elute first from the column. Careful selection of the eluent system is crucial for achieving good separation.
-
Distillation: If your epoxide is volatile and has a significantly different boiling point from your product, distillation can be an effective purification method.[13] This is often employed in industrial settings for the purification of simple epoxides like propylene oxide.[13]
Issue 2: I have residual nucleophile in my product mixture. What's the best way to get rid of it?
Answer: The strategy for removing excess nucleophile depends on its nature (e.g., acidic, basic, neutral).
-
Basic Nucleophiles (e.g., amines, alkoxides): An acidic wash (e.g., dilute HCl, NH4Cl solution) will protonate the basic nucleophile, forming a salt that is soluble in the aqueous phase and can be removed by extraction.[14]
-
Acidic Nucleophiles (e.g., thiols, phenols): A basic wash (e.g., dilute NaOH, NaHCO3 solution) will deprotonate the acidic nucleophile, forming a salt that can be extracted into the aqueous layer.
-
Neutral Nucleophiles (e.g., alcohols, water): If the nucleophile is volatile, it can often be removed under reduced pressure. For less volatile neutral nucleophiles, column chromatography is typically the most effective method.
Issue 3: My reaction has produced several side products, including the diol from epoxide hydrolysis. How can I isolate my desired product?
Answer: The presence of multiple side products, such as diols from premature hydrolysis, necessitates a robust purification strategy.
-
Multi-Step Extraction: A carefully planned series of aqueous extractions can often remove a significant portion of impurities. For instance, an initial wash with a mild base can remove acidic byproducts, followed by a wash with a mild acid to remove basic impurities.
-
Flash Column Chromatography: This is the most common and versatile method for separating complex mixtures in a research setting. By carefully selecting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system), you can achieve excellent separation of your desired product from various side products. High-performance liquid chromatography (HPLC) can be used for more challenging separations or for analytical quantification of purity.[10][15]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my epoxide reaction to avoid having large amounts of unreacted starting materials?
A1: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the starting materials and the appearance of the product. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative analysis.
Q2: Are there any general "quenching" procedures for epoxide reactions to minimize side reactions during work-up?
A2: Yes, the term "quenching" refers to the process of stopping the reaction and neutralizing any reactive species.[14] For epoxide reactions, a common quenching step involves the addition of a mild acid or base to neutralize the catalyst or any remaining reactive nucleophiles before extraction. For example, after a Grignard reaction with an epoxide, a careful quench with aqueous ammonium chloride is often used.[5][14]
Q3: Can I use distillation to purify my product from an epoxide reaction?
A3: Distillation is a viable option if your product and the unreacted starting materials have significantly different boiling points and are thermally stable.[13] However, for many complex molecules synthesized in a research setting, distillation is not suitable due to high boiling points or thermal instability.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Epoxide Reactions
This protocol outlines a standard liquid-liquid extraction procedure to separate the crude product from water-soluble impurities.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as described in your specific reaction protocol (e.g., by adding a saturated aqueous solution of NH4Cl for organometallic reagents).
-
Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform Washes: Transfer the mixture to a separatory funnel.
-
Wash with deionized water to remove water-soluble byproducts.
-
If acidic impurities are present, wash with a saturated aqueous solution of NaHCO3.
-
If basic impurities are present, wash with a dilute aqueous solution of HCl or saturated NH4Cl.
-
Wash with brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.
-
-
Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying a crude product using silica gel chromatography.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elute the Compounds: Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to hexane).
-
Collect Fractions: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify the fractions containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques for Epoxide Reactions
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Simple, fast, and inexpensive. | Limited to separating compounds with large differences in solubility and acidity/basicity. | Initial work-up to remove bulk impurities. |
| Column Chromatography | Highly versatile, can separate complex mixtures. | Can be time-consuming and requires significant amounts of solvent. | Isolating pure products from reactions with multiple components. |
| Distillation | Effective for large-scale purifications, can be very efficient for volatile compounds.[13] | Requires thermally stable compounds with different boiling points. | Purifying volatile epoxides and products on an industrial scale.[13] |
| Recrystallization | Can yield very pure crystalline products. | Only applicable to solid compounds, can result in significant product loss. | Final purification step for solid products. |
Visualization
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making process for choosing the appropriate purification method for your epoxide reaction.
Caption: Decision tree for selecting a purification method.
References
- Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1877–1884.
- Yang, S. K., Mushtaq, M., & Chiu, P. L. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Thiel, H., & Droste, W. (1983). U.S. Patent No. 4,369,096. Washington, DC: U.S.
- Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
- Total Organic Chemistry. (2020, July 22). Reactions of Epoxides [Video]. YouTube.
- Ullmann, V. (1968). [Paper chromatography of cycloaliphatic epoxides].
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Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
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Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
- Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube.
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Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
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Wikipedia. (2024, November 26). Epoxy. Retrieved from [Link]
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Britannica. (2025, November 26). Epoxide. Retrieved from [Link]
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Lumen Learning. (n.d.). 9.6. Epoxide reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
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BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to Methyl 3,3-diphenyloxirane-2-carboxylate: Characterization, Synthesis, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 3,3-diphenyloxirane-2-carboxylate is a sterically hindered glycidic ester of significant interest in organic synthesis. Its rigid, three-dimensional structure, featuring a quaternary carbon center bearing two phenyl groups, makes it a valuable precursor for complex molecular architectures, particularly in pharmaceutical development. This guide provides a full characterization profile, a detailed synthesis protocol via the Darzens condensation, and a comparative analysis against structurally related analogues to elucidate its unique chemical properties and performance.
Full Characterization of this compound
This compound is a solid at room temperature, possessing a distinct set of physical and spectroscopic properties that confirm its structure.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 76527-25-8 | [3][4] |
| Molecular Formula | C₁₆H₁₄O₃ | [2] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White solid / Light yellow oil | [3][5] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 174 °C (Predicted) | [1] |
| Density | 1.218 g/cm³ (Predicted) | [1] |
Spectroscopic Data
The spectroscopic signature of this compound is key to its identification and quality control.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous evidence for the compound's structure.[3]
-
δ 7.32-7.45 (m, 10H): This multiplet corresponds to the ten protons on the two phenyl groups. The overlapping signals are characteristic of unsubstituted phenyl rings in a complex environment.
-
δ 3.99 (s, 1H): This singlet is assigned to the proton on the C2 carbon of the oxirane ring (CH-CO₂Me). Its chemical shift is influenced by the adjacent ester and the epoxide oxygen.
-
δ 3.52 (s, 3H): This sharp singlet represents the three protons of the methyl ester group (-OCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While specific, fully assigned ¹³C NMR data is sparse in readily available literature, the expected chemical shifts can be predicted based on the functional groups present. A publication related to the synthesis of Ambrisentan provides a list of observed peaks for a reaction mixture containing the target compound, though a definitive assignment is not provided.[3][4] Based on its structure, the key resonances would be:
-
~170 ppm: Carbonyl carbon of the methyl ester.
-
~125-140 ppm: Aromatic carbons of the two phenyl groups.
-
~60-70 ppm: Carbons of the oxirane ring (C2 and C3).
-
~52 ppm: Methyl carbon of the ester group.
IR (Infrared) Spectroscopy: The IR spectrum reveals the key functional groups. A strong, sharp absorption band is expected between 1730-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of a saturated ester. Additional bands corresponding to the C-O-C stretches of the epoxide and the C=C and C-H stretches of the aromatic rings would also be present.
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 254.1. In techniques like LC-MS, adducts such as [M+H]⁺ at m/z = 255.1 or [M+Na]⁺ at m/z = 277.1 are commonly observed.[5]
Synthesis and Mechanistic Considerations
The most effective and common method for synthesizing this compound is the Darzens Condensation (also known as the glycidic ester condensation).[6][7]
Causality of Experimental Choice: The Darzens condensation is uniquely suited for this synthesis because it efficiently constructs the α,β-epoxy ester framework in a single, convergent step from a ketone and an α-halo ester.[7][8] This method is superior to alternatives like the epoxidation of an unsaturated ester, which would require a multi-step synthesis of the sterically hindered alkene precursor.[7] The reaction proceeds via a base-catalyzed mechanism involving the formation of an enolate from the α-halo ester, which then acts as a nucleophile.[7]
Caption: Darzens condensation workflow for synthesizing the title compound.
Experimental Protocol: Darzens Synthesis
This protocol is adapted from established procedures for synthesizing Ambrisentan, for which this compound is a key intermediate.[3][4]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide (NaOMe) in dry tetrahydrofuran (THF). Cool the solution to -10 °C using an ice-salt bath.
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the α-halo ester without promoting side reactions like ester hydrolysis. The low temperature controls the exothermic reaction and improves selectivity.
-
-
Reactant Addition: Prepare a separate solution of benzophenone and methyl chloroacetate in dry THF. Add this solution dropwise to the cooled sodium methoxide suspension with vigorous stirring over 2 hours.
-
Rationale: Slow, dropwise addition maintains a low concentration of the reactants, preventing polymerization and other side reactions. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Reaction: Maintain the reaction at -10 °C for the duration of the addition and for an additional hour thereafter. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the mixture by adding cold water. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether (3x).
-
Rationale: Quenching neutralizes the reactive base. Extraction separates the organic product from inorganic salts and aqueous-soluble byproducts.
-
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate removes the final traces of water.
-
-
Purification and Characterization: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product (often a light yellow oil or solid) can be used directly for many applications or further purified by recrystallization or column chromatography.[3][5] Confirm the structure of the purified product using ¹H NMR, IR, and MS analysis as detailed in Section 1.
Comparative Analysis with Structural Analogues
The performance and reactivity of this compound are best understood by comparing it to its structural analogues. The key difference lies in the substituents at the C3 position of the oxirane ring.
Caption: Logical comparison of the target compound with key analogues.
Table 2: Comparison of Glycidic Ester Analogues
| Feature | This compound | Methyl 3-methyl-3-phenyloxirane-2-carboxylate | Methyl 3,3-dimethyloxirane-2-carboxylate |
| C3 Substituents | Two Phenyl groups | One Phenyl, One Methyl group | Two Methyl groups |
| Steric Hindrance | Very High | High | Moderate |
| Electronic Effect | Strong electron-withdrawing (inductive) from two Ph rings | Asymmetric; one Ph ring provides electron withdrawal | Weak electron-donating from two Me groups |
| Reactivity | Slower nucleophilic attack due to steric bulk. Ring-opening is highly regioselective. | Asymmetric reactivity. Nucleophilic attack is directed by both steric and electronic factors. | Higher reactivity towards nucleophiles compared to diphenyl analogue. |
| Key Application | Precursor to α,α-diphenyl-β-hydroxy acids and related compounds used in drugs like Ambrisentan.[9] | Chiral building block for molecules with a quaternary center adjacent to a phenyl group. | Precursor to α,α-dimethyl-β-hydroxy acids. |
The two phenyl groups in the target compound create significant steric shielding around the epoxide ring. This bulk dramatically influences its reactivity, making it less susceptible to nucleophilic attack than its dimethyl or monophenyl analogues. However, this steric hindrance also imparts high regioselectivity in ring-opening reactions, a desirable trait in complex molecule synthesis. For instance, the acid-catalyzed methanolysis of this compound is a key step in the synthesis of the endothelin receptor antagonist drug, Ambrisentan, where the reaction proceeds with high yield and selectivity.[9]
References
-
New Drug Approvals. (2018). Synthesis of methyl 3, 3-diphenyloxirane-2-carboxylate (3).
-
New Drug Approvals. (n.d.). Ambrisentan.
-
New Drug Approvals. (n.d.). Uncategorized – New Drug Approvals.
-
Google Patents. (n.d.). WO2010091877A2 - Process for producing ambrisentan.
-
New Drug Approvals. (2018). August 2018 – Page 2.
-
GuideChem. (2022). 3, 3-二苯基-2,3-环氧丙酸甲酯.
-
Google Patents. (n.d.). US5932730A - Carboxylic acid derivatives, their preparation and use.
-
Organic Chemistry Portal. (n.d.). Darzens Reaction.
-
PMC - NIH. (n.d.). A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst.
-
Wikipedia. (n.d.). Darzens reaction.
-
EvitaChem. (n.d.). 7-(benzyloxy)-3-methyl-5-nitro-1H-indole.
-
ResearchGate. (n.d.). Darzens condensation.
-
PMC. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions.
-
ResearchGate. (2016). (PDF) Darzens condensation; Glycidic esters.
-
ResearchGate. (2025). (PDF) LC-MS/MS characterization of forced degradation products of ambrisentan: Development and validation of a stability indicating RP-HPLC method.
-
Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
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Methyl 3,3-diphenyloxirane-2-carboxylate vs. Methyl 3-phenyloxirane-2-carboxylate: A Technical Comparison
An In-Depth Comparative Guide for Synthetic Chemists
In the realm of synthetic organic chemistry, α,β-epoxy esters, also known as glycidic esters, are highly valuable intermediates. Their inherent ring strain and multiple functional groups allow for a diverse range of chemical transformations, making them powerful building blocks for complex molecular architectures. This guide provides a detailed comparison of two such esters: Methyl 3,3-diphenyloxirane-2-carboxylate and Methyl 3-phenyloxirane-2-carboxylate. We will delve into their synthesis, structural differences, comparative reactivity, and applications, supported by experimental data and protocols.
Structural and Physicochemical Properties: A Tale of Two Substitutions
The primary structural difference between these two molecules lies at the C3 position of the oxirane ring. Methyl 3-phenyloxirane-2-carboxylate possesses a single phenyl group and a hydrogen atom at this position, while this compound features two phenyl groups. This seemingly simple change from a monosubstituted to a gem-disubstituted C3 carbon has profound implications for the molecule's steric and electronic properties, which in turn govern its reactivity.
| Property | This compound | Methyl 3-phenyloxirane-2-carboxylate |
| Molecular Formula | C₁₆H₁₄O₃ | C₁₀H₁₀O₃[1][2] |
| Molecular Weight | 254.28 g/mol | 178.18 g/mol [1] |
| CAS Number | 76527-25-8[3] | 37161-74-3[2][4] |
| Appearance | White crystalline solid | Colourless to pale yellow clear liquid[2] |
| Topological Polar Surface Area | 38.8 Ų | 38.8 Ų[1][2] |
| XLogP3-AA | Not available | 1.3[1] |
| Solubility | Soluble in organic solvents like dichloromethane[5] | Soluble in chloroform and methanol (slightly)[6] |
Synthesis via the Darzens Condensation
The most common and efficient method for synthesizing these glycidic esters is the Darzens condensation, a reaction discovered by Auguste Georges Darzens in 1904.[7] This reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester.[7][8]
The mechanism begins with the deprotonation of the α-halo ester by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate, a halohydrin anion, undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the oxirane ring.[7][9][10]
For the synthesis of this compound, benzophenone is used as the ketone, while benzaldehyde is the starting aldehyde for Methyl 3-phenyloxirane-2-carboxylate.
Comparative Reactivity: The Impact of Steric Hindrance
The differing substitution at the C3 carbon is the primary determinant of the divergent reactivity of these two compounds.
Nucleophilic Ring-Opening:
The oxirane ring is susceptible to ring-opening by nucleophiles. This can occur via an SN2 mechanism at either the C2 or C3 carbon.
-
Methyl 3-phenyloxirane-2-carboxylate: In this molecule, both C2 and C3 are potential sites for nucleophilic attack. The choice of reaction conditions (basic or acidic) and the nature of the nucleophile will determine the regioselectivity. The C3 position, being a benzylic carbon, can stabilize developing positive charge in an acid-catalyzed opening, while also being relatively accessible to nucleophiles.
-
This compound: The two bulky phenyl groups at the C3 position create significant steric hindrance. This makes nucleophilic attack at C3 extremely difficult. Consequently, nucleophilic ring-opening reactions will overwhelmingly favor attack at the less substituted and sterically accessible C2 position.
Acid-Catalyzed Rearrangements:
Under acidic conditions, epoxides can undergo rearrangement reactions. The mechanism involves protonation of the epoxide oxygen, followed by ring-opening to form a carbocation. The stability of this carbocation intermediate is key to the reaction's outcome.
-
This compound: Ring-opening can generate a tertiary carbocation at the C3 position, which is highly stabilized by resonance with the two adjacent phenyl groups. This stable carbocation can then undergo rearrangement or be trapped by a nucleophile.
-
Methyl 3-phenyloxirane-2-carboxylate: This molecule can form a secondary benzylic carbocation at C3. While stabilized by the single phenyl group, it is less stable than the tertiary, doubly-benzylic carbocation formed from the diphenyl analogue. This difference in carbocation stability can lead to different product distributions in acid-catalyzed reactions. Recent studies using DFT calculations have shed light on the complex rearrangements of similar 3-aryloxirane-2-carboxamides under protic acid catalysis, highlighting the influential role of proximal aryl groups.[11]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-phenyloxirane-2-carboxylate via Darzens Condensation
-
Materials: Benzaldehyde, Methyl chloroacetate, Sodium methoxide, Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Add a solution of benzaldehyde and methyl chloroacetate in a 1:1 molar ratio dropwise to the cooled sodium methoxide solution over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-phenyloxirane-2-carboxylate.
-
-
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
Protocol 2: Comparative Nucleophilic Ring-Opening with Sodium Azide
This protocol highlights the difference in reactivity due to steric hindrance.
-
Materials: this compound, Methyl 3-phenyloxirane-2-carboxylate, Sodium azide, Dimethylformamide (DMF), Water.
-
Procedure:
-
Set up two parallel reactions. In one flask, dissolve this compound in DMF. In the second flask, dissolve an equimolar amount of Methyl 3-phenyloxirane-2-carboxylate in the same volume of DMF.
-
To each flask, add an excess (e.g., 1.5 equivalents) of sodium azide and a small amount of water.
-
Heat both reaction mixtures to 80°C and monitor the progress of the reactions by TLC.
-
It is expected that the reaction with Methyl 3-phenyloxirane-2-carboxylate will proceed at a significantly faster rate than the reaction with the sterically hindered this compound.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures, dilute with water, and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude products by ¹H NMR to determine the regioselectivity of the ring-opening. For the monophenyl compound, a mixture of regioisomers may be observed, while for the diphenyl compound, attack at C2 is expected to be the exclusive pathway.
-
-
Causality: The slower reaction rate and the regioselectivity observed for this compound are direct consequences of the steric shield provided by the two phenyl groups at the C3 position, which impedes the approach of the azide nucleophile.
Applications in Synthesis
Both molecules are valuable precursors in organic synthesis.[12] Their utility stems from the ability to transform the epoxide and ester functionalities into a variety of other chemical groups.
-
Precursors to Biologically Active Molecules: Glycidic esters are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, derivatives of 3-aryloxirane-2-carboxylate have been studied for their antiproliferative activities in cancer cell lines.[13]
-
Chiral Building Blocks: Enantiomerically pure glycidic esters are highly sought-after as chiral building blocks in asymmetric synthesis.[12]
-
Synthesis of Aldehydes and Ketones: Hydrolysis of the ester group followed by decarboxylation can lead to a rearrangement of the epoxide to form a carbonyl compound, effectively acting as a homologation reaction.[8]
The choice between this compound and Methyl 3-phenyloxirane-2-carboxylate depends on the desired substitution pattern in the final target molecule. The diphenyl compound is ideal for introducing a quaternary, doubly-arylated carbon center, while the monophenyl version allows for the introduction of a secondary benzylic stereocenter.
Conclusion
While both this compound and Methyl 3-phenyloxirane-2-carboxylate are classified as glycidic esters and share a common synthetic route, their reactivity profiles are markedly different. The presence of two phenyl groups at the C3 position in the diphenyl analogue imposes significant steric constraints, directing nucleophilic attacks to the C2 position and stabilizing a tertiary carbocation in acid-catalyzed reactions. In contrast, the monophenyl compound offers more flexibility in its reaction pathways. Understanding these structural and reactivity differences is crucial for researchers and drug development professionals to effectively utilize these versatile building blocks in the design and execution of complex synthetic strategies.
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Mayr, H., & Ofial, A. R. (2018). Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. PubMed. Retrieved from [Link]
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PubChem. (n.d.). ethyl (2S,3R)-3-methyl-3-phenyl-oxirane-2-carboxylate. Retrieved from [Link]
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ChemSynthesis. (2025). ethyl 2-methylsulfonyl-3-phenyloxirane-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2024). Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives | Request PDF. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Diaryl- vs. Monoaryl-Substituted Oxiranes
Introduction
Oxiranes, or epoxides, are highly valuable three-membered cyclic ether building blocks in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through stereospecific ring-opening reactions. The inherent ring strain of approximately 13 kcal/mol makes them susceptible to nucleophilic attack, a characteristic that sets them apart from their less reactive acyclic ether counterparts.[1] The substitution pattern on the oxirane ring, particularly the presence of aryl groups, profoundly influences the regiochemical and stereochemical outcome of these reactions. This guide provides an in-depth comparison of the reactivity of diaryl-substituted oxiranes (e.g., stilbene oxides) versus monoaryl-substituted oxiranes (e.g., styrene oxide), offering mechanistic insights and experimental data to inform synthetic strategy for researchers, scientists, and drug development professionals.
Mechanistic Foundations of Aryl-Substituted Oxirane Reactivity
The reactivity of an aryl-substituted oxirane is a delicate interplay of electronic and steric effects. The aryl group(s) can stabilize adjacent positive charge through resonance, while also presenting significant steric bulk. The outcome of a ring-opening reaction depends heavily on which of these factors dominates under the chosen reaction conditions.
-
Electronic Effects : An aryl group can stabilize a developing positive charge (a carbocation-like character) on an adjacent carbon atom (the benzylic position). This stabilization is significantly enhanced when two aryl groups are present, as in a diaryl-substituted oxirane. This electronic stabilization is a key determinant in acid-catalyzed reactions.[2]
-
Steric Effects : In reactions proceeding via a concerted SN2 mechanism, the nucleophile attacks the carbon atom that is less sterically hindered.[3] For a monoaryl-substituted oxirane like styrene oxide, the unsubstituted carbon is sterically more accessible than the benzylic carbon. In a symmetrically substituted diaryl oxirane, both carbons are highly hindered.
These competing effects dictate the reaction's mechanistic pathway, which generally falls on a continuum between a pure SN1 and a pure SN2 mechanism.[4]
Comparative Reactivity under Acidic Conditions
Acid-catalyzed ring-opening is where the most dramatic differences between mono- and diaryl-substituted oxiranes are observed. The reaction is initiated by protonation of the epoxide oxygen, making it a better leaving group and enhancing the electrophilicity of the ring carbons.[1]
Monoaryl Oxiranes (e.g., Styrene Oxide): In the presence of acid, the transition state for styrene oxide has significant SN1 character.[3] The benzylic carbon, being more substituted and capable of stabilizing a developing positive charge through resonance with the phenyl ring, is the preferred site of nucleophilic attack.[5] Although a full carbocation is not typically formed, the C-O bond at the benzylic position is weakened and elongated, making it the primary target for even weak nucleophiles.
Diaryl Oxiranes (e.g., Stilbene Oxide): With two aryl groups, the stabilization of a positive charge at either of the substituted carbons is even more pronounced. This pushes the mechanism further towards the SN1 end of the spectrum. The reaction proceeds through a transition state with very strong carbocationic character, leading to a high degree of regioselectivity for attack at one of the benzylic carbons.[6][7]
Mechanistic Visualization: Acid-Catalyzed Methanolysis
The following diagram illustrates the difference in the transition states for the acid-catalyzed methanolysis of styrene oxide versus a symmetric stilbene oxide.
Caption: Transition states in acid-catalyzed ring-opening.
Comparative Reactivity under Basic or Nucleophilic Conditions
Under basic or neutral conditions with strong nucleophiles (e.g., alkoxides, Grignard reagents), the reaction proceeds via an SN2 mechanism. Here, steric hindrance is the dominant controlling factor.[8]
Monoaryl Oxiranes (e.g., Styrene Oxide): The nucleophile will preferentially attack the less sterically hindered, terminal carbon atom.[3] The reaction is a classic SN2 displacement, resulting in inversion of stereochemistry at the site of attack. This regioselectivity is often high, providing a reliable method for synthesizing 2-substituted-1-phenylethanol derivatives.
Diaryl Oxiranes (e.g., Stilbene Oxide): Symmetrically substituted diaryl oxiranes, such as stilbene oxide, present two highly hindered benzylic carbons. Consequently, they are significantly less reactive towards nucleophilic attack under SN2 conditions compared to monoaryl oxiranes.[9] Reactions often require harsher conditions (higher temperatures, stronger nucleophiles) and may proceed slowly or not at all. For unsymmetrical diaryl oxiranes, subtle electronic differences between the two aryl groups may influence regioselectivity, but steric hindrance remains a major barrier.
Comparative Data Summary
The following table summarizes the expected outcomes for the ring-opening of styrene oxide and trans-stilbene oxide with methanol under both acidic and basic conditions.
| Oxirane | Conditions | Dominant Mechanism | Major Product Regioisomer | Relative Reactivity |
| Styrene Oxide | Acidic (H⁺, MeOH) | SN1-like | Attack at benzylic carbon | High |
| Basic (MeO⁻, MeOH) | SN2 | Attack at terminal carbon | Moderate | |
| trans-Stilbene Oxide | Acidic (H⁺, MeOH) | SN1-like | Attack at benzylic carbon | Very High |
| Basic (MeO⁻, MeOH) | SN2 | Attack at benzylic carbon | Very Low |
Experimental Protocol: Comparative Methanolysis
This protocol provides a framework for experimentally verifying the differential reactivity and regioselectivity of styrene oxide and trans-stilbene oxide.
Objective: To compare the rate and regiochemical outcome of the acid-catalyzed and base-catalyzed methanolysis of a monoaryl and a diaryl oxirane.
Materials:
-
Styrene oxide (≥97%)
-
trans-Stilbene oxide (≥98%)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium methoxide (25 wt% solution in methanol or freshly prepared from sodium metal)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Workflow Diagram
Caption: Experimental workflow for comparative methanolysis.
Step-by-Step Procedure:
-
Reaction Setup: In four separate round-bottom flasks equipped with magnetic stir bars, dissolve the respective oxirane (1.0 mmol) and an internal standard in anhydrous methanol (10 mL). Place the flasks in a constant temperature bath.
-
Reaction Initiation:
-
Acidic Conditions: To one flask of each oxirane, add a catalytic amount of concentrated sulfuric acid (e.g., 10 µL).
-
Basic Conditions: To the other flask of each oxirane, add a catalytic amount of sodium methoxide solution (e.g., 50 µL of 25 wt% solution).
-
-
Monitoring: At timed intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (~0.1 mL) from each reaction. Immediately quench the aliquot by diluting it in a vial containing diethyl ether and a small amount of the appropriate quenching solution (NaHCO₃ for acid, NH₄Cl for base).
-
Workup (after reaction completion or a set time):
-
Quench the entire reaction mixture as described above.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product by GC-MS to determine the conversion percentage (by comparing the oxirane peak area to the internal standard) and the ratio of regioisomeric products. Confirm the identity of the major and minor products by ¹H NMR spectroscopy.
Summary and Practical Implications
The degree of aryl substitution on an oxirane ring is a critical determinant of its reactivity, a principle that can be leveraged for precise synthetic control.
-
Monoaryl-substituted oxiranes are versatile substrates offering a choice of regioselectivity based on reaction conditions. Acidic conditions favor attack at the more substituted benzylic position (SN1-like), while basic conditions favor attack at the less substituted terminal position (SN2).[3][5]
-
Diaryl-substituted oxiranes are highly activated towards acid-catalyzed ring-opening due to the enhanced stabilization of the carbocation-like transition state by two aryl groups.[6] Conversely, they are significantly deactivated towards SN2 reactions due to pronounced steric hindrance at both benzylic carbons.
For drug development professionals and synthetic chemists, understanding these divergent reactivities is paramount. To achieve a specific regiochemical outcome, the choice between mono- and diaryl substitution, coupled with the selection of acidic or basic conditions, provides a powerful toolkit for constructing complex molecular architectures with high precision.
References
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Góral, M., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]
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Zhao, Y., & Weix, D. J. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society, 136(1), 48–51. Retrieved from [Link]
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Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]
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Weix Group, University of Wisconsin-Madison. (n.d.). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Retrieved from [Link]
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Figshare. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Retrieved from [Link]
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Došen-Milić, L., & Šolaja, B. (2003). Reactive Cleavage of Epoxides. Molecular Mechanics Model for Regiochemical Control of the Ring-opening Reactions. Journal of the Serbian Chemical Society. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Chad's Prep. (2018). 13.6 Ring Opening of Epoxides. YouTube. Retrieved from [Link]
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Crimmins, M. T., & She, J. (2004). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. Organic Letters, 6(8), 1241–1244. Retrieved from [Link]
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Schmidt, B. (2004). Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Berti, G., et al. (1965). Stereochemistry of the Additions of Acids to Stilbene and Styrene Oxides. The Journal of Organic Chemistry, 30(12), 4091–4097. Retrieved from [Link]
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Moghaddam, F. M., et al. (2011). Comparison of the Ring Opening of Styrene Oxide with Previously Reported Methods. ResearchGate. Retrieved from [Link]
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Al-Shargabi, M., et al. (2021). Enhancing catalytic epoxide ring-opening selectivity using surface-modified Ti3C2Tx MXenes. Nanotechnology, 32(24), 245601. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate: Darzens Condensation vs. Epoxidation
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and strategic synthesis of key intermediates is paramount. Methyl 3,3-diphenyloxirane-2-carboxylate, a glycidic ester, serves as a valuable building block due to its reactive epoxide ring and chiral centers, which can be exploited for the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this target molecule: the classic Darzens condensation and the epoxidation of an α,β-unsaturated ester precursor. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each pathway, supported by experimental data, to inform your synthetic strategy.
Route 1: The Darzens Glycidic Ester Condensation
The Darzens reaction, first reported by Auguste Georges Darzens in 1904, is a cornerstone of organic synthesis for the formation of α,β-epoxy esters.[1] This method facilitates the construction of the carbon-carbon bond and the epoxide ring in a single, convergent step.[2]
Mechanism of the Darzens Condensation
The reaction proceeds via a base-mediated condensation between a ketone or aldehyde and an α-haloester.[1] In the synthesis of this compound, benzophenone and methyl chloroacetate are the typical starting materials. The mechanism unfolds as follows:
-
Enolate Formation: A strong base, such as sodium methoxide or sodium ethoxide, deprotonates the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of a halohydrin intermediate.[1]
-
Intramolecular SN2 Cyclization: The newly formed alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the chloride ion and results in the formation of the desired oxirane ring.[1]
Caption: Workflow of the Darzens Condensation for this compound synthesis.
Experimental Protocol: Darzens Condensation
The following protocol is a representative procedure for the synthesis of this compound via the Darzens reaction.
Materials:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Toluene
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzophenone and methyl chloroacetate in toluene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium methoxide in anhydrous methanol to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by pouring the mixture into ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Epoxidation of Methyl 3,3-diphenylacrylate
An alternative and often complementary approach to the Darzens condensation is the epoxidation of a pre-formed α,β-unsaturated ester, in this case, methyl 3,3-diphenylacrylate. This two-step process involves first synthesizing the alkene, followed by its oxidation to the epoxide.
Step 1: Synthesis of Methyl 3,3-diphenylacrylate
The synthesis of the α,β-unsaturated ester precursor can be achieved through several established methods, with the Knoevenagel and Wittig reactions being the most common.
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (e.g., methyl cyanoacetate or methyl acetoacetate) with a carbonyl compound (benzophenone) in the presence of a basic catalyst.[5]
-
Wittig Reaction: A phosphonium ylide, prepared from a phosphonium salt derived from methyl acetate, reacts with benzophenone to yield the desired alkene and triphenylphosphine oxide.[6] The Wittig reaction is particularly advantageous as it ensures the double bond is formed at the location of the original carbonyl group.[6]
Step 2: Epoxidation of the Alkene
Once methyl 3,3-diphenylacrylate is obtained, the epoxide can be formed through oxidation. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide with a catalyst such as sodium tungstate.
Mechanism of Epoxidation with m-CPBA
The epoxidation of an alkene with a peroxy acid is a concerted reaction. The peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid as a byproduct. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.
Caption: Two-step workflow for the synthesis of this compound via epoxidation.
Experimental Protocol: Epoxidation of Methyl 3,3-diphenylacrylate
The following is a general procedure for the epoxidation step.
Materials:
-
Methyl 3,3-diphenylacrylate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 3,3-diphenylacrylate in dichloromethane in a round-bottom flask.
-
Add m-CPBA portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude epoxide.
-
Purify by column chromatography or recrystallization as needed.
While a specific yield for this reaction is not detailed in the provided search results, epoxidation of alkenes with m-CPBA is generally a high-yielding reaction.
Comparative Analysis
| Feature | Darzens Condensation | Epoxidation of Alkene |
| Number of Steps | One-pot synthesis | Two-step synthesis |
| Starting Materials | Benzophenone, Methyl Chloroacetate | Benzophenone, Wittig/Knoevenagel reagent, Epoxidizing agent |
| Key Intermediates | Halohydrin | α,β-Unsaturated ester |
| Stereoselectivity | Can produce a mixture of diastereomers | Stereospecific (retains alkene geometry) |
| Byproducts | Inorganic salts (e.g., NaCl) | Triphenylphosphine oxide (Wittig), Carboxylic acid (from peracid) |
| Atom Economy | Generally good | Can be lower due to the multi-step nature and stoichiometric byproducts |
| Scalability | Has been scaled to industrial levels (e.g., 180 kg scale for similar reactions)[7] | Can be scalable, but may require optimization of two separate steps |
| Substrate Scope | Broad for aldehydes and ketones | Dependent on the successful synthesis of the alkene precursor |
Expert Insights and Recommendations
The choice between the Darzens condensation and the epoxidation route for the synthesis of this compound depends on several factors, including the desired scale, stereochemical control, and available starting materials.
The Darzens condensation offers a more convergent and atom-economical approach. [7] Its one-pot nature simplifies the overall process, making it an attractive option for both laboratory and industrial-scale synthesis.[7] However, a key consideration is the potential for the formation of diastereomeric mixtures, which may require subsequent separation.[4] The stereochemical outcome is determined during the initial nucleophilic attack and subsequent intramolecular cyclization.[1]
The epoxidation route, while being a two-step process, provides greater control over stereochemistry. The geometry of the precursor alkene directly translates to the stereochemistry of the final epoxide. This can be particularly advantageous when a specific stereoisomer is desired. The synthesis of the alkene precursor, however, adds an extra step to the overall sequence, which may impact the overall yield and efficiency. The Wittig reaction is a reliable method for this purpose, though it generates a stoichiometric amount of triphenylphosphine oxide, which needs to be separated from the product.[6]
For large-scale production where operational simplicity and cost-effectiveness are critical, the Darzens condensation is often the preferred method . Its established scalability and good overall yields make it a robust choice. For research and development purposes, where precise stereochemical control is the primary objective, the epoxidation of a stereochemically pure alkene precursor may be the more strategic option .
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the project, including cost, scale, desired purity, and stereochemical outcome. Both the Darzens condensation and the epoxidation of methyl 3,3-diphenylacrylate are viable and powerful methods for accessing the valuable intermediate, this compound.
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A Researcher's Guide to Unveiling the Bioactive Potential of Novel Diphenyloxirane Derivatives
A Comparative Framework for Strategic Screening and Discovery
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Diphenyloxirane derivatives, a class of compounds characterized by a strained three-membered epoxide ring flanked by two phenyl groups, represent an intriguing and underexplored area of medicinal chemistry. The inherent reactivity of the oxirane ring, coupled with the diverse substitution possibilities on the phenyl moieties, suggests a high potential for interaction with various biological targets. This guide provides a comprehensive framework for the systematic biological activity screening of novel diphenyloxirane derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a strategy for comparative analysis to identify promising lead compounds.
The Rationale: Why Diphenyloxirane Derivatives Warrant Investigation
The oxirane (epoxide) ring is a key pharmacophore in numerous natural products and synthetic drugs, known for its ability to alkylate nucleophilic residues in proteins and nucleic acids.[1] This reactivity, when appropriately modulated by the electronic and steric properties of the flanking diphenyl groups, can be harnessed for selective targeting of disease-related biomolecules. Potential therapeutic applications for diphenyloxirane derivatives could span anticancer, antimicrobial, and enzyme-inhibitory activities. Our screening strategy is therefore designed to cast a wide yet strategic net to capture a diverse range of potential biological effects.
A Strategic Workflow for Biological Activity Screening
A logical and stepwise approach is crucial to efficiently screen a library of novel diphenyloxirane derivatives. The workflow should begin with broad cytotoxicity screening to establish a therapeutic window, followed by more specific assays targeting antimicrobial and enzymatic activities.
Comparative Data for Enzyme Inhibition
Table 3: Hypothetical Inhibition of Cyclooxygenase-2 (COX-2) by Diphenyloxirane Derivatives
| Compound ID | IC₅₀ (µM) |
| DPO-001 | > 100 |
| DPO-002 | 25.3 |
| DPO-003 | 78.1 |
| DPO-004 | 5.6 |
| Celecoxib (Positive Control) | 0.04 |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of novel diphenyloxirane derivatives. By employing a tiered approach that begins with broad cytotoxicity testing and progresses to more specific antimicrobial and enzyme inhibition assays, researchers can efficiently identify promising lead compounds. The hypothetical data presented herein illustrates how to structure and compare results to guide structure-activity relationship (SAR) studies. For instance, the consistent high performance of DPO-004 across all three hypothetical assays suggests that the presence of an electron-withdrawing nitro group and a halogen may be crucial for its bioactivity.
The journey from a novel compound to a therapeutic agent is long and complex. However, a well-designed and rigorously executed screening cascade, as outlined in this guide, is the critical first step in unlocking the therapeutic potential of new chemical entities like diphenyloxirane derivatives.
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A Senior Application Scientist's Guide to Purity Analysis of Oxirane Esters: HPLC vs. GC-MS
Welcome, researchers and drug development professionals. In the synthesis and formulation of active pharmaceutical ingredients (APIs) and fine chemicals, the purity of intermediates like oxirane esters is not merely a quality metric; it is a cornerstone of process safety, final product efficacy, and regulatory compliance. The reactive three-membered oxirane (epoxide) ring, while synthetically versatile, is also a potential source of instability and specific impurities, including diastereomers and enantiomers.
This guide provides an in-depth, objective comparison of the two primary analytical workhorses for purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the fundamental causality behind method selection, grounded in the physicochemical properties of oxirane esters and the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Challenge: Understanding Oxirane Esters
Oxirane esters are characterized by two key functional groups: the strained epoxide ring and the ester moiety. This combination dictates the analytical strategy.
-
Polarity : The ester group confers a degree of polarity, influencing solubility and chromatographic retention.
-
Volatility : Volatility is highly dependent on molecular weight and the nature of the ester's R-groups. Low-molecular-weight esters may be sufficiently volatile for GC, while larger, more complex structures are not.
-
Thermal Lability : The oxirane ring is susceptible to thermal cleavage and rearrangement, which can lead to the formation of carbonyl compounds or other degradation products in a hot GC inlet.[4] This is a critical consideration that often dictates the choice of technique.
-
Chirality : Many oxirane esters possess one or more chiral centers. Since enantiomers can have vastly different pharmacological or toxicological profiles, their separation and quantification are often mandatory.[5][6]
The goal of purity analysis is to separate the main compound from process-related impurities (starting materials, by-products), and degradation products, and to quantify them accurately according to regulatory thresholds.[1][7][8]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[9][10] Its operation at or near ambient temperature makes it exceptionally well-suited for thermally sensitive molecules like many oxirane esters.[11]
Why Choose HPLC for Oxirane Esters?
The primary driver for selecting HPLC is its ability to analyze compounds with low volatility or poor thermal stability, directly addressing the key weakness of GC for this compound class.[9][11]
-
Broad Applicability : HPLC can handle a vast range of oxirane esters, from small molecules to large, non-volatile structures, without the risk of thermal degradation during analysis.[9]
-
Superior Chiral Separations : HPLC is arguably the most versatile and important tool for resolving enantiomers.[5] A wide variety of commercially available Chiral Stationary Phases (CSPs) allows for the direct separation of enantiomers, which is a common requirement for pharmaceutical intermediates. Polysaccharide-based and Pirkle-type CSPs are particularly successful for aryl epoxides.[5][12][13]
-
Robust Quantification : With detectors like UV-Vis (for chromophoric compounds) and Refractive Index (RI), HPLC provides excellent quantitative accuracy and reproducibility, making it a staple in quality control (QC) laboratories.[9][14]
Causality in HPLC Method Development:
-
Mode Selection : Reversed-Phase HPLC (RP-HPLC) is the most common mode. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). This setup is ideal because most oxirane esters have moderate non-polarity, allowing for good retention and separation from more polar or non-polar impurities.
-
Detector Choice : If the oxirane ester contains an aromatic ring or other chromophore, a UV detector offers high sensitivity and a linear response. For compounds lacking a chromophore, derivatization with a UV-active tag may be necessary, or alternative detectors like RI or Evaporative Light Scattering (ELSD) can be employed.[15][16]
-
Chiral Analysis : The choice of a chiral stationary phase is an empirical process.[5] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantiorecognition capabilities.[12] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for the enantiomers.
Workflow for HPLC Purity Analysis
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A Researcher's Guide to DFT Studies on the Reaction Mechanism of Diphenyloxirane Ring-Opening
A Comparative Analysis of Theoretical Approaches and Mechanistic Pathways
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for rational molecular design and synthesis. The ring-opening of epoxides, particularly aryl-substituted variants like diphenyloxirane (also known as stilbene oxide), is a fundamental transformation in organic chemistry. This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches to elucidate the intricate mechanisms of diphenyloxirane ring-opening, offering insights into the performance of various computational methods and detailing the key reaction pathways.
The Dichotomy of Diphenyloxirane Ring-Opening: A Tale of Two Pathways
The ring-opening of diphenyloxirane can be initiated either thermally or photochemically, leading to distinct stereochemical outcomes. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a three-membered ring is a conrotatory process, while the photochemical reaction proceeds via a disrotatory pathway.[1] These distinct stereochemical courses arise from the symmetry of the highest occupied molecular orbital (HOMO) in the ground and excited states, respectively.[1]
DFT has proven to be an invaluable tool for investigating these pathways, allowing for the characterization of transition states and intermediates that are often fleeting and difficult to study experimentally.
Comparing DFT Functionals for Accuracy in Reaction Barrier Prediction
| DFT Functional | Key Features & Performance Insights | Recommended for: |
| B3LYP | A widely used hybrid functional. Its performance for reaction barriers can be inconsistent and it often benefits from dispersion corrections (e.g., B3LYP-D3).[2] | General purpose calculations, but newer functionals may offer higher accuracy for reaction barriers. |
| M06-2X | A high-nonlocality hybrid meta-GGA functional. It generally performs well for main-group thermochemistry, kinetics, and noncovalent interactions.[3][4] It is often a good choice for reaction barrier height prediction.[3] | Calculating accurate activation energies and transition state geometries, especially where dispersion forces are important. |
| ωB97X-D | A range-separated hybrid functional with an empirical dispersion correction. It is known to provide good results for a broad range of chemical systems and reaction types, including activation energies. | Systems where long-range interactions and dispersion are crucial. |
| PBE0 | A hybrid functional that often provides a good balance between computational cost and accuracy for thermochemistry and kinetics. | A reliable alternative to B3LYP with often improved performance for reaction barriers. |
Note: The choice of basis set is also crucial. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common starting points, while larger basis sets such as those from the correlation-consistent family (e.g., cc-pVTZ) or the Ahlrichs' "def2" family (e.g., def2-TZVP) can provide higher accuracy.
Mechanistic Insights from DFT Studies
The Photochemical Pathway: A Disrotatory Route
The photochemistry of diphenyloxirane has been investigated using static DFT and first-principles molecular dynamics.[5] Upon photoexcitation to the first excited state (S1), the oxirane ring can open in either a conrotatory or disrotatory fashion to form a carbonyl ylide intermediate. DFT calculations have been employed to map the potential energy surfaces for both pathways.[5]
While the disrotatory pathway may not always be the most energetically favored in static calculations, molecular dynamics simulations have shown that it can be the exclusive product-forming channel.[5] This highlights the importance of considering dynamic effects in photochemical reactions. The different photochemical behavior of aryl-substituted oxiranes compared to the unsubstituted parent compound is attributed to the distinct shapes of their frontier orbitals.[5]
Caption: Photochemical ring-opening of diphenyloxirane.
The Thermal Pathway: A Conrotatory Route to a Carbonyl Ylide
The thermal ring-opening of stilbene oxides, including diphenyloxirane, is understood to proceed through a conrotatory cleavage of the C-C bond to form a carbonyl ylide. This intermediate can then be trapped by dipolarophiles in [3+2] cycloaddition reactions. While specific DFT calculations detailing the activation energy for the thermal ring-opening of diphenyloxirane are scarce, studies on related systems and the principles of electrocyclic reactions provide a clear mechanistic picture.
The stability of the resulting carbonyl ylide is influenced by the phenyl substituents, which can delocalize the electron density. DFT calculations on similar systems have shown that the formation of an oxirane-like transition state is a key step in such rearrangements.
Caption: Thermal ring-opening and subsequent cycloaddition.
Representative Computational Protocol for a DFT Study
For researchers looking to perform their own DFT calculations on the diphenyloxirane ring-opening, the following protocol, based on common practices in the field, can serve as a guide.
Objective: To calculate the activation energy for the thermal, conrotatory ring-opening of trans-diphenyloxirane.
Computational Method: M06-2X/6-311+G(d,p) with a Polarizable Continuum Model (PCM) for the solvent (e.g., toluene).
Step-by-Step Methodology:
-
Geometry Optimization of Reactant:
-
Build the initial structure of trans-diphenyloxirane.
-
Perform a geometry optimization using the chosen level of theory (M06-2X/6-311+G(d,p)) and solvent model.
-
Verify that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
-
Transition State (TS) Search:
-
Propose an initial guess for the conrotatory ring-opening transition state structure. This can be done by manually elongating the C-C bond of the oxirane ring and rotating the phenyl groups in a conrotatory fashion.
-
Perform a transition state search using an appropriate algorithm (e.g., Berny optimization with the Opt=TS keyword in Gaussian).
-
Verify that the located TS has exactly one imaginary frequency corresponding to the desired reaction coordinate (the C-C bond breaking and conrotatory motion).
-
Visualize the imaginary frequency to confirm it represents the correct motion along the reaction pathway.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state in both the forward and reverse directions.
-
This will confirm that the transition state connects the reactant (diphenyloxirane) and the product (carbonyl ylide).
-
-
Geometry Optimization of Product:
-
Use the endpoint of the forward IRC calculation as the starting structure for the carbonyl ylide.
-
Perform a geometry optimization and frequency calculation to obtain the energy of the product and confirm it is a true minimum.
-
-
Calculation of Activation Energy:
-
The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the reactant.
-
The reaction energy (ΔGr) is calculated as the difference in the Gibbs free energies of the product and the reactant.
-
Caption: A typical DFT workflow for studying a reaction mechanism.
Conclusion and Future Outlook
DFT calculations provide a powerful lens through which to view the complex reaction dynamics of diphenyloxirane ring-opening. The choice of an appropriate functional, such as M06-2X or ωB97X-D, combined with a suitable basis set, is crucial for obtaining reliable energetic and geometric data. While the fundamental principles of conrotatory and disrotatory pathways are well-established, DFT allows for a quantitative exploration of these mechanisms, revealing the subtle electronic and steric factors that govern the reaction's outcome.
Future research in this area will likely involve the increasing use of ab initio molecular dynamics to more accurately model the non-equilibrium dynamics of photochemical reactions. Furthermore, the development and application of machine learning potentials trained on DFT data may offer a computationally efficient means to explore complex reaction landscapes for larger and more intricate epoxide systems, furthering our ability to design and control these important chemical transformations.
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Huisgen, R. Stereochemistry of the thermal electrocyclic ring opening of α-cyano-cis-stilbene oxide. J. Chem. Soc., Chem. Commun.1977 , 22, 895-896. [Link]
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Tirado-Rives, J.; Jorgensen, W. L. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. J. Chem. Theory Comput.2008 , 4 (2), 297–306. [Link]
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Friedrichs, J.; Frank, I. Mechanism of electrocyclic ring-opening of diphenyloxirane: 40 years after Woodward and Hoffmann. Chemistry2009 , 15 (41), 10825–10829. [Link]
-
Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc.2008 , 120 (1-3), 215–241. [Link]
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Robinson, M. S.; et al. Ultrafast Photo‐ion Probing of the Ring‐Opening Process in Trans‐Stilbene Oxide. Chemistry – A European Journal2021 , 27 (44), 11418-11427. [Link]
-
Funes-Ardoiz, I.; et al. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. J. Phys. Chem. A2013 , 117 (47), 12590–12600. [Link]
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A Comparative Guide to the Efficacy of Methyl 3,3-Diphenyloxirane-2-carboxylate as a Precursor for Novel Compounds
For researchers, scientists, and professionals in drug development, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency and the successful generation of novel chemical entities. Methyl 3,3-diphenyloxirane-2-carboxylate, a glycidic ester, stands out as a versatile and highly reactive intermediate. This guide provides an in-depth, objective comparison of its synthesis and utility against viable alternatives, supported by experimental data, to inform your selection of synthetic pathways.
Introduction: The Strategic Value of this compound
This compound, also known as a glycidic ester, is a valuable building block in organic synthesis. Its utility stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, and the ester functionality, which can be further manipulated. This dual reactivity allows for the stereocontrolled introduction of diverse functionalities, leading to the synthesis of complex molecules such as β-amino alcohols and 1,2-diols, which are common motifs in pharmacologically active compounds.
The primary route to this precursor is the Darzens condensation, a classic yet powerful reaction. However, alternative methods, such as the epoxidation of α,β-unsaturated esters, present a different set of advantages and disadvantages. This guide will dissect these synthetic approaches and explore the subsequent transformations of the target precursor.
Comparative Analysis of Synthetic Routes
The two principal methods for synthesizing this compound are the Darzens condensation of benzophenone with a methyl haloacetate and the epoxidation of methyl 3,3-diphenylacrylate. The choice between these routes is often dictated by factors such as substrate availability, desired stereochemistry, and reaction scalability.
Method 1: The Darzens Condensation
The Darzens condensation is a well-established method for the formation of α,β-epoxy esters.[1][2] It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[2][3] In the case of this compound, benzophenone is reacted with methyl chloroacetate.
The reaction proceeds via the deprotonation of the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.[2][3] The resulting alkoxide undergoes an intramolecular S_N2 reaction to form the epoxide ring.[3]
Diagram: Darzens Condensation Workflow
Caption: Workflow for the Darzens Condensation.
Method 2: Epoxidation of an α,β-Unsaturated Ester
An alternative approach to glycidic esters is the nucleophilic epoxidation of an α,β-unsaturated ester.[2][3] This method first requires the synthesis of the alkene substrate, methyl 3,3-diphenylacrylate. Subsequently, the double bond is epoxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).
This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the alkene in a single, stereospecific step.[4] This means that the stereochemistry of the starting alkene is retained in the epoxide product.
Diagram: Epoxidation Workflow
Caption: Workflow for the Epoxidation of an α,β-Unsaturated Ester.
Performance Comparison
| Parameter | Darzens Condensation | Epoxidation of α,β-Unsaturated Ester |
| Starting Materials | Benzophenone, Methyl Chloroacetate | Methyl 3,3-diphenylacrylate, m-CPBA |
| Number of Steps | One-pot synthesis | Two steps (alkene synthesis + epoxidation) |
| Stereoselectivity | Can produce a mixture of cis and trans isomers; influenced by base, solvent, and temperature.[3] | Stereospecific; the geometry of the alkene dictates the epoxide stereochemistry.[4] |
| Yield | Generally good to excellent, but can be substrate-dependent. Yields for similar reactions range from 74-92%.[5] | Typically high yields for the epoxidation step. |
| Advantages | Convergent, forms C-C and C-O bonds in a single step.[3] | High stereospecificity, milder reaction conditions for the epoxidation step. |
| Disadvantages | Control of stereoselectivity can be challenging. | Requires prior synthesis of the unsaturated ester. |
Utility as a Precursor for Novel Compounds
The true value of this compound lies in its ability to serve as a precursor to a variety of functionalized molecules through nucleophilic ring-opening of the epoxide. This reactivity allows for the stereoselective synthesis of valuable scaffolds in medicinal chemistry.
Synthesis of β-Amino Alcohols
β-Amino alcohols are crucial components of many natural products and pharmaceuticals.[6] The ring-opening of this compound with amines provides a direct route to these compounds. The reaction is typically regioselective, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide.
Diagram: Synthesis of β-Amino Alcohols
Caption: General scheme for β-amino alcohol synthesis.
Synthesis of 1,2-Diols
1,2-diols are another important class of compounds that can be readily synthesized from this compound. Acid-catalyzed hydrolysis of the epoxide leads to the formation of the corresponding diol. This transformation is a cornerstone of stereoselective synthesis.
Diagram: Synthesis of 1,2-Diols
Caption: General scheme for 1,2-diol synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Darzens Condensation
This protocol is adapted from a general procedure for the Darzens condensation.[7][8]
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 90 mL of anhydrous methanol. Carefully add 5.1 g (0.22 gram-atoms) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium methoxide solution to -10 °C in an ice-salt bath.
-
Reactant Addition: Prepare a solution of 20 g (0.15 moles) of benzophenone and 23.9 g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the stirred sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at -5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup and Isolation: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid. Collect the precipitated white solid by filtration, wash with cold water, and dry in a desiccator. The crude product can be further purified by recrystallization from methanol. A typical yield for a similar reaction is around 75%.[7]
Protocol 2: Synthesis of this compound via Epoxidation of Methyl 3,3-diphenylacrylate
This protocol is based on a general procedure for m-CPBA epoxidation of alkenes.[4][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3,3-diphenylacrylate (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred solution of the alkene.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a highly efficacious precursor for the synthesis of novel compounds, particularly those containing β-amino alcohol and 1,2-diol motifs. The choice of its synthetic route, either the convergent Darzens condensation or the stereospecific two-step epoxidation of an α,β-unsaturated ester, will depend on the specific requirements of the synthetic target, including stereochemical considerations and the availability of starting materials. The high reactivity of the epoxide ring, coupled with the versatility of the ester functionality, ensures that this precursor will continue to be a valuable tool in the arsenal of synthetic chemists in both academic and industrial research.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3,3-diphenyloxirane-2-carboxylate
For Immediate Implementation: This document provides essential, immediate safety and logistical information for the proper disposal of Methyl 3,3-diphenyloxirane-2-carboxylate (CAS No. 76527-25-8).[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and structurally similar compounds.
This compound is an epoxide ester, a class of compounds recognized for its utility in synthetic chemistry as well as for its potential reactivity.[2][3] Improper handling and disposal can lead to personnel exposure, environmental contamination, and regulatory infractions.[4][5] The following procedures are grounded in established guidelines for hazardous chemical waste management from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][6][7]
Hazard Identification and Risk Assessment
As an epoxide, this compound is a reactive electrophile. This reactivity is the basis for its synthetic utility but also underlies its primary hazards. Epoxides as a class are known to be potential alkylating agents, which necessitates handling them as potentially hazardous substances. While specific toxicity data for this exact compound is limited, analogous compounds show potential for skin and eye irritation, and some are suspected carcinogens.[8] Therefore, a precautionary approach is mandatory.
All laboratory personnel must treat this compound and materials contaminated with it as hazardous waste.[6] Never dispose of this chemical or its containers via standard trash or down the sanitary sewer.[4][5][9]
Table 1: Chemical and Hazard Profile
| Property | Value / Information | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 76527-25-8 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Known Hazards | Based on analogous structures (epoxides, aromatic esters): Potential for serious eye and skin irritation. May be harmful if inhaled or ingested. Suspected of causing cancer.[5][8] | N/A |
| Reactivity | Reactive compound. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [2][11] |
Safety Protocols and Personal Protective Equipment (PPE)
A proactive safety culture is paramount. The risk of exposure should be managed using the "Hierarchy of Controls," where PPE is the final, but essential, line of defense.
Caption: Hierarchy of Controls model, prioritizing the most effective safety measures.
Mandatory PPE: All handling and disposal operations require stringent adherence to PPE protocols to prevent accidental exposure.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Required PPE | Rationale |
| Routine Handling & Waste Collection | • Nitrile or Butyl Rubber Gloves• Safety Goggles (conforming to EN 166/NIOSH)[4][5]• Chemical-resistant Lab Coat | Prevents skin and eye contact during routine operations. |
| Spill Cleanup & Decontamination | • Heavy-duty Chemical-resistant Gloves (e.g., Butyl)• Chemical Splash Goggles and Face Shield[12]• Impervious Gown or Coverall• Respiratory protection may be required based on spill size and ventilation. | Provides enhanced protection against splashes and potential aerosolization during emergency cleanup. |
Waste Management and Segregation Protocol
Proper segregation of chemical waste is not only a regulatory requirement but also a critical step in ensuring cost-effective and safe disposal.[13] Mis-categorized waste streams can lead to dangerous reactions or significantly increased disposal costs.
Step-by-Step Waste Collection Procedure:
-
Designate a Container: Use a dedicated, compatible waste container for "Non-Halogenated Organic Solids" or "Non-Halogenated Organic Liquids," depending on the form of the waste. Containers must be made of a material that does not react with the chemical (e.g., glass or high-density polyethylene).[14][15]
-
Label Correctly: The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added.[16][17] The label must include the full chemical name, "this compound," and the approximate concentration or percentage of all constituents.[15][16]
-
Collect Waste:
-
Unused Compound: Place the original container with the unused compound directly into secondary containment for pickup, or transfer the material into the designated waste container.
-
Contaminated Solids: Collect items like contaminated gloves, weighing paper, and silica gel in a container for solid hazardous waste.
-
Contaminated Liquids: Collect reaction mixtures or solutions in a container for liquid hazardous waste. The first rinse of any emptied container must also be collected as hazardous waste.[18]
-
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[15][16] A funnel left in the opening is not considered a closed container.
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[16][17] Ensure secondary containment is used for all liquid waste containers to prevent spills.[18]
Caption: Decision workflow for proper waste stream segregation.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.[19] All laboratories working with this compound must have a readily accessible spill kit.
Table 3: Recommended Spill Kit Contents
| Item | Purpose |
| Chemical-resistant Gloves & Goggles | Personal Protection |
| Inert Absorbent Material | Vermiculite, dry sand, or commercial sorbent pads for containment and absorption.[20] |
| Non-sparking Scoop/Tongs | Safely collect absorbed material, especially if flammable solvents are present.[5][20] |
| Sealable Hazardous Waste Bags/Container | Package contaminated debris for disposal.[12] |
| Decontamination Solution | Mild soap and water solution; 70% ethanol or isopropanol.[20] |
Small-Scale Spill Cleanup Protocol (<100 mL):
-
Alert & Secure: Immediately alert personnel in the vicinity.[20] Restrict access to the area. Ensure ventilation is adequate by working in a fume hood or increasing air exchange.[19]
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 2.
-
Contain: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[20]
-
Absorb: Gently cover the spill with more absorbent material, working from the outside in.[20] Allow it to fully absorb the chemical.
-
Collect Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated hazardous waste bag or container.[20]
-
Decontaminate: Clean the spill surface thoroughly. First, use a paper towel with soap and water.[20] Follow this with a wipe-down using 70% ethanol or isopropanol. Causality Note: The initial soap and water wash removes the bulk of the residue. The subsequent solvent wipe ensures a more complete decontamination. This sequence is important as epoxides can react with alcohols.[20]
-
Package Waste: Place all contaminated items, including gloves and paper towels, into the hazardous waste container. Seal and label it appropriately.
-
Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department of the incident.
For large spills (>100 mL), evacuate the area immediately and contact your institution's emergency response team or EHS.[12]
Caption: Decision flowchart for responding to a chemical spill.
Final Disposal Logistics
The final step is the removal of the hazardous waste from the laboratory by qualified professionals.
-
Request Pickup: Once a waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowed time (e.g., one year for partially filled containers), submit a hazardous waste collection request to your institution's EHS department.[6][14][16]
-
Documentation: Ensure all paperwork, including the waste tag on the container, is filled out completely and accurately. EHS or a licensed waste broker will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from generation to its final disposal.[7][17]
-
Vendor Management: Your institution will have a contract with a licensed hazardous waste disposal vendor. This vendor is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] The most probable disposal method for this type of chemical waste is controlled incineration at high temperatures with flue gas scrubbing to neutralize harmful byproducts.[4][5]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
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Navigating the Synthesis and Handling of Methyl 3,3-diphenyloxirane-2-carboxylate: A Guide to Personal Protective Equipment and Operational Safety
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Methyl 3,3-diphenyloxirane-2-carboxylate, a sterically hindered epoxide, presents unique opportunities in the design of complex molecular architectures. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and GHS Classification
-
H312: Harmful in contact with skin
-
H319: Causes serious eye irritation
-
H351: Suspected of causing cancer
Given these potential hazards, all handling of this compound should be conducted with the assumption that it poses similar risks. The epoxide functional group is known to be a reactive electrophile, capable of reacting with biological nucleophiles, which underpins its potential for skin and eye irritation, as well as possible mutagenic or carcinogenic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for all procedures involving this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols, preventing severe eye irritation. |
| Hands | Double-gloving with nitrile or butyl rubber gloves. | Provides a robust barrier against skin contact. Butyl rubber is particularly effective against esters and ketones, while nitrile offers good general chemical resistance. Regular glove changes are essential. |
| Body | A flame-resistant lab coat, worn fully buttoned. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is likely, to prevent inhalation of potentially harmful particles. |
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and associated GHS hazard pictograms.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. A designated and labeled secondary containment bin is recommended.
Handling and Synthesis
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is clutter-free and functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution/Reaction: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing and aerosol generation.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible during the reaction.
-
Post-Reaction: Upon completion, quench the reaction carefully and proceed with the work-up within the fume hood.
Diagram of the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Prevent others from entering the contaminated area.
-
If safe to do so, increase ventilation to the area.
-
Allow trained emergency personnel to handle the cleanup.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or expired this compound, and any contaminated solids (e.g., weighing paper, absorbent materials from spills) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Reaction mixtures and solutions containing the compound should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, depending on the solvents used. Do not pour any solutions down the drain.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste bag.
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the full chemical names of the contents and the words "Hazardous Waste".
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Diagram of the Disposal Workflow
Caption: Waste disposal workflow for this compound.
The Chemistry of Caution: Understanding Epoxide Reactivity
The three-membered ring of an epoxide is highly strained, making it susceptible to ring-opening reactions by a variety of nucleophiles.[1][2][3] This reactivity is the basis for its utility in synthesis but also a key consideration for safety.
-
Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the ring is opened via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide.[1][3] Therefore, it is crucial to avoid unintended reactions with strong bases or nucleophiles during storage and handling.
-
Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[1][2] This highlights the importance of segregating this compound from acidic conditions to prevent unwanted and potentially exothermic reactions.
By understanding the inherent reactivity of the epoxide functional group, researchers can make more informed decisions about reaction conditions and storage, further enhancing laboratory safety.
References
-
PubChem. Methyl 3-methyl-3-phenyloxirane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link].
-
Central Washington University. Hazardous Waste Disposal Procedures. Available at: [Link].
-
Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. Available at: [Link].
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link].
-
University of Delaware Environmental Health & Safety. Chemical Carcinogens. Available at: [Link].
-
The University of Queensland. Working Safely with Carcinogens Guideline. Available at: [Link].
-
OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link].
-
MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. Available at: [Link].
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
